molecular formula C22H38O8S B8106175 Propargyl-PEG4-S-PEG4-Propargyl

Propargyl-PEG4-S-PEG4-Propargyl

Cat. No.: B8106175
M. Wt: 462.6 g/mol
InChI Key: FWWYVRGWJPDTIG-UHFFFAOYSA-N
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Description

Propargyl-PEG4-S-PEG4-Propargyl is a useful research compound. Its molecular formula is C22H38O8S and its molecular weight is 462.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O8S/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWYVRGWJPDTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Propargyl for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Propargyl is a specialized, homobifunctional chemical linker that is playing an increasingly pivotal role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental methodologies for its use, designed for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

This linker is a polyethylene (B3416737) glycol (PEG)-based molecule, featuring a central thioether bond flanked by two PEG4 (tetraethylene glycol) chains, each terminated with a propargyl group.[3][4] The propargyl groups, containing a terminal alkyne, are reactive moieties that readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[3][5] This high efficiency and specificity make this compound an ideal tool for covalently linking two different azide-modified molecules. The hydrophilic PEG chains enhance the solubility and bioavailability of the resulting conjugate, a critical consideration in drug design.[3]

Core Applications in Drug Development

The primary application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This linker serves as the bridge connecting the target protein ligand and the E3 ligase ligand, both of which are typically modified with azide (B81097) groups for conjugation.

The symmetrical and flexible nature of the this compound linker allows for the systematic variation of the distance between the two ligands, a critical parameter in optimizing the efficacy of a PROTAC.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C22H38O8S[3]
Molecular Weight 462.60 g/mol [3]
CAS Number 2055041-17-1[3]
Appearance White to off-white solid or oil-
Purity ≥95%-
Solubility Soluble in DMSO, DMF, and chlorinated solvents-
Storage Conditions -20°C for long-term storage-

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a PROTAC using this compound as the linker. This protocol is a generalized procedure based on standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and should be optimized for specific ligands and experimental conditions.

Materials
  • Azide-modified target protein ligand

  • Azide-modified E3 ligase ligand

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Degassed, anhydrous solvents (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

  • Reaction vial

  • Stir plate and stir bar

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Representative Two-Step PROTAC Synthesis Protocol

This protocol assumes a sequential, two-step click reaction to synthesize an asymmetrical PROTAC.

Step 1: Monofunctionalization of the Linker

  • Reaction Setup: In a clean, dry reaction vial, dissolve this compound (2 equivalents) and the first azide-modified ligand (e.g., the target protein ligand) (1 equivalent) in a minimal amount of degassed, anhydrous solvent.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in the reaction solvent.

  • Initiation of the "Click" Reaction: Add the catalyst solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (1 equivalent) in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting azide-modified ligand is consumed.

  • Purification: Upon completion, quench the reaction by adding a solution of EDTA. Remove the solvent under reduced pressure and purify the mono-functionalized linker-ligand conjugate by flash column chromatography or preparative HPLC. Characterize the product by MS and NMR.

Step 2: Synthesis of the Final PROTAC

  • Reaction Setup: In a new reaction vial, dissolve the purified mono-functionalized linker-ligand conjugate (1 equivalent) and the second azide-modified ligand (e.g., the E3 ligase ligand) (1.1 equivalents) in the appropriate degassed, anhydrous solvent.

  • Catalyst Addition and Reaction Initiation: Repeat the catalyst preparation and addition steps as described in Step 1.

  • Reaction Monitoring: Monitor the reaction by LC-MS until the mono-functionalized conjugate is consumed.

  • Purification and Characterization: Quench the reaction and purify the final PROTAC product using preparative HPLC. Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Mandatory Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC using a homobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products & Analysis L1 Azide-Modified Target Protein Ligand Step1 Step 1: First CuAAC Reaction (Monofunctionalization) L1->Step1 L2 Azide-Modified E3 Ligase Ligand Step2 Step 2: Second CuAAC Reaction L2->Step2 Linker This compound Linker->Step1 Intermediate Mono-functionalized Linker-Ligand Conjugate Step1->Intermediate PROTAC Final PROTAC Molecule Step2->PROTAC Intermediate->Step2 Purification Purification (HPLC) PROTAC->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: General workflow for the two-step synthesis of a PROTAC molecule.

Signaling Pathway of PROTAC Action

This diagram illustrates the mechanism of action of a PROTAC synthesized using this compound.

PROTAC_Mechanism cluster_cellular_environment Cellular Environment PROTAC PROTAC (Ligand1-Linker-Ligand2) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Ub->POI Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, synthesis, and applications of Propargyl-PEG4-S-PEG4-Propargyl, a homobifunctional linker increasingly utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by two terminal propargyl groups, which are connected by two tetraethylene glycol (PEG4) chains bridged by a central thioether linkage. The presence of the terminal alkyne functionalities makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The key features of this molecule include:

  • Homobifunctionality: The two terminal propargyl groups allow for the simultaneous or sequential conjugation of two azide-containing molecules.

  • PEG Spacer: The two PEG4 chains enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] The flexibility of the PEG chains is also crucial for enabling optimal spatial orientation of the conjugated molecules, particularly in the formation of the ternary complex in PROTACs.[][4]

  • Thioether Linkage: The central sulfur atom provides a stable, non-cleavable connection between the two PEG arms. Thioether bonds are generally stable under physiological conditions.

Physicochemical Data

Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₂H₃₈O₈S
Molecular Weight 462.6 g/mol
CAS Number 2055041-17-1
Appearance Colorless to light yellow oil
Solubility Soluble in water, DMSO, DMF, DCM
Representative Characterization Data

Due to the limited availability of specific characterization data for this compound in peer-reviewed literature, the following tables present representative ¹H and ¹³C NMR data for similar propargyl-terminated PEG structures. These are intended to provide researchers with an illustrative guide for the characterization of this class of compounds.[1][5]

Table 1: Representative ¹H NMR Data for Propargyl-Terminated PEG Linkers

Chemical Shift (δ) ppmMultiplicityAssignment
~4.20d-O-CH ₂-C≡CH
~3.64s (broad)PEG backbone (-O-CH ₂-CH ₂-O-)
~2.45t-O-CH₂-C≡CH

Table 2: Representative ¹³C NMR Data for Propargyl-Terminated PEG Linkers

Chemical Shift (δ) ppmAssignment
~79.5-O-CH₂-C ≡CH
~75.0-O-CH₂-C≡C H
~70.5PEG backbone (-O-C H₂-C H₂-O-)
~69.0-O-C H₂-C≡CH
~58.5-O-C H₂-C≡CH

Mass Spectrometry: For bifunctional PEG linkers, electrospray ionization mass spectrometry (ESI-MS) is a common technique for confirming the molecular weight. The expected [M+Na]⁺ ion for this compound would be approximately m/z 485.6. Analysis of PEGylated molecules by mass spectrometry can be complex due to their potential heterogeneity.[6][7]

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Synthesis of Propargyl-PEG4-thiol

  • Materials: Tetraethylene glycol, propargyl bromide, sodium hydride (NaH), thiourea (B124793), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), dichloromethane (B109758) (DCM), diethyl ether.

  • Procedure:

    • To a solution of tetraethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Add propargyl bromide dropwise and stir the reaction mixture overnight at room temperature.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain crude Propargyl-PEG4-OH.

    • The crude alcohol is then converted to a tosylate by reacting with tosyl chloride in the presence of a base like pyridine.

    • The resulting Propargyl-PEG4-OTs is then reacted with thiourea followed by acidic hydrolysis to yield Propargyl-PEG4-thiol.

Step 2: Formation of the Thioether Linkage

  • Materials: Propargyl-PEG4-thiol, Propargyl-PEG4-halide (e.g., bromide or tosylate), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • Dissolve Propargyl-PEG4-thiol in the anhydrous solvent under an inert atmosphere.

    • Add the base portion-wise at 0 °C to deprotonate the thiol, forming the thiolate.

    • To this solution, add an equimolar amount of Propargyl-PEG4-halide dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl groups of the linker readily undergo CuAAC with azide-functionalized molecules. This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage.

  • Materials:

    • This compound

    • Azide-containing molecule(s) of interest

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biological applications)

    • Solvent (e.g., DMSO/water, t-BuOH/water)

  • Procedure:

    • Dissolve this compound and the azide-containing molecule(s) in the chosen solvent system.

    • In a separate vial, prepare a premix of CuSO₄ and, if used, the stabilizing ligand in the same solvent.

    • Add the copper/ligand solution to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR.

    • Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., HPLC, column chromatography) or by precipitation.

Applications in Drug Development

The primary application of this compound is as a linker in the construction of complex biomolecules, most notably in the field of targeted protein degradation with PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[4][8][9]

The this compound linker offers several advantages in PROTAC design:

  • Modularity: The "clickable" propargyl groups allow for the rapid and efficient synthesis of a library of PROTACs with different POI and E3 ligase ligands.[10][11]

  • Solubility and Permeability: The hydrophilic PEG chains can enhance the aqueous solubility and cell permeability of the PROTAC, which are often challenging properties for these large molecules.[12]

  • Optimal Length and Flexibility: The length and flexibility of the linker are crucial for achieving a productive ternary complex. The dual PEG4 chains provide a significant degree of conformational freedom, increasing the probability of successful complex formation.[]

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as the linker.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_reactants Starting Materials cluster_reaction Bioconjugation cluster_product Final Product & Analysis POI_ligand POI Ligand (with Azide) CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) POI_ligand->CuAAC E3_ligand E3 Ligase Ligand (with Azide) E3_ligand->CuAAC Linker This compound Linker->CuAAC PROTAC PROTAC Molecule CuAAC->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its homobifunctional nature, coupled with the benefits of a hydrophilic PEG spacer, makes it particularly well-suited for the modular synthesis of complex molecules like PROTACs. The ability to employ highly efficient "click chemistry" for conjugation streamlines the development of novel therapeutics and biological probes. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development.

References

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG4-S-PEG4-Propargyl, a homobifunctional crosslinker valuable in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a detailed, albeit hypothetical, synthetic protocol, purification strategies, and analytical characterization based on established chemical principles and published data for structurally related molecules.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. The molecule is constructed with two polyethylene (B3416737) glycol (PEG) chains of four ethylene (B1197577) glycol units each, connected by a central sulfide (B99878) (thioether) linkage. The PEG chains enhance the solubility and biocompatibility of the linker and the resulting conjugates. The symmetrical design with two reactive propargyl ends allows for the straightforward linkage of two azide-containing molecules.

Key Features:

  • Homobifunctional: Possesses two identical reactive groups (propargyl).

  • Click Chemistry Compatible: The terminal alkynes readily participate in CuAAC reactions with azides to form stable triazole linkages.

  • PEGylated Spacer: The PEG4 chains increase hydrophilicity, reduce steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.

  • Sulfide Linkage: The central thioether bond provides stability.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from commercially available tetraethylene glycol. The overall strategy involves the formation of a thiol-terminated PEG4 intermediate, followed by a Williamson ether synthesis with propargyl bromide.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Synthesis of Thiol-PEG4 Intermediate cluster_1 Step 2: Propargylation HO-PEG4-OH Tetraethylene glycol (HO-(CH2CH2O)4-H) TsO-PEG4-OTs Ditosyl-PEG4 (TsO-(CH2CH2O)4-Ts) HO-PEG4-OH->TsO-PEG4-OTs TsCl, Pyridine (B92270) HS-PEG4-SH Dithiol-PEG4 (HS-(CH2CH2O)3-CH2CH2-SH) TsO-PEG4-OTs->HS-PEG4-SH NaSH This compound This compound HS-PEG4-SH->this compound Propargyl Bromide, Base (e.g., K2CO3) HS-PEG4-S-PEG4-SH Intermediate Disulfide (for illustration) or direct reaction from Dithiol-PEG4

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Tetraethylene Glycol Dithiol (HS-(CH2CH2O)3-CH2CH2-SH)

This step involves the conversion of the terminal hydroxyl groups of tetraethylene glycol to thiols. A common method is through the activation of the hydroxyls as tosylates, followed by nucleophilic substitution with a thiol source.

Protocol 1: Tosylation of Tetraethylene Glycol

  • To a solution of tetraethylene glycol (1 equivalent) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (B109758).

  • Wash the organic layer with cold dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ditosylated product.

Protocol 2: Thiolation of Ditosyl-PEG4

  • Dissolve the crude ditosylated tetraethylene glycol in a suitable solvent such as DMF.

  • Add sodium hydrosulfide (B80085) (NaSH) (2.5 equivalents) and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude dithiol product.

Step 2: Synthesis of this compound

This step involves the reaction of the thiol-terminated PEG4 with propargyl bromide to form the final product.

Protocol 3: Propargylation of the Dithiol Intermediate

  • Dissolve the crude tetraethylene glycol dithiol (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile (B52724).

  • Add a base such as potassium carbonate (K2CO3) (3 equivalents) to the solution.

  • Add propargyl bromide (2.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of PEGylated compounds can be challenging due to their polarity and potential for polydispersity in the starting materials. A multi-step purification strategy is often necessary.

Proposed Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Product->Column_Chromatography Initial Purification SEC Size-Exclusion Chromatography (SEC) Column_Chromatography->SEC Removal of High MW Impurities RP_HPLC Reverse-Phase HPLC (RP-HPLC) SEC->RP_HPLC Final Polishing Pure_Product Pure this compound RP_HPLC->Pure_Product

Caption: A multi-step workflow for the purification of the target compound.

Purification Protocols

Protocol 4: Silica Gel Column Chromatography

  • Objective: To remove major impurities and unreacted starting materials.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a common choice for PEGylated compounds. The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Load the crude product onto a pre-packed silica gel column.

    • Elute the column with the determined solvent gradient.

    • Collect fractions and analyze by TLC.

    • Combine the fractions containing the desired product and concentrate under reduced pressure.

Protocol 5: Size-Exclusion Chromatography (SEC)

  • Objective: To separate the product based on its hydrodynamic volume, effectively removing any oligomeric or polymeric impurities.[][3]

  • Stationary Phase: A gel filtration resin with an appropriate molecular weight cutoff (e.g., Sephadex LH-20).[4]

  • Mobile Phase: An organic solvent in which the compound is soluble, such as methanol or THF.[][4]

  • Procedure:

    • Dissolve the partially purified product in the mobile phase.

    • Load the solution onto the SEC column.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the eluent using a suitable detector (e.g., refractive index or UV if an appropriate chromophore is present).

    • Collect fractions corresponding to the desired molecular weight and concentrate.

Protocol 6: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To achieve high purity by separating the target compound from closely related impurities.[4][5]

  • Stationary Phase: C18 or C8 bonded silica.[4][5]

  • Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA).[5]

  • Procedure:

    • Dissolve the product from the previous step in the initial mobile phase composition.

    • Inject the solution onto the preparative RP-HPLC column.

    • Run a suitable gradient (e.g., 10% to 90% acetonitrile in water with 0.1% TFA over 30 minutes). The optimal gradient needs to be developed on an analytical scale first.

    • Collect the peak corresponding to the pure product.

    • Remove the solvents by lyophilization or evaporation.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Techniques
TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessment.- Signals corresponding to the propargyl group (alkyne proton at ~2.5 ppm and methylene (B1212753) protons at ~4.2 ppm).[1][6] - Characteristic signals for the PEG backbone (~3.6 ppm).[1][7] - Signals for the methylene groups adjacent to the sulfur atom.
¹³C NMR Further structural confirmation.- Signals for the alkyne carbons. - Signals for the PEG backbone carbons. - Signals for the carbons adjacent to the sulfur.
Mass Spectrometry (e.g., ESI-MS) Determination of molecular weight.The observed mass should correspond to the calculated molecular weight of this compound.
Analytical HPLC Purity assessment.A single major peak indicating high purity (typically >95%).
Representative ¹H NMR Data

The following table summarizes the expected chemical shifts for the key protons in this compound, based on data for similar structures.[1][6][8][9][10]

ProtonsExpected Chemical Shift (δ, ppm)
-C≡CH ~2.5 (triplet)
-O-CH₂-C≡CH ~4.2 (doublet)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.6 (multiplet)
-S-CH₂- ~2.7 (triplet)

Conclusion

The synthesis and purification of this compound require a systematic approach involving multiple synthetic and purification steps. The protocols outlined in this guide, while based on established methodologies for similar compounds, should be optimized for specific laboratory conditions. Thorough analytical characterization is crucial to ensure the quality and purity of the final product, which is a key reagent for the development of next-generation bioconjugates and targeted therapeutics.

References

Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the bifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines its core molecular and physical properties, detailed experimental protocols for its application, and visual representations of relevant biochemical pathways and workflows.

Core Molecular Properties and Specifications

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker molecule widely utilized in bioconjugation and proteomics. Its structure features two terminal propargyl groups, making it a valuable tool for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The central thioether bond and the dual PEG4 chains enhance its solubility in aqueous media, a critical factor in biological applications.

PropertyValueSource
Molecular Formula C22H38O8S[1][2][3][4]
Molecular Weight 462.6 g/mol [1][2][3][4]
CAS Number 2055041-17-1[1][2][3][4]
Purity Typically ≥95%[4]
Appearance (Not specified in search results)
Solubility Soluble in aqueous media[1]
Storage Conditions -20°C[1][2][4]

Experimental Protocols

This section provides detailed methodologies for the application of this compound in two key areas: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for conjugating an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or other copper-chelating ligand)

  • Appropriate solvent (e.g., deionized water, DMSO, or a mixture)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water.

    • Prepare a stock solution of CuSO4 in deionized water.

    • Prepare a stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the desired molar ratio in your chosen reaction buffer (e.g., PBS).

    • Add the THPTA ligand to the reaction mixture. The ligand-to-copper ratio should typically be 5:1 to stabilize the Cu(I) ion and enhance reaction efficiency.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants should be optimized for the specific application.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature with gentle shaking.

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC. Reaction times can vary from 1 to 12 hours.

  • Purification:

    • Upon completion, the reaction mixture can be purified using methods appropriate for the conjugated product, such as size-exclusion chromatography, affinity chromatography, or preparative HPLC.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Propargyl_PEG This compound Stock Solution Mix Combine Reactants (Propargyl-PEG, Azide (B81097), Ligand, CuSO4) Propargyl_PEG->Mix Azide_Molecule Azide-Containing Molecule Stock Solution Azide_Molecule->Mix CuSO4 CuSO4 Stock Solution CuSO4->Mix Ascorbate Sodium Ascorbate Stock Solution Ligand THPTA Ligand Stock Solution Ligand->Mix Incubate Initiate with Ascorbate & Incubate Mix->Incubate Add Ascorbate Monitor Monitor Reaction (LC-MS/HPLC) Incubate->Monitor Purify Purify Product (Chromatography) Monitor->Purify Reaction Complete

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Synthesis of a PROTAC using this compound

This protocol describes a two-step approach for synthesizing a PROTAC molecule, where this compound acts as a linker between a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes the use of click chemistry for one of the conjugation steps.

Materials:

  • This compound

  • POI ligand functionalized with an azide group

  • E3 ligase ligand functionalized with a reactive group (e.g., a primary amine)

  • Appropriate coupling reagents for the first conjugation step (e.g., HATU, DIPEA if forming an amide bond)

  • Reagents for CuAAC (as listed in the previous protocol)

  • Anhydrous solvents (e.g., DMF, DMSO)

Procedure:

Step 1: First Conjugation Reaction (e.g., Amide Bond Formation)

  • Dissolve the E3 ligase ligand and this compound in an anhydrous solvent like DMF.

  • Add coupling reagents such as HATU and DIPEA to facilitate the formation of an amide bond between the E3 ligase ligand and one of the propargyl ends of the linker (this example assumes one end of the PEG linker has been modified to have a carboxyl group for amide coupling).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting E3 ligase-linker intermediate using preparative HPLC.

Step 2: Second Conjugation Reaction (Click Chemistry)

  • Dissolve the purified E3 ligase-linker intermediate and the azide-functionalized POI ligand in a suitable solvent mixture (e.g., t-BuOH/H2O or DMSO).

  • Perform the copper-catalyzed azide-alkyne cycloaddition as described in the general CuAAC protocol above.

  • Monitor the reaction for the formation of the final PROTAC molecule by LC-MS.

  • Purify the final PROTAC product using preparative HPLC.

Characterization:

  • Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

PROTAC_Synthesis_and_Action cluster_synthesis PROTAC Synthesis cluster_degradation PROTAC-Mediated Protein Degradation POI_Ligand Protein of Interest (POI) Ligand (Azide-functionalized) PROTAC PROTAC Molecule POI_Ligand->PROTAC Step 2: Click Chemistry E3_Ligand E3 Ligase Ligand PEG_Linker This compound E3_Ligand->PEG_Linker Step 1: Conjugation PEG_Linker->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation of Ubiquitinated POI Ubiquitination->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI

References

Propargyl-PEG4-S-PEG4-Propargyl: A Comprehensive Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional crosslinker containing two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The molecule features two polyethylene (B3416737) glycol (PEG) chains of four units each, connected by a stable thioether linkage. This technical guide provides an in-depth analysis of the solubility and stability of this compound, critical parameters for its successful application in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

PropertyValueSource
Molecular FormulaC22H38O8S[1]
Purity>98%[1]
Storage Condition-20°C[1]

Solubility Profile

SolventQuantitative SolubilityExpected SolubilityRationale/References
Dimethyl Sulfoxide (B87167) (DMSO)10 mMHighA common solvent for PEGylated compounds and PROTAC synthesis.[3][4]
Water / Aqueous BuffersData not availableHighThe hydrophilic PEG chains promote solubility in aqueous media.[1][2][5]
Dimethylformamide (DMF)Data not availableHighFrequently used as a solvent in bioconjugation and PROTAC synthesis with PEG linkers.[3]
Dichloromethane (DCM)Data not availableSolubleA related compound, Propargyl-PEG4-acid, is soluble in DCM.
Methanol / EthanolData not availableModerately SolublePEG compounds generally show moderate solubility in lower alcohols.
TolueneData not availableSparingly SolublePEG compounds typically exhibit low solubility in toluene.

Stability Profile

The stability of this compound is governed by the chemical robustness of its constituent parts: the propargyl groups, the PEG chains, and the central thioether bond.

Thioether Linkage Stability

The thioether (sulfide) bond is generally stable under a wide range of physiological conditions.[6] However, it is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can convert the thioether to a more polar sulfoxide and subsequently to a sulfone.[7][8][9] This oxidation can alter the physicochemical properties of the molecule, including its solubility and conformation.[7]

The rate of thioether oxidation is dependent on the specific oxidant and the chemical environment.[9][10] For instance, oxidation by H₂O₂ under near-physiological conditions can be slow, with half-lives on the scale of hours to days, while stronger oxidants like hypochlorite (B82951) can lead to much faster oxidation.[9][10]

Hydrolysis of the thioether bond itself is generally not a significant degradation pathway under typical physiological or bioconjugation conditions.

Propargyl Group Stability

The terminal alkyne (propargyl) groups are stable under a variety of reaction conditions, including those used for amide bond formation and other common bioconjugation techniques. They are generally resistant to hydrolysis under both acidic and basic conditions. However, prolonged exposure to strong UV light may lead to degradation.

Polyethylene Glycol (PEG) Backbone Stability

The PEG backbone is known for its high stability and biocompatibility.[5] It is generally resistant to hydrolysis and enzymatic degradation. The primary degradation pathway for the PEG backbone is auto-oxidation, which can be accelerated by exposure to heat, light, and transition metal ions. Proper storage at -20°C in the dark is recommended to minimize oxidative degradation.[1]

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol outlines a method to determine the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS, DMSO)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

  • Prepare a series of vials containing a fixed volume of the solvent.

  • Add increasing, accurately weighed amounts of this compound to each vial.

  • Vortex the vials vigorously for 2 minutes to facilitate dissolution.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24 hours with intermittent shaking to ensure saturation is reached.

  • After equilibration, visually inspect the vials for any undissolved solid.

  • For vials containing undissolved material, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant from each saturated solution.

  • Dilute the aliquots with a suitable solvent and analyze the concentration of the dissolved this compound using a validated HPLC method.

  • The highest concentration measured represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Assessment of Stability in Aqueous Buffers (pH-Dependent Hydrolysis)

This protocol describes a method to evaluate the stability of the thioether linkage in this compound across a range of pH values.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)

  • Thermostatically controlled incubator

  • HPLC system with MS detector

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration of, for example, 1 mg/mL.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each buffer solution.

  • Immediately quench the reaction by diluting the aliquot into the quenching solution.

  • Analyze the samples by LC-MS to monitor the degradation of the parent compound and the appearance of any degradation products.

  • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics and half-life.

Protocol 3: Assessment of Oxidative Stability

This protocol provides a method to assess the stability of the thioether bond to oxidation.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution

  • HPLC system with MS detector

Procedure:

  • Prepare a solution of this compound in PBS (pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Add H₂O₂ to the solution to a final concentration relevant to biological conditions (e.g., 100 µM).

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots and analyze by LC-MS to identify and quantify the parent compound and its oxidized forms (sulfoxide and sulfone).

  • Determine the rate of oxidation by monitoring the decrease in the parent compound and the increase in the oxidized products over time.

Applications and Workflow

This compound is a versatile linker for various bioconjugation applications, most notably in the construction of PROTACs.[4][6][11] The two propargyl ends allow for the sequential or one-pot conjugation of two different azide-functionalized molecules, such as a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Click Reaction cluster_1 Step 2: Second Click Reaction cluster_2 Purification POI_azide Azide-functionalized Protein of Interest (POI) Ligand Intermediate POI-Linker Intermediate POI_azide->Intermediate Cu(I) catalyst (e.g., CuSO4, Sodium Ascorbate) Propargyl_Linker This compound Propargyl_Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC E3_azide Azide-functionalized E3 Ligase Ligand E3_azide->PROTAC Cu(I) catalyst Purification HPLC Purification PROTAC->Purification

PROTAC Synthesis using this compound

The diagram above illustrates a typical workflow for synthesizing a PROTAC using this compound. In the first step, one of the propargyl groups reacts with an azide-functionalized ligand for the protein of interest (POI) via a copper-catalyzed click reaction to form a stable triazole linkage. The resulting intermediate is then reacted with an azide-functionalized E3 ligase ligand in a second click reaction to yield the final PROTAC molecule. Purification by HPLC is typically required to isolate the desired product.

Degradation_Pathways Parent This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation (e.g., ROS) Propargyl_Degradation Propargyl Degradation Products Parent->Propargyl_Degradation UV light exposure Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Potential Degradation Pathways

This diagram outlines the primary potential degradation pathways for this compound. The central thioether bond is susceptible to oxidation, leading to the formation of sulfoxide and subsequently sulfone derivatives. The terminal propargyl groups may undergo degradation upon exposure to UV light.

Conclusion

This compound offers a valuable combination of aqueous solubility, biocompatibility, and dual reactivity for click chemistry applications. Understanding its solubility and stability profile is paramount for its effective use in the development of novel bioconjugates and therapeutics. While generally stable, researchers should be mindful of the potential for oxidation of the thioether linkage under conditions of oxidative stress and take appropriate measures to protect the compound from prolonged exposure to heat and light to prevent degradation of the PEG and propargyl moieties. The provided experimental protocols offer a starting point for the systematic evaluation of this linker in specific applications.

References

Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the bifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl. It details its core components, mechanism of action as a chemical tool, potential applications in advanced therapeutic modalities, and generalized experimental protocols for its use.

Introduction to Bifunctional Linkers and this compound

Bifunctional linkers are critical tools in modern biochemistry and drug development, enabling the covalent connection of two distinct molecular entities to create novel conjugates with desired functionalities. These linkers are central to the design of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and various bioconjugated reagents for imaging and diagnostics.

The molecule, this compound, is a symmetrical, bifunctional linker characterized by two terminal propargyl groups. These groups are connected by two polyethylene (B3416737) glycol (PEG) chains of four units each, which are joined by a central thioether (sulfur) linkage. The structure is designed to offer a specific set of properties:

  • Propargyl Groups: Serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

  • PEG4 Chains: Provide a hydrophilic spacer arm that enhances the solubility of the entire conjugate and provides spatial separation between the linked molecules, which can be crucial for maintaining their biological activity.

  • Thioether Linkage: Offers a stable, flexible connection point between the two PEG arms.

This guide will elucidate the function of this linker as a molecular bridge and provide the technical details necessary for its successful implementation in research and development.

Core Mechanism of Action: Covalent Bridge Formation via Click Chemistry

The primary mechanism of action for this compound is not pharmacological but rather its function as a covalent crosslinking agent. It facilitates the irreversible connection of two azide-modified molecules through a dual CuAAC reaction.

The core reaction involves the formation of a stable 1,2,3-triazole ring between each terminal alkyne (the propargyl group) on the linker and an azide (B81097) group on a target molecule. This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.

The overall process can be visualized as a two-step or a one-pot reaction where the linker connects Molecule A-N₃ and Molecule B-N₃ to form the final conjugate: A-triazole-PEG4-S-PEG4-triazole-B.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A_N3 Molecule A-N₃ Final_Conjugate Final Conjugate (A-Triazole-Linker-Triazole-B) A_N3->Final_Conjugate CuAAC Reaction Linker This compound Linker->Final_Conjugate B_N3 Molecule B-N₃ B_N3->Final_Conjugate CuAAC Reaction Catalyst Cu(I) Source (e.g., CuSO₄ + Sodium Ascorbate) Catalyst->Final_Conjugate Catalyzes

Caption: Workflow for conjugate formation using the bifunctional linker.

Potential Applications in Drug Development

The unique structure of this compound makes it a suitable candidate for several advanced applications.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a linker. This compound can serve as this central linker, connecting an azide-modified target protein ligand to an azide-modified E3 ligase ligand. The PEG chains provide the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

G cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Mechanism Target_Ligand Target Ligand (Azide-Modified) Linker This compound Target_Ligand->Linker CuAAC Ternary Ternary Complex (POI-PROTAC-E3) E3_Ligand E3 Ligase Ligand (Azide-Modified) Linker->E3_Ligand CuAAC POI Protein of Interest (POI) POI->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Ub Ubiquitination Ternary->Ub Induces Proteasome Proteasome Ub->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Leads to

Caption: PROTAC mechanism facilitated by the Propargyl-PEG linker.

Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug (payload) is linked to a monoclonal antibody (mAb) that targets a specific tumor antigen. This linker can be used to attach azide-modified drug payloads to azide-modified antibodies. The hydrophilic PEG chains can help mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.

Quantitative Data and Physicochemical Properties

While experimental data for this specific linker is not publicly available, we can infer its properties based on its constituent parts. The following table summarizes expected quantitative parameters for linkers of this class.

ParameterExpected Value / PropertySignificance
Molecular Weight ~500-600 g/mol Influences the overall size and diffusion characteristics of the final conjugate.
Solubility High in aqueous buffers and polar organic solventsThe PEG chains ensure good solubility, which is critical for handling and reaction efficiency.
CuAAC Reaction Time 0.5 - 4 hoursDemonstrates the high efficiency of the click chemistry reaction, allowing for rapid conjugation.
CuAAC Reaction Yield > 90%High yields are typical for CuAAC, simplifying purification and improving the overall process economy.
Linker Stability High stability of the thioether and triazole rings in plasma.Ensures the integrity of the conjugate in biological systems until it reaches the target site.
Calculated Length ~30 - 35 ÅProvides significant spatial separation between the conjugated molecules, preventing steric hindrance.

Note: These values are illustrative and based on chemically similar structures. Actual values must be determined empirically.

Detailed Experimental Protocol: General CuAAC Conjugation

This section provides a generalized protocol for conjugating two azide-functionalized molecules (Molecule A-N₃ and Molecule B-N₃) using this compound.

Materials
  • This compound

  • Molecule A-N₃ (e.g., azide-modified protein ligand)

  • Molecule B-N₃ (e.g., azide-modified E3 ligase ligand)

  • Copper(II) Sulfate (CuSO₄) solution (100 mM in H₂O)

  • Sodium Ascorbate solution (1 M in H₂O, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in H₂O)

  • Solvent (e.g., DMSO, PBS, or a mixture)

  • Purification system (e.g., HPLC, SEC)

Experimental Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Setup cluster_process Step 3: Incubation & Purification Prep_A Dissolve Molecule A-N₃ in buffer/DMSO Mix Combine Molecule A-N₃, Linker, and Molecule B-N₃ in reaction vessel Prep_A->Mix Prep_Linker Dissolve Linker in DMSO Prep_Linker->Mix Prep_B Dissolve Molecule B-N₃ in buffer/DMSO Prep_B->Mix Prep_Cat Prepare fresh Sodium Ascorbate solution Add_Ligand Add THPTA ligand to chelate copper Mix->Add_Ligand Add_Cu Add CuSO₄ solution Add_Ligand->Add_Cu Initiate Initiate reaction by adding Sodium Ascorbate Add_Cu->Initiate Incubate Incubate at RT for 1-4 hours with gentle mixing Initiate->Incubate Quench (Optional) Quench reaction Incubate->Quench Purify Purify conjugate using HPLC or SEC Quench->Purify Analyze Analyze purity and confirm identity (LC-MS) Purify->Analyze

Caption: Generalized workflow for a two-step CuAAC conjugation.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare stock solutions of Molecule A-N₃ and Molecule B-N₃ in a compatible solvent.

    • Freshly prepare a 1 M solution of Sodium Ascorbate.

  • Reaction Assembly (for a 1 mL reaction):

    • In a microcentrifuge tube, combine Molecule A-N₃ (1.0 eq), the linker (1.0 eq), and Molecule B-N₃ (1.0 eq).

    • Add the solvent to bring the volume to ~900 µL. Mix gently.

    • Add THPTA ligand (final concentration 1 mM). THPTA helps stabilize the Cu(I) oxidation state and improves reaction efficiency.

    • Add CuSO₄ solution (final concentration 0.1 mM).

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (final concentration 1 mM).

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of starting materials and the formation of the product.

  • Purification and Analysis:

    • Once the reaction is complete, the final conjugate can be purified from excess reagents and byproducts. Reversed-phase HPLC is commonly used for small molecules, while size-exclusion chromatography (SEC) is suitable for protein conjugates.

    • The identity and purity of the final product should be confirmed by LC-MS and/or other relevant analytical techniques.

Conclusion

This compound is a well-defined, bifunctional linker with significant potential in the fields of chemical biology and drug development. Its symmetrical design, coupled with hydrophilic PEG spacers and highly efficient propargyl reactive groups, makes it an excellent tool for constructing complex molecular architectures like PROTACs and ADCs. The robust nature of the CuAAC click reaction ensures high yields and specificity, simplifying the synthesis of precisely defined bioconjugates. Understanding the principles and protocols outlined in this guide will enable researchers to effectively leverage this linker in their discovery and development pipelines.

Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2055041-17-1

This technical guide provides an in-depth overview of Propargyl-PEG4-S-PEG4-Propargyl, a homobifunctional linker widely utilized in chemical biology, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's properties, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound is a versatile crosslinking reagent characterized by two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". The molecule incorporates two polyethylene (B3416737) glycol (PEG4) chains linked by a central sulfur atom, imparting hydrophilicity and flexibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2055041-17-1[1]
Molecular Formula C22H38O8S[1]
Molecular Weight 462.6 g/mol [1]
Purity Typically ≥95% - 98%[1]
Appearance Varies (often a liquid or oil)[2]
Solubility Soluble in DMSO.[3] The PEG chains enhance water solubility.[1][1][3]
Storage Conditions Store at -20°C for long-term stability.[1][1]

Note: For detailed analytical data such as NMR and HPLC, it is recommended to consult the supplier's certificate of analysis.

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in a variety of applications:

  • Bioconjugation: The terminal alkyne groups readily react with azide-functionalized biomolecules (e.g., proteins, peptides, nucleic acids) via CuAAC to form stable triazole linkages. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: This molecule serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC.[4][5] The PEG chains provide the necessary length and spatial orientation to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[6]

  • Drug Delivery and Nanotechnology: The linker can be used to functionalize nanoparticles, liposomes, or other drug delivery systems, enabling the attachment of targeting ligands or therapeutic payloads.

  • Materials Science: It can be employed in the synthesis of hydrogels and other polymers through click chemistry-based crosslinking.

Experimental Protocols

The following sections provide generalized protocols for the primary applications of this compound. Researchers should optimize these protocols for their specific substrates and experimental conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Dissolve the azide-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 10-100 mM stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMSO for TBTA).

  • Reaction Setup:

    • In a reaction vessel, add the azide-functionalized molecule.

    • Add this compound. A slight molar excess (1.1-1.5 equivalents) of one of the components may be used to drive the reaction to completion.

    • Add the reaction buffer to achieve the desired final concentration.

    • If using a ligand, add the THPTA or TBTA stock solution (typically 0.1-1 equivalent relative to copper).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO4 stock solution (typically 0.01-0.1 equivalents).

    • Immediately add the freshly prepared sodium ascorbate stock solution (typically 0.1-1.0 equivalents).

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the conjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

PROTAC Synthesis

This protocol provides a conceptual workflow for the synthesis of a PROTAC using this compound as a linker. This typically involves a two-step sequential click chemistry approach.

Materials:

  • This compound

  • Azide-functionalized target protein ligand

  • Azide-functionalized E3 ligase ligand

  • Reagents for CuAAC (as listed in section 3.1)

Procedure:

  • First Click Reaction:

    • Perform a CuAAC reaction as described in section 3.1 to conjugate the azide-functionalized target protein ligand to one of the propargyl groups of this compound. It is crucial to use a sub-stoichiometric amount of the target protein ligand to favor the formation of the mono-conjugated product.

    • Purify the resulting mono-alkyne intermediate to remove unreacted starting materials and the di-conjugated side product.

  • Second Click Reaction:

    • Perform a second CuAAC reaction to conjugate the azide-functionalized E3 ligase ligand to the remaining propargyl group of the purified mono-alkyne intermediate.

    • Purify the final PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS, NMR, and HPLC.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product propargyl This compound HC≡C-(PEG4)-S-(PEG4)-C≡CH triazole Triazole-linked Conjugate R-Triazole-(PEG4)-S-(PEG4)-Triazole-R propargyl->triazole CuAAC azide Azide-functionalized Molecule N3-R azide->triazole CuAAC copper Cu(II)SO4 ascorbate Sodium Ascorbate copper->triazole ligand Ligand (e.g., THPTA) ascorbate->triazole ligand->triazole

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

G cluster_workflow PROTAC Synthesis Workflow start Start step1 Step 1: First CuAAC Reaction (Propargyl-Linker + Azide-Target Ligand) start->step1 purify1 Purification of Mono-alkyne Intermediate step1->purify1 step2 Step 2: Second CuAAC Reaction (Mono-alkyne Intermediate + Azide-E3 Ligase Ligand) purify1->step2 purify2 Final Purification step2->purify2 end PROTAC Molecule purify2->end

Caption: General workflow for the synthesis of a PROTAC.

G cluster_protac PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary Target Protein :: PROTAC :: E3 Ligase PROTAC->Ternary Binds Target Target Protein Target->Ternary Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Binds Ubiquitination Ubiquitination of Target Protein Ternary->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

Introduction to Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1] Their integration into therapeutics, diagnostics, and research reagents is driven by the unique physicochemical properties of the PEG chain, which can enhance the solubility, stability, and pharmacokinetic profiles of the resulting conjugates.[][3] Bifunctional PEGs, featuring reactive functional groups at both termini of the polymer chain, are particularly crucial for the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs).[1][3]

These linkers can be broadly categorized into two main classes:

  • Homobifunctional Linkers : These possess identical reactive groups at each end, making them suitable for cross-linking identical molecules or for polymerization applications.[][4]

  • Heterobifunctional Linkers : These feature two distinct functional groups at their termini.[][5] This orthogonality allows for the sequential and controlled conjugation of two different molecules, a critical requirement in the development of targeted therapies.[6] The use of heterobifunctional linkers minimizes the formation of undesirable homodimers and provides precise control over the final conjugate's structure.[7]

The core advantages of incorporating a PEG spacer in bioconjugation strategies include:

  • Enhanced Hydrophilicity : PEG linkers improve the aqueous solubility of hydrophobic drugs or proteins, reducing the risk of aggregation.[][6]

  • Improved Pharmacokinetics : The hydrodynamic volume of the PEG chain can shield the conjugate from renal clearance, thereby extending its circulation half-life.[8][9]

  • Reduced Immunogenicity : The flexible and hydrophilic nature of PEG can mask epitopes on proteins, reducing their potential to elicit an immune response.[6]

  • Precise Spatial Control : The defined length of monodisperse PEG linkers allows for exact control over the distance between the conjugated molecules, which is crucial for optimizing biological activity.[6]

G A Bifunctional PEG Linkers B Homobifunctional (X-PEG-X) A->B C Heterobifunctional (X-PEG-Y) A->C B1 e.g., NHS-PEG-NHS, Maleimide-PEG-Maleimide B->B1 C1 e.g., Azide-PEG-NHS Ester, Alkyne-PEG-Maleimide C->C1

Figure 1: Classification of bifunctional PEG linkers.

Common Functional Groups and Conjugation Chemistries

The versatility of bifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of these groups is dictated by the available reactive sites on the target biomolecules, such as the side chains of amino acids (e.g., lysine, cysteine) or other functional moieties.

Functional GroupTarget MoietyResulting BondKey Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)AmideHighly efficient reaction at pH 7.2-8.5. Susceptible to hydrolysis in aqueous buffers.[1]
Maleimide (B117702) Thiols / Sulfhydryls (-SH)ThioetherHighly specific reaction with thiols at pH 6.5-7.5. The resulting bond may have stability issues.[7]
Azide (B81097) (-N₃) Alkynes (-C≡CH)TriazoleBio-orthogonal "Click Chemistry" reaction. Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC).[7]
Alkyne (-C≡CH) Azides (-N₃)TriazolePartner to the azide group for "Click Chemistry" conjugation.[10]
Hydrazide (-CONHNH₂) Carbonyls (Aldehydes, Ketones)HydrazoneForms a stable C=N bond. Useful for site-specific modification of glycoproteins after oxidation.[11]
Carboxylic Acid (-COOH) Primary Amines (-NH₂)AmideRequires activation with carbodiimides (e.g., EDC) and NHS to form a stable amide bond.[7]
Orthopyridyl Disulfide (OPSS) Thiols / Sulfhydryls (-SH)DisulfideReacts with thiols to form a disulfide bond, which is cleavable by reducing agents.[12]

Applications in Drug Development

Bifunctional PEG linkers are central to the design of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs). In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen, thereby enabling targeted drug delivery.[5][13]

The linker's role in an ADC is multifaceted:

  • Solubility and Stability : The PEG component enhances the solubility of the ADC, preventing aggregation, especially with high drug-to-antibody ratios (DAR).[6]

  • Pharmacokinetics : It helps to prolong the circulation time of the ADC, increasing its chances of reaching the tumor site.[13]

  • Controlled Release : The linker can be designed to be stable in circulation but cleavable under specific conditions within the target cell (e.g., acidic pH of endosomes or enzymatic cleavage).[]

G cluster_0 Extracellular cluster_1 Intracellular node_process node_process node_entity node_entity node_highlight node_highlight A 1. ADC binds to tumor cell antigen B 2. Internalization (Endocytosis) A->B Endosome Endosome B->Endosome C 3. Trafficking to Lysosome Lysosome Lysosome (Low pH, Enzymes) C->Lysosome D 4. Linker Cleavage Drug Cytotoxic Drug D->Drug E 5. Payload Release & Action Target e.g., DNA, Microtubules E->Target ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor Binding Endosome->C Lysosome->D Drug->E

Figure 2: Generalized mechanism of action for an ADC with a cleavable linker.

Quantitative Impact of PEG Linkers

The length and nature of the PEG linker can have a profound impact on the biological properties of the conjugate. Studies have demonstrated a direct correlation between the molecular weight of the PEG chain and the pharmacokinetic profile of the bioconjugate.

Table 1: Effect of PEG Linker Length on Miniaturized ADC Properties Data synthesized from a study on affibody-based drug conjugates.[8]

ConjugatePEG Molecular Weight (kDa)Half-Life Extension (Fold Change vs. No PEG)In Vitro Cytotoxicity Reduction (Fold Change vs. No PEG)
HM 0 (SMCC Linker)1.01.0
HP4KM 42.54.5
HP10KM 1011.222.0

These data illustrate a critical trade-off in linker design: while longer PEG chains significantly extend the conjugate's half-life, they can also increase steric hindrance, potentially reducing binding affinity or cytotoxic potency.[8]

Table 2: Impact of PEG Linker Length on Dimeric Ligand Binding Affinity Data from a study on dimeric modulators for the CXCR4 receptor.[14]

Dimeric LigandPEG LinkerIC₅₀ (nM)
(DV3-PEG₃)₂K PEG₃22
(DV3-PEG₅)₂K PEG₅23
(DV3-PEG₇)₂K PEG₇25

In this case, increasing the PEG linker length beyond PEG₃ did not improve the binding affinity, suggesting an optimal spatial distance had been achieved.[14]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and application of bifunctional PEG linkers.

Protocol: Synthesis of a Heterobifunctional PEG (α-hydroxyl-ω-azide)

This protocol is a representative example based on common chemical routes for modifying symmetrical PEG diols.[15]

Materials:

  • Polyethylene glycol (diol, e.g., 2 kDa)

  • Toluene (B28343)

  • Pyridine

  • 4-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Azeotropic Drying: Dissolve PEG-diol in toluene and perform azeotropic distillation using a Dean-Stark apparatus to remove water. Dry the resulting PEG under vacuum.

  • Monotosylation: Dissolve the dried PEG in DCM and cool to 0°C. Add pyridine, followed by the dropwise addition of TsCl (0.9-1.0 molar equivalents to PEG) dissolved in DCM. Allow the reaction to stir overnight at room temperature.

  • Work-up and Purification: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate and brine. Dry the organic layer over Na₂SO₄, filter, and precipitate the product (PEG-monotosylate) in cold diethyl ether.

  • Azidation: Dissolve the purified PEG-monotosylate in DMF. Add sodium azide (NaN₃, 5-10 molar excess) and heat the reaction at 80-100°C for 12-24 hours.

  • Final Purification: Cool the reaction mixture and precipitate the product in cold diethyl ether. Redissolve the crude product in DCM and wash with water to remove excess NaN₃ and DMF. Dry the organic layer, concentrate, and re-precipitate in cold ether to yield the final α-hydroxyl-ω-azide PEG linker.

  • Characterization: Confirm the structure and purity using ¹H NMR and GPC/SEC.

G node_reagent node_reagent node_step node_step Start Symmetrical PEG Diol (HO-PEG-OH) Step1 1. Monotosylation Start->Step1 Intermediate HO-PEG-OTs Step1->Intermediate Reagent1 TsCl, Pyridine Reagent1->Step1 Step2 2. Azidation Intermediate->Step2 End Heterobifunctional Linker (HO-PEG-N₃) Step2->End Reagent2 NaN₃, DMF Reagent2->Step2

Figure 3: Workflow for the synthesis of a heterobifunctional PEG linker.
Protocol: Two-Step Conjugation for ADC Synthesis (NHS-PEG-Maleimide)

This protocol outlines a general workflow for conjugating a drug to an antibody using a heterobifunctional linker.[1][7][8]

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-Maleimide linker

  • Thiolated small molecule drug

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure: Step 1: Antibody-Linker Conjugation

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to a known concentration (e.g., 10 mM).

  • Conjugation Reaction: Add a calculated molar excess (e.g., 5-10 fold) of the linker solution to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove excess, unreacted linker from the antibody-linker conjugate (mAb-PEG-Maleimide) using SEC or a desalting column, exchanging into a buffer suitable for the next step (e.g., PBS, pH 6.5-7.0).

Step 2: Drug Conjugation

  • Drug Preparation: Dissolve the thiolated small molecule drug in DMSO.

  • Conjugation Reaction: Add a molar excess (e.g., 3-5 fold) of the drug solution to the purified mAb-PEG-Maleimide conjugate.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. If necessary, purge the reaction vessel with nitrogen or argon to prevent thiol oxidation.

  • Quenching: Add a quenching reagent like N-ethylmaleimide or cysteine to cap any unreacted maleimide groups on the antibody.

  • Final Purification: Purify the final ADC from excess drug and other reaction components using SEC.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using techniques such as HIC-HPLC, RP-HPLC, and SEC.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Drug Conjugation node_step node_step node_input node_input node_output node_output node_final node_final A_in1 Antibody (mAb) A_step React Amine with NHS Ester A_in1->A_step A_in2 NHS-PEG-Maleimide A_in2->A_step A_out mAb-PEG-Maleimide (Purified) A_step->A_out B_step React Thiol with Maleimide A_out->B_step B_in1 Thiolated Drug B_in1->B_step B_out Final ADC (Purified) B_step->B_out

Figure 4: Experimental workflow for a two-step ADC conjugation.

References

The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are rapid, efficient, and biocompatible. Among the functional groups that have proven indispensable to this chemical paradigm, the propargyl group stands out for its versatility and reactivity. This technical guide provides a comprehensive overview of the central role of propargyl groups in click chemistry, with a particular focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers in drug discovery and chemical biology with the necessary knowledge to leverage these powerful bioorthogonal reactions.

The Propargyl Group: A Privileged Functional Moiety

The propargyl group, a 2-propynyl functional group, is a highly versatile moiety in organic synthesis.[1][2] Its terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the azide-alkyne cycloaddition, a cornerstone of click chemistry.[3][4] The properties of the propargyl group have made it a widely utilized component in medicinal chemistry and chemical biology.[5] Propargylamine derivatives, for instance, have shown significant potential in the development of therapeutic agents.[5][6] The rigid structure and reactivity of the propargyl group make it a valuable pharmacophore in drug design, with applications in the development of anticancer, antimicrobial, and neuroprotective agents.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Groups

The CuAAC reaction is a prime example of a click reaction, renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[8][9] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, such as a propargyl group, and an azide (B81097).[10] The copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[8][11]

The propargyl group is an excellent substrate for CuAAC due to its reactivity, ease of installation, and cost-effectiveness.[12] Standard unactivated alkynes, often derived from propargyl building blocks, perform very well with effective CuAAC catalysts and are utilized in a majority of applications.[12]

Mechanism of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate from the terminal alkyne of the propargyl group. This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.[11]

CuAAC_Mechanism Reactants Propargyl-R1 + N3-R2 Cu_Acetylide Cu(I)-Acetylide (R1-C≡C-Cu) Reactants->Cu_Acetylide + Cu(I) Cu_I Cu(I) Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + N3-R2 Metallacycle->Cu_I Regenerates Catalyst Triazole_Product 1,4-disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Protonolysis

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data for CuAAC Reactions

The efficiency of CuAAC reactions can be influenced by various factors, including the choice of copper source, ligand, and solvent. The following table summarizes representative reaction conditions and outcomes for CuAAC reactions involving propargyl-functionalized substrates.

Alkyne Substrate (Propargyl Derivative)Azide SubstrateCatalyst SystemSolventTime to >90% ConversionReference
Propargyl AlcoholCoumarin Azide100 µM Cu(I) with THPTA ligandAqueous Buffer< 30 minutes[12]
Propargyl AmineBenzyl AzideElectrosprayed Cu NanoclustersMethanolHigh Yield (time not specified)[13]
N-propargylcinnolinonesBenzyl Azide[(IMes)CuI]DMFHigh Yield (time not specified)[14]
Detailed Experimental Protocol for CuAAC

This protocol is a general guideline for the CuAAC reaction for bioconjugation, adapted from established procedures.[15][16][17]

Materials:

  • Alkyne-functionalized biomolecule (e.g., a protein with a propargyl group)

  • Azide-functionalized molecule (e.g., a fluorescent dye with an azide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule in the reaction buffer. The final concentrations should be optimized for the specific application.

  • Prepare the Copper-Ligand Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:5 (CuSO₄:THPTA).[17]

  • Add Copper-Ligand Premix: Add the freshly prepared copper-ligand premix to the reaction mixture containing the alkyne and azide. Mix gently by pipetting.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction. The final concentration of sodium ascorbate is typically in the millimolar range.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour). The reaction can be mixed gently on a rotator.

  • Analysis and Purification: The reaction progress can be monitored by techniques such as fluorescence spectroscopy (if using a fluorogenic azide), SDS-PAGE, or mass spectrometry. The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative.[18][19][] SPAAC utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a catalyst.[] The driving force for this reaction is the release of ring strain in the cyclooctyne.[19][]

While the propargyl group itself is not strained, it is often the azide-containing partner that is a small molecule or biomolecule which reacts with a cyclooctyne-modified species. However, the principles of SPAAC are crucial for researchers in the field to understand as a complementary technique to CuAAC.

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] cycloaddition between the strained alkyne and the azide, proceeding through a single transition state to form the triazole product. The rate of the reaction is highly dependent on the structure of the cyclooctyne, with electron-withdrawing groups at the propargylic position of the cyclooctyne significantly increasing the reaction rate.[18]

SPAAC_Mechanism Reactants Strained Cyclooctyne + Azide-R Transition_State Concerted [3+2] Transition State Reactants->Transition_State Product Triazole Product Transition_State->Product

Figure 2: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are a key consideration for its application. The following table provides second-order rate constants for various cyclooctynes with an azide, illustrating the impact of the cyclooctyne structure on reactivity.

CyclooctyneReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DIFO (difluorinated cyclooctyne)AzideHigh[18]
TCO (trans-cyclooctene) with Tetrazine (IEDDA)Tetrazine1 to 10⁶[21][22]
BCN (bicyclo[6.1.0]nonyne)AzideModerate[21]

Note: While not a direct reaction with a simple propargyl group, these rates for cyclooctynes reacting with azides are indicative of the kinetics achievable with SPAAC-type reactions.

Detailed Experimental Protocol for SPAAC

This protocol provides a general framework for a SPAAC reaction, for instance, labeling an azide-modified protein with a cyclooctyne-bearing fluorescent probe.

Materials:

  • Azide-functionalized biomolecule (e.g., a protein with an incorporated azide)

  • Cyclooctyne-functionalized molecule (e.g., a cyclooctyne-dye conjugate)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Prepare the Reactants: Dissolve the azide-functionalized biomolecule and the cyclooctyne-functionalized molecule in the reaction buffer to the desired final concentrations.

  • Mix the Reactants: Combine the solutions of the azide and cyclooctyne. Mix gently.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37 °C) for a duration determined by the reaction kinetics (can range from minutes to hours).

  • Analysis and Purification: Monitor the reaction progress using appropriate analytical techniques (e.g., fluorescence, LC-MS). Purify the labeled biomolecule using methods such as size-exclusion chromatography to remove unreacted labeling reagent.

Applications in Drug Development and Bioconjugation

The combination of propargyl groups and click chemistry has found widespread application in drug discovery and development.[2][5][23] These reactions are instrumental in:

  • Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for high-throughput screening.[4][24]

  • Bioconjugation: Attaching drugs, imaging agents, or targeting moieties to biomolecules such as proteins, antibodies, and nucleic acids.[3][15]

  • Target Identification and Validation: Using propargyl-functionalized probes to label and identify cellular targets of drug candidates.

The following workflow illustrates a typical application of CuAAC for bioconjugation in a drug development context.

Bioconjugation_Workflow A Synthesize Propargyl- modified Biomolecule (e.g., Antibody) C Perform CuAAC Click Reaction A->C B Synthesize Azide- modified Drug/Probe B->C D Purify Antibody-Drug Conjugate (ADC) C->D E In vitro/In vivo Testing D->E F Data Analysis and Lead Optimization E->F

References

The Core Role of Polyethylene Glycol (PEG) Spacers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, has become a cornerstone of modern pharmaceutical and biotechnological innovation.[1] A critical component in many successful bioconjugates is the Polyethylene Glycol (PEG) spacer. PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, nanoparticles, and small drugs, is a foundational strategy for enhancing the therapeutic efficacy and safety of biopharmaceuticals.[2][3]

Polyethylene Glycol is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[4] Its widespread use stems from a unique combination of properties: it is water-soluble, biocompatible, non-toxic, and generally possesses low immunogenicity.[4][5] When used as a linker or spacer, PEG imparts these beneficial properties to the entire conjugate, addressing many challenges faced in drug development.[4][6] This technical guide provides an in-depth exploration of the fundamental principles, quantitative effects, experimental methodologies, and critical applications of PEG spacers for researchers, scientists, and drug development professionals.

Core Principles and Key Benefits of PEGylation

The primary objective of incorporating PEG spacers is to improve a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profile.[2][7] This is achieved through several key benefits that arise from PEG's inherent physicochemical properties.

  • Enhanced Solubility : Many potent therapeutic molecules are hydrophobic, limiting their administration to intravenous routes. The highly hydrophilic nature of PEG spacers significantly increases the aqueous solubility of these compounds, making them easier to formulate and administer.[1][2][6]

  • Prolonged Circulation Half-Life : PEG chains are highly hydrated, creating a large hydrodynamic radius around the conjugated molecule.[2][8] This increased size reduces the rate of renal clearance, thereby extending the molecule's circulation time in the bloodstream.[2][9]

  • Reduced Immunogenicity and the "Stealth" Effect : The flexible PEG chain creates a protective hydrophilic shield that can mask antigenic epitopes on the surface of a therapeutic protein or nanoparticle.[2][4][10] This "stealth" effect hinders recognition by the immune system and uptake by the mononuclear phagocyte system (MPS), reducing the likelihood of an immune response and prolonging circulation.[4][11]

  • Increased Stability : The PEG shield also provides steric hindrance that protects the conjugated biomolecule from enzymatic degradation and proteolysis, increasing its stability in biological environments.[1][2][4]

  • Improved Pharmacokinetics : By extending half-life and reducing clearance, PEGylation leads to more sustained plasma concentrations of a drug, which can allow for less frequent dosing, improving patient compliance.[2][9]

  • Tunable Properties : PEG linkers are available in various lengths and architectures (linear, branched). This allows for the precise tuning of a conjugate's properties, such as controlling the spatial distance between two linked molecules to minimize steric hindrance and optimize biological activity.[1][12]

Quantitative Data on the Effects of PEG Spacers

The selection of a PEG spacer is a critical design parameter that quantitatively impacts the final bioconjugate's performance. The following tables summarize key quantitative effects.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters

PEG Molecular Weight (kDa)Typical Contour Length (nm)Effect on Hydrodynamic RadiusImpact on Circulation Half-LifePrimary Clearance Mechanism
< 5< 12.5Minor IncreaseModest IncreasePrimarily Renal
5 - 1012.5 - 25Significant IncreaseSubstantial IncreaseReduced Renal, Increased Hepatic
20~50Large IncreaseMajor IncreasePrimarily Hepatic
40~100Very Large IncreaseDrastic IncreasePrimarily Hepatic
Data synthesized from multiple sources, including[13]. The contour length of PEG molecules can range from 12.5 nm for PEG2000 to 253 nm for linear PEG40,000[13]. Increasing PEG size generally enhances circulation time, but an excessively long chain can sometimes negatively impact biological activity due to steric hindrance[2][14].

Table 2: Influence of PEGylation on Immunogenicity of Proteins

ProteinPEG Size (kDa)Administration RouteAnimal ModelOutcome
Chicken IgY5 and 20i.v. and i.m.Balb/c and C57BL/6 MiceInconsistent reduction in immunogenicity, dependent on mouse strain and administration route.
Horse IgG5 and 20i.v. and i.m.Balb/c and C57BL/6 MiceInconsistent reduction in immunogenicity, dependent on mouse strain and administration route.
Based on a study by Schellekens et al.[15]. This data highlights that while PEGylation is a widely used strategy to reduce immunogenicity, its effect is not guaranteed and must be evaluated on a case-by-case basis[15]. Some studies and clinical applications have shown that pre-existing anti-PEG antibodies can be found in a significant portion of the population, which can lead to accelerated blood clearance (ABC) of PEGylated drugs[16][17].

Table 3: Role of PEG Spacers in Antibody-Drug Conjugate (ADC) Design

PEG Spacer LengthKey FunctionImpact on Drug-to-Antibody Ratio (DAR)Effect on Solubility & AggregationExample Application
PEG₂ - PEG₄Provides minimal spacingSuitable for lower DARs (2-4)Modest improvement in solubilityUsed when payload hydrophobicity is low
PEG₈Balances hydrophilicity and lengthEnables higher DARs (e.g., 8)Significantly improves solubility of linker-payload and reduces aggregationADCT-402, IMMU-132
PEG₁₂ - PEG₂₄Maximizes hydrophilicityAllows for very high DARs (>8)Eliminates need for organic co-solvents during conjugation; prevents aggregationSGN-CD228A (PEG₁₂)
Data synthesized from[18][19]. Hydrophilic PEG linkers are critical for enabling higher drug loading on antibodies by solubilizing hydrophobic payloads[18]. The inclusion of a PEG spacer can counterbalance the hydrophobicity of the payload, improving conjugation efficiency, reducing aggregation, and favorably impacting clearance rates.

Visualizing PEGylation Concepts and Workflows

Diagrams created with Graphviz provide clear visual representations of the logical relationships and processes involved in PEGylation.

PEG_Benefits Prop Fundamental PEG Properties P1 Hydrophilic Prop->P1 P2 Biocompatible & Non-Immunogenic Prop->P2 P3 Flexible Chain & Hydrated Prop->P3 B1 Increased Solubility P1->B1 enables B2 Reduced Immunogenicity ('Stealth' Effect) P2->B2 leads to B3 Increased Hydrodynamic Size P3->B3 creates B4 Increased Stability P3->B4 protects via steric hindrance Benefit Key Bioconjugation Benefits O1 Improved Pharmacokinetics B1->O1 B2->O1 B3->O1 O2 Longer Circulation Half-Life B3->O2 reduces renal clearance Outcome Improved Therapeutic Outcomes O3 Reduced Dosage Frequency O2->O3

Caption: Logical flow from PEG properties to therapeutic benefits.

PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification cluster_characterize 4. Characterization Prot Prepare Protein Solution in Reaction Buffer (pH 7-9) Mix Add PEG solution to Protein Solution Prot->Mix PEG Dissolve NHS-Ester-PEG in Anhydrous Solvent (e.g., DMSO) PEG->Mix Incubate Incubate (e.g., 1-2 hours, RT) with gentle stirring Mix->Incubate Quench Quench Reaction (optional) (e.g., add Tris or glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC or IEX Chromatography) to remove unreacted PEG Quench->Purify Analyze Analyze Purity & Degree of PEGylation (e.g., SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for NHS-Ester PEGylation of a protein.

Stealth_Effect Unmodified Unmodified Nanoparticle/Protein Opsonin Opsonin Proteins (e.g., Complement) Unmodified->Opsonin binds to PEGylated PEGylated Nanoparticle/Protein PEGylated->Opsonin binding blocked by PEG layer Circulation Prolonged Circulation PEGylated->Circulation results in Macrophage Macrophage (Mononuclear Phagocyte System) Opsonin->Macrophage recognized by Clearance Rapid Clearance (Phagocytosis) Macrophage->Clearance leads to

References

An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Propargyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring two terminal propargyl groups connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain with a central sulfide (B99878) bond, makes it an invaluable tool for researchers. The propargyl groups are primed for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This allows for the straightforward and stable conjugation of this linker to molecules containing azide (B81097) functionalities.

This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, detailed experimental protocols for its application, and its role in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its derivatives is crucial for their effective use in experimental design. The following tables summarize key quantitative data for these molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2055041-17-1[1][2]
Molecular Formula C22H38O8S[1]
Molecular Weight 462.6 g/mol [1][2]
Purity Typically ≥98%[1]
Appearance Varies (often a solid or oil)N/A
Storage Conditions -20°C for long-term storage[1]
Shipping Conditions Ambient temperature[1]

Table 2: Physicochemical Properties of Related Propargyl-PEG4 Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key FeaturesSource
Propargyl-PEG4-S-PEG4-acidC22H40O10S496.61Heterobifunctional with a terminal carboxylic acid for amide bond formation.[3][4][5]
Propargyl-PEG4-S-PEG4-t-butyl esterC26H48O10S552.72The t-butyl ester provides a protected carboxylic acid group.[6]

Core Applications and Experimental Protocols

The primary utility of this compound lies in its ability to covalently link two molecular entities through "click chemistry." This has been widely exploited in the development of PROTACs and other bioconjugates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction of the terminal alkyne (propargyl group) on this compound with an azide-functionalized molecule results in the formation of a stable triazole ring.

General Experimental Protocol for CuAAC Bioconjugation:

This protocol provides a general guideline. Optimal conditions, including reactant concentrations, catalyst, and ligand choice, may vary depending on the specific substrates.

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biomolecule conjugations)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, DMF for stock solutions)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible buffer or solvent.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.

    • If using a ligand, prepare a stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vessel, add the azide-containing molecule to the reaction buffer.

    • Add the desired molar equivalent of the this compound stock solution.

    • If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution before adding to the reaction mixture. This helps to stabilize the Cu(I) catalyst and improve reaction efficiency.

    • To initiate the reaction, add the sodium ascorbate solution, followed by the CuSO₄ solution (or the pre-mixed CuSO₄/ligand solution). A typical starting point is to use 1-2 equivalents of sodium ascorbate and 0.1 equivalents of CuSO₄ relative to the limiting reactant.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with gentle stirring or agitation.

    • The reaction is typically complete within 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugations).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified to remove excess reagents and byproducts.

    • For small molecules, purification can be achieved by extraction and/or silica (B1680970) gel column chromatography.

    • For biomolecules, purification methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography are commonly used.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the central linker connecting the target-binding ligand and the E3 ligase-binding ligand.

General Two-Step Protocol for PROTAC Synthesis:

This protocol outlines a modular approach where the this compound linker is sequentially conjugated to the two ligands.

Step 1: First "Click" Reaction

  • Synthesize or obtain an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a derivative of VHL-1 for the von Hippel-Lindau E3 ligase).

  • Perform a CuAAC reaction as described above, using a molar excess of this compound to favor the formation of the mono-conjugated product.

  • Purify the resulting product (E3 ligase ligand-linker conjugate) using an appropriate chromatographic method (e.g., HPLC) to isolate the species with a single propargyl group remaining.

Step 2: Second "Click" Reaction

  • Synthesize or obtain an azide-functionalized target protein ligand.

  • Perform a second CuAAC reaction, this time reacting the purified E3 ligase ligand-linker conjugate with the azide-functionalized target protein ligand.

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product thoroughly using techniques such as LC-MS and NMR to confirm its identity and purity.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in the application of this compound.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_step1 Step 1: First Click Reaction cluster_intermediate Intermediate Product cluster_step2 Step 2: Second Click Reaction cluster_final Final Product linker This compound reaction1 CuAAC Reaction (Linker in excess) linker->reaction1 e3_ligand Azide-E3 Ligase Ligand e3_ligand->reaction1 target_ligand Azide-Target Ligand reaction2 CuAAC Reaction target_ligand->reaction2 purification1 HPLC Purification reaction1->purification1 intermediate E3 Ligand-Linker-Propargyl purification1->intermediate intermediate->reaction2 purification2 HPLC Purification reaction2->purification2 protac PROTAC Molecule purification2->protac STING_Pathway_PROTAC_Intervention cluster_pathway cGAS-STING Signaling Pathway cluster_protac PROTAC-Mediated Degradation dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates PROTAC STING-Targeting PROTAC (with this compound linker) STING->PROTAC binds Proteasome Proteasome STING->Proteasome targeted for degradation IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus translocates to IFN Type I Interferons nucleus->IFN induces expression of E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->STING ubiquitinates E3_Ligase->PROTAC binds Ub Ubiquitin

References

The Thioether Bond in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Polyethylene glycol (PEG) linkers are integral to modern drug development, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The choice of covalent linkage for attaching PEG to a biomolecule is critical for the overall success of the conjugate. Among the various chemistries employed, the formation of a stable thioether bond has emerged as a robust and widely adopted strategy. This guide provides a comprehensive technical overview of the synthesis, stability, and application of thioether-containing PEG linkers for researchers, scientists, and drug development professionals.

Core Chemistry of Thioether Bond Formation

The creation of a thioether linkage (R-S-R') in the context of PEGylation primarily relies on two highly efficient chemical reactions: the Michael addition of a thiol to a maleimide (B117702) and the radical-mediated thiol-ene "click" reaction.

Maleimide-Thiol Conjugation

The reaction between a maleimide-functionalized PEG and a thiol group (typically from a cysteine residue on a protein or peptide) is the most common method for forming a thioether bond in bioconjugation.[1][2] This reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbons of the maleimide double bond.[3]

This conjugation is highly selective for thiols over other nucleophilic groups like amines at a pH range of 6.5-7.5.[4][5] The reaction proceeds readily in aqueous buffers under mild conditions, forming a stable succinimidyl thioether linkage.[6]

cluster_0 Maleimide-Thiol Michael Addition PEG_Maleimide PEG-Maleimide plus1 + Biomolecule_Thiol Biomolecule-SH arrow1 pH 6.5 - 7.5 PEG_Conjugate PEG-Thioether-Biomolecule arrow1->PEG_Conjugate

Mechanism of Maleimide-Thiol Conjugation.
Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is another powerful method for forming thioether bonds. This reaction involves the addition of a thiol (R-SH) across a double bond (an "ene"), such as a norbornene or vinylsulfone group, on the PEG linker.[7][8] The reaction is typically initiated by radicals generated from a photoinitiator upon exposure to UV light, offering excellent spatial and temporal control.[4][7]

The radical-mediated pathway proceeds via a chain mechanism, resulting in an anti-Markovnikov addition of the thiol to the alkene.[4] This chemistry is known for its high efficiency, rapid reaction rates, minimal byproducts, and orthogonality to many other functional groups, making it ideal for applications like hydrogel formation.[7][9]

cluster_1 Radical-Mediated Thiol-Ene Reaction PEG_Thiol PEG-SH plus2 + Ene_Molecule R-CH=CH₂ arrow2 Radical Initiator (e.g., UV Light) Thioether_Product PEG-S-CH₂-CH₂-R arrow2->Thioether_Product

Radical-mediated Thiol-Ene Reaction.

Stability of Thioether Linkages

While the thioether bond itself is generally stable, the succinimidyl thioether linkage formed from maleimide-thiol reactions can exhibit instability under certain physiological conditions.[4]

Factors Influencing Stability:

  • Retro-Michael Addition: The thioether linkage can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in biological systems with high concentrations of endogenous thiols like glutathione (B108866) or albumin, which can lead to payload exchange and off-target effects.[4][10][11]

  • Hydrolysis: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which can compete with the desired thiol addition during conjugation.[4] However, post-conjugation hydrolysis of the succinimide (B58015) ring can actually stabilize the conjugate by preventing the retro-Michael reaction.[12]

The thioether bond formed via the thiol-ene reaction is considered more stable than the maleimide-thiol adduct, as it is not susceptible to retro-Michael addition.[13] Similarly, linkers based on vinylsulfone also form very stable thioether bonds, although their reaction rates are slower compared to maleimides.[13][14]

Conjugate Maleimide-Thiol Conjugate Stable Stable Hydrolyzed Conjugate Conjugate->Stable Hydrolysis (Stabilization) Exchange Thiol Exchange (Payload Loss) Conjugate->Exchange Retro-Michael Addition Endogenous Endogenous Thiol (e.g., Glutathione) Endogenous->Exchange

In Vivo Fate of Maleimide-Thiol Conjugates.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the formation and stability of thioether-linked PEG conjugates.

Table 1: Reaction Conditions for Thioether-PEG Linker Synthesis

ParameterMaleimide-Thiol AdditionThiol-Ene "Click" ChemistryReference
pH Range 6.5 - 7.5 (Optimal)3 - 10 (for OPSS variant)[5][15]
Molar Excess of PEG 10-20 fold excess of PEG-Maleimide over thiol1:1 ratio of thiol to ene groups is common[6]
Reaction Time 2-4 hours at room temperature, or overnight at 4°CMinutes to hours, depending on initiator and light intensity[6][16][17]
Initiator Not required (spontaneous reaction)Radical initiator (photo or thermal) required[7][18]
Solvent Aqueous buffers (PBS, HEPES, Tris), DMSO/DMF for stockAqueous buffers, Methanol[19][20]

Table 2: Stability of Thioether Linkages in PEG Conjugates

Linkage TypeConditionStability OutcomeKey FindingsReference
Maleimide-Thioether Human Plasma (37°C, 72h)~20% of conjugate remained intact (labile site)Stability is highly dependent on the conjugation site on the antibody.[21][22]
Maleimide-Thioether Human Plasma (37°C, 72h)~80% of conjugate remained intact (stable site)Thioether exchange with albumin was observed.[21][22]
Phenyloxadiazole Sulfone-Thioether Human Plasma (37°C, 72h)Significantly more stable than maleimide conjugate at labile sitesImproved stability and less dependence on conjugation site.[21][22]
Maleamic Methyl Ester-Thioether Albumin Solution (37°C, 14 days)~3.8% payload lossSignificantly improved stability compared to conventional maleimide-based conjugates.[23]
Vinylsulfone-Thioether GeneralHighly stable thioether linkageSlower reaction rate compared to maleimide, which can allow for better control.[13][14]

Applications in Drug Development

Thioether-linked PEG conjugates are utilized across a wide spectrum of drug development applications.

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies via PEG-maleimide linkers is a cornerstone of modern ADC development.[2] The stability of the thioether bond is critical to prevent premature drug release in circulation.[10]

  • PEGylation of Proteins and Peptides: Attaching PEG chains to therapeutic proteins or peptides via thioether bonds can significantly improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.[2][24]

  • Hydrogel Formation: Thiol-ene chemistry is extensively used to form PEG-based hydrogels for controlled drug release and tissue engineering.[9][25][26] The rapid, controlled cross-linking allows for the encapsulation of sensitive biologics.

  • Surface Modification: PEG-thiol linkers are used to modify the surfaces of nanoparticles and biosensors.[1][27] This "PEGylation" creates a hydrophilic layer that reduces non-specific protein adsorption and improves biocompatibility.[1]

Detailed Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation of a Protein with a PEG Linker

This protocol provides a general procedure for labeling a thiol-containing protein with a PEG-Maleimide reagent.

Materials:

  • Protein with accessible thiol groups (e.g., antibody with reduced disulfides)

  • PEG-Maleimide reagent

  • Conjugation Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[28][19] Degas thoroughly.

  • Anhydrous DMSO or DMF for dissolving PEG-Maleimide.[28]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

  • Purification system (e.g., Sephadex G-25 desalting column, size-exclusion chromatography).[3][17]

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in degassed conjugation buffer to a concentration of 1-10 mg/mL.[28][19]

  • (Optional) Reduction of Disulfides: If necessary to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[3][28] Remove excess TCEP using a desalting column before proceeding.

  • Prepare PEG-Maleimide Stock Solution: Dissolve the PEG-Maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM or 100 mg/mL).[6][28]

  • Conjugation Reaction: Add the PEG-Maleimide stock solution to the stirred protein solution. A 10-20 fold molar excess of PEG-Maleimide over the protein's thiol groups is typically recommended as a starting point.[6][28]

  • Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[3][6][28] If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[3]

  • Purification: Remove unreacted PEG-Maleimide and other small molecules from the conjugate using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).[3][17]

  • Characterization: Confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and UV-Vis spectroscopy.[28]

cluster_workflow Experimental Workflow: Protein-PEG Conjugation A Prepare Protein Solution (1-10 mg/mL in degassed buffer) B Optional: Reduce Disulfides (Add TCEP, incubate 30-60 min) A->B D Conjugation Reaction (Add 10-20x molar excess of PEG) B->D C Prepare PEG-Maleimide Stock Solution (in DMSO/DMF) C->D E Incubate (2h @ RT or overnight @ 4°C) D->E F Purify Conjugate (e.g., Desalting Column) E->F G Characterize (SDS-PAGE, Mass Spec) F->G

Workflow for Maleimide-Thiol Conjugation.
Protocol 2: Photo-initiated Thiol-Ene "Click" Chemistry for PEG Hydrogel Formation

This protocol outlines a general method for creating a hydrogel by crosslinking a multi-arm PEG-Norbornene with a thiol-containing peptide.

Materials:

  • Multi-arm PEG-Norbornene (e.g., 4-arm PEG-NB).[9]

  • Thiol-containing crosslinker (e.g., dithiothreitol (B142953) (DTT) or a bis-cysteine peptide).[9][29]

  • Photoinitiator (e.g., LAP, Irgacure 2959).[9]

  • Sterile, buffered solution (e.g., PBS).

Procedure:

  • Prepare Pre-polymer Solution: In a sterile, low-adhesion tube, dissolve the multi-arm PEG-Norbornene and the thiol crosslinker in the buffered solution. Ensure the molar ratio of norbornene ("ene") groups to thiol groups is appropriate for the desired network properties (a 1:1 ratio is often used).[9]

  • Add Photoinitiator: Add the photoinitiator to the pre-polymer solution and mix thoroughly until it is completely dissolved. The concentration will depend on the specific initiator and light source used (e.g., 1 mM LAP).[9] Protect the solution from light.

  • Hydrogel Formation (Crosslinking): Pipette the pre-polymer solution into a mold or the desired reaction vessel.

  • Initiate Polymerization: Expose the solution to a UV light source (e.g., 365 nm) for a specified time (typically seconds to minutes) to initiate the radical polymerization and form the hydrogel.[20]

  • Swelling and Purification: After gelation, the hydrogel can be swelled in an excess of buffer (e.g., PBS) for 24-48 hours to remove any unreacted components and reach equilibrium swelling.[9]

Conclusion

The formation of thioether bonds represents a cornerstone of modern PEGylation chemistry, offering a blend of high efficiency, selectivity, and stability. While the classic maleimide-thiol reaction remains a workhorse for bioconjugation, a thorough understanding of its potential instability in vivo is crucial for designing robust therapeutics. Newer chemistries, such as thiol-ene reactions and alternative linkers like vinylsulfones, provide pathways to even more stable conjugates. By carefully selecting the appropriate chemistry and optimizing reaction conditions, researchers can successfully leverage thioether-linked PEG linkers to advance the development of next-generation drugs and biomaterials.

References

The Propargyl Group: A Versatile Tool in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Selectivity of the Propargyl Moiety for Researchers, Scientists, and Drug Development Professionals.

The propargyl group, a three-carbon functional group containing a terminal alkyne and a methylene (B1212753) spacer (HC≡C−CH₂−), stands as a cornerstone in contemporary organic synthesis and medicinal chemistry. Its unique electronic and structural features impart a rich and tunable reactivity, making it an invaluable building block for the construction of complex molecular architectures and the development of novel therapeutics. This technical guide provides a comprehensive overview of the propargyl group's core reactivity, the factors governing its reaction selectivity, and its applications in drug development, supplemented with detailed experimental protocols and quantitative data.

Core Reactivity and Principles

The versatility of the propargyl group originates from the dual functionality of the alkyne and the adjacent methylene group, which can be further functionalized with leaving groups (e.g., halides, alcohols, esters) or heteroatoms (e.g., nitrogen, oxygen, sulfur). This arrangement allows the propargyl moiety to participate in a wide array of chemical transformations.

Key Reaction Classes:

  • Nucleophilic Substitution and Addition: Propargylic alcohols, halides, and esters are common substrates for nucleophilic substitution reactions. The hydroxyl group of propargyl alcohols can be a challenging leaving group, often requiring activation or the use of specific catalysts.[1][2] Propargyl organometallic reagents readily add to carbonyl compounds and imines to furnish homopropargylic alcohols and amines, respectively.[1][2][3]

  • Transition-Metal Catalyzed Reactions: A vast number of transition metals, including palladium, copper, gold, iron, and ruthenium, catalyze a diverse range of reactions involving propargyl groups.[4][5] These include cross-coupling reactions, cycloisomerizations, and elegant cascade reactions that allow for the rapid assembly of complex molecular scaffolds.[4][5][6][7] The choice of metal and ligand is crucial in controlling the chemo-, regio-, and stereoselectivity of these transformations.[4][8]

  • Click Chemistry: The terminal alkyne of the propargyl group is a quintessential partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry".[9][10][11] This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for bioconjugation, materials science, and drug discovery.[11]

  • Rearrangement Reactions: Propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.[12] Another notable transformation is the[1][4]-Wittig rearrangement of propargyl ethers.[13]

  • Propargyl/Allenyl Tautomerism: A key feature influencing the reactivity and selectivity of propargyl derivatives is their ability to exist in equilibrium with their allenyl tautomers.[1][2] This tautomerism often leads to the formation of both propargylic and allenic products, and controlling the selectivity between these two isomers is a significant aspect of reaction design. The nature of the substrate, catalyst, and reaction conditions can influence the position of this equilibrium.[1][2]

Selectivity in Propargyl Group Reactions

Achieving high selectivity is paramount in harnessing the synthetic potential of the propargyl group. Several factors influence the outcome of reactions involving this moiety:

  • Catalyst Control: In transition-metal catalyzed reactions, the choice of the metal center and the coordinating ligands plays a pivotal role in determining the reaction pathway and selectivity.[4][14] For instance, different metal catalysts can selectively activate different functional groups within a molecule containing a propargyl unit.[14] Chiral ligands are extensively used to induce enantioselectivity in reactions such as the asymmetric addition of alkynes to aldehydes.[15]

  • Substituent Effects: The nature of the substituents on the propargyl backbone can significantly impact reactivity and stereoselectivity.[8] For example, substitution at the propargylic position can influence the enantioselectivity of ruthenium-catalyzed substitution reactions.[8]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can dramatically affect the selectivity of a reaction. For instance, in propargylic substitution reactions, the choice of solvent can influence the ratio of propargylic to allenic products.

Applications in Drug Development

The unique properties of the propargyl group have made it a privileged motif in drug design and development.[16][17][18][19]

  • Pharmacophore: The rigid structure and reactivity of the propargyl group make it a valuable pharmacophore.[16] Propargylamine-containing compounds, such as selegiline (B1681611) and rasagiline, are irreversible inhibitors of monoamine oxidase B (MAO-B) and are used in the treatment of Parkinson's disease.[20]

  • Bioorthogonal Chemistry: The terminal alkyne of the propargyl group serves as a bioorthogonal handle. It can be introduced into biomolecules and subsequently reacted with an azide-functionalized partner via click chemistry in a biological environment without interfering with native biochemical processes.[9]

  • Drug Scaffolds: Propargyl-containing building blocks are utilized in the synthesis of a wide range of bioactive molecules, including anticancer, antimicrobial, and neuroprotective agents.[16][20] For example, propargylated derivatives of natural products like noscapine (B1679977) have shown potential as anticancer agents by disrupting microtubule dynamics.[16]

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions involving the propargyl group, extracted from the cited literature.

Table 1: Enantioselective Propargylation of Aldehydes

Catalyst SystemAldehydeAlkyneYield (%)ee (%)Reference
Zn(OTf)₂ / (+)-N-MethylephedrineBenzaldehydePhenylacetylene8597[15]
Trost-ProPhenol / DimethylzincCyclohexanecarboxaldehyde1-Heptyne9295[15]
Cu(OTf)₂ / (S)-SEGPHOSIsatin derivativeAllenylboronic acid pinacol (B44631) ester>9588:12 (er)[2]

Table 2: Transition-Metal Catalyzed Propargylic Substitution

CatalystPropargylic SubstrateNucleophileSolventYield (%)Regioselectivity (Propargyl:Allenyl)Reference
FeCl₃1,3-Diphenylpropargyl alcoholIndoleAcetonitrile95High[4]
Cu-catalystPropargyl esterAmineNot specifiedHighHigh (propargyl)[4]
Au(III)-catalystPropargyl alcoholAllylsilaneNot specifiedHighHigh (propargyl)[4]

Table 3: Nicholas Reaction for Propargylation of Heteronucleophiles

Nucleophile (limiting reagent)Propargylating AgentLewis AcidYield (%)Reference
N-Boc-L-serine methyl esterCo₂(CO)₆-methyl propargyl etherBF₃·OEt₂97[9]
N-Fmoc-L-tyrosine methyl esterCo₂(CO)₆-propargyl alcoholBF₃·OEt₂94[9]
N-Boc-L-cysteine methyl esterCo₂(CO)₆-propargyl alcoholBF₃·OEt₂75[9]

Experimental Protocols

Protocol 1: Carreira Asymmetric Alkynylation of Aldehydes [15]

This protocol describes a general procedure for the enantioselective addition of terminal alkynes to aldehydes using a zinc triflate and (+)-N-methylephedrine complex.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc triflate (Zn(OTf)₂, 1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene (B28343) (sufficient to achieve a suitable concentration, e.g., 0.1-0.5 M).

  • Complex Formation: Stir the resulting mixture at ambient temperature for 2 hours.

  • Alkyne Addition: Add the terminal alkyne (1.2 equivalents) to the reaction mixture and stir for an additional 15 minutes.

  • Aldehyde Addition: Introduce the aldehyde (1.0 equivalent) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral propargyl alcohol.

Protocol 2: Nicholas Reaction for Propargylation of Alcohols [9][21]

This protocol provides a method for the propargylation of alcohols under non-basic conditions, which is particularly useful for base-sensitive substrates.

  • In situ Formation of the Cobalt Complex: In a flame-dried flask under an inert atmosphere, dissolve propargyl alcohol (2.0 equivalents) in dichloromethane. Add dicobalt octacarbonyl (Co₂(CO)₈) and stir until the formation of the Co₂(CO)₆-propargyl alcohol complex is complete (monitored by TLC).

  • Reaction Setup: In a separate flame-dried flask, dissolve the alcohol substrate (1.0 equivalent) in dichloromethane.

  • Lewis Acid Addition: Cool the solution of the alcohol substrate to 0 °C and add boron trifluoride etherate (BF₃·OEt₂, 2.5 equivalents).

  • Addition of the Cobalt Complex: Add the pre-formed solution of the Co₂(CO)₆-propargyl alcohol complex dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Workup: Upon consumption of the starting material, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification of the Cobalt Complex: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude cobalt-complexed product by flash column chromatography.

  • Decomplexation: Dissolve the purified cobalt complex in acetone (B3395972) and cool to 0 °C. Add a solution of ceric ammonium nitrate (B79036) (CAN) in acetone dropwise until the reaction is complete (monitored by TLC).

  • Final Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final propargylated product by flash column chromatography if necessary.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [11]

This protocol outlines a general procedure for the "click" reaction between a propargyl-functionalized molecule and an azide.

  • Reaction Setup: In a suitable vial, dissolve the propargyl-containing compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF).

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper(I) catalyst. This can be done by adding a solution of sodium ascorbate (B8700270) (0.1-0.3 equivalents) to a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

  • Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the mixture of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried, filtered, and concentrated. The resulting triazole product can be purified by flash column chromatography or recrystallization.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate key concepts related to propargyl group reactivity and its application.

G cluster_0 Reactivity of Propargyl Group Propargyl\nDerivative Propargyl Derivative Nucleophilic\nSubstitution/Addition Nucleophilic Substitution/Addition Propargyl\nDerivative->Nucleophilic\nSubstitution/Addition Transition-Metal\nCatalyzed Reactions Transition-Metal Catalyzed Reactions Propargyl\nDerivative->Transition-Metal\nCatalyzed Reactions Click Chemistry\n(CuAAC) Click Chemistry (CuAAC) Propargyl\nDerivative->Click Chemistry\n(CuAAC) Rearrangement\nReactions Rearrangement Reactions Propargyl\nDerivative->Rearrangement\nReactions

Caption: Core reaction pathways of propargyl derivatives.

G Propargylated\nNoscapine Derivative Propargylated Noscapine Derivative Tubulin Tubulin Propargylated\nNoscapine Derivative->Tubulin Binds to Microtubule\nDynamics Microtubule Dynamics Tubulin->Microtubule\nDynamics Disrupts JNK Pathway JNK Pathway Microtubule\nDynamics->JNK Pathway Activates Bcl-2\nPhosphorylation Bcl-2 Phosphorylation JNK Pathway->Bcl-2\nPhosphorylation Induces Apoptosis Apoptosis Bcl-2\nPhosphorylation->Apoptosis Leads to

Caption: Anticancer signaling pathway of a propargylated noscapine derivative.[16]

G cluster_0 Experimental Workflow: Carreira Asymmetric Alkynylation A 1. Mix Zn(OTf)₂ and (+)-N-Methylephedrine B 2. Add Terminal Alkyne A->B C 3. Add Aldehyde B->C D 4. Reaction at 25°C C->D E 5. Quench and Extract D->E F 6. Purify Product E->F

Caption: Workflow for Carreira asymmetric alkynylation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrophilic Properties of Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, drug delivery, and materials science.[1] Their profound impact stems largely from their exceptional hydrophilic properties, which can be leveraged to enhance the therapeutic efficacy, safety, and formulation of a wide range of molecules.[2] This technical guide delves into the core principles of PEG's hydrophilicity, presents quantitative data, details key experimental protocols for its characterization, and provides visual representations of fundamental concepts.

Core Principles of PEG Hydrophilicity

Polyethylene glycol is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[1] Its remarkable hydrophilicity is a direct consequence of its molecular structure. The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with multiple water molecules.[3][4] This interaction leads to the formation of a tightly bound hydration shell around the polymer chain, effectively making the PEG linker a "hydrophilicity reservoir".[][6]

This hydration layer is central to the beneficial properties conferred by PEGylation, the process of covalently attaching PEG chains to molecules.[2] Key benefits include:

  • Enhanced Solubility : PEG linkers dramatically increase the aqueous solubility of hydrophobic drugs and proteins, which is critical for developing viable intravenous formulations.[3][7][8]

  • Improved Stability : The hydration shell acts as a physical shield, protecting the conjugated molecule from enzymatic degradation and proteolysis.[2][7]

  • Reduced Immunogenicity : By masking antigenic sites on a therapeutic protein, the PEG linker can significantly reduce the likelihood of an immune response, a "stealth" effect.[2][3][]

  • Prolonged Circulation Half-Life : The increased hydrodynamic size of the PEGylated molecule reduces its rate of renal clearance, extending its time in systemic circulation.[2][3]

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilic character of PEG linkers can be modulated by altering their molecular weight and structure (e.g., linear vs. branched).[9] This allows for the fine-tuning of a conjugate's properties to meet specific therapeutic goals.

Table 1: Impact of PEG Chain Length on Hydrophilic Properties
PropertyEffect of Increasing PEG Chain LengthRationale
Water Solubility IncreasesMore repeating ethylene oxide units are available to form hydrogen bonds with water.[9]
Hydrodynamic Radius IncreasesThe polymer chain occupies a larger volume in solution, which is directly related to its extended circulation time.[2]
Equilibrium Water Content (EWC) Generally increases, but can be complexIn hydrogels, longer PEG chains can improve water-retaining capacity.[10] However, the relationship can sometimes be non-linear depending on the overall network structure.[10]
Water Contact Angle Decreases (on a modified surface)A higher density of hydrophilic PEG chains on a surface leads to greater wettability and a lower contact angle.[11][12]
Protein Adsorption DecreasesThe hydration layer and steric repulsion from longer PEG chains prevent protein adhesion.[10]
Table 2: Influence of PEGylation on the Partition Coefficient of Proteins

The partition coefficient (K) in aqueous two-phase systems (ATPS) can indicate the relative hydrophilicity/hydrophobicity of a molecule. A higher partition coefficient in a PEG-rich phase can suggest significant interactions between the protein and the PEG polymer.

ProteinPEG Molecular Weight (Da)Partition Coefficient (K) in PEG/Salt SystemObservation
Pepsin1,300HighIndicates a strong interaction between the protein and the PEG, suggesting significant solvent-exposed hydrophobic regions on the protein surface that are effectively shielded by the PEG.[13]
Various Proteins3,350Varies with pHThe effect of PEG on partitioning is influenced by the protein's charge at a given pH.[14]
Various Proteins8,000Varies with pHIncreasing PEG molecular weight can amplify the effects of pH on protein partitioning.[14]

Experimental Protocols for Characterizing Hydrophilicity

Several well-established methods are used to quantify the hydrophilic properties of PEG linkers and PEGylated molecules.

Contact Angle Measurement

This technique measures the angle a liquid droplet makes with a solid surface, providing a direct assessment of wettability. A lower contact angle indicates higher hydrophilicity.[15]

Protocol: Sessile Drop Method

  • Sample Preparation : Prepare a flat, smooth film of the polymer or PEG-modified material on a solid substrate (e.g., glass slide) by methods such as spin-coating or solvent casting.[16] Ensure the surface is clean and free of contaminants.

  • Droplet Deposition : Place the sample on the goniometer stage. Using a precision syringe, carefully dispense a small droplet of ultrapure water (typically 1-10 µL) onto the surface.[17]

  • Image Acquisition : Capture a high-resolution image of the droplet profile from the side.[16]

  • Angle Measurement : Use the goniometer's software to measure the angle formed at the three-phase (solid-liquid-vapor) interface. The angle inside the liquid is the contact angle.[16]

  • Data Analysis : Perform measurements at multiple locations on the surface to ensure reproducibility and calculate an average contact angle. A contact angle < 90° indicates a hydrophilic surface.[15]

Equilibrium Water Content (EWC)

EWC is a measure of the amount of water a material, typically a hydrogel, can absorb and retain at equilibrium. It is a key indicator of a material's overall hydrophilicity.

Protocol: Gravimetric Method

  • Initial Weighing : Weigh the dry polymer or hydrogel sample (W_dry).

  • Hydration : Immerse the sample in deionized water or a buffered solution (e.g., PBS) at a controlled temperature (e.g., 37 °C) until it is fully swollen and has reached equilibrium (i.e., its weight no longer increases). This may take several hours to days.

  • Final Weighing : Carefully remove the swollen sample from the water, gently blot the surface with filter paper to remove excess surface water, and immediately weigh it (W_swollen).

  • Calculation : Calculate the EWC using the following formula:

    EWC (%) = [(W_swollen - W_dry) / W_swollen] x 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for characterizing PEGylated proteins and peptides.

Protocol: Analysis of PEGylated Molecules

  • System Setup : Use an RP-HPLC system equipped with a hydrophobic stationary phase column (e.g., C8 or C18). The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

  • Sample Injection : Dissolve the PEGylated sample in an appropriate buffer and inject it into the HPLC system.

  • Elution : Run a gradient program, starting with a high concentration of the aqueous solvent and gradually increasing the concentration of the organic solvent.

  • Detection : Monitor the elution of the sample using a UV detector (typically at 214 nm or 280 nm for proteins/peptides) or a mass spectrometer.

  • Interpretation : More hydrophilic molecules have a weaker interaction with the hydrophobic stationary phase and will therefore elute earlier (have a shorter retention time) than their more hydrophobic counterparts. PEGylation of a protein or peptide will typically result in a significantly shorter retention time compared to the unmodified molecule.

Mandatory Visualizations

Diagram 1: Molecular Mechanism of PEG Hydrophilicity

G cluster_water Water Molecules O1 O C2 CH₂ W1 H₂O O1->W1 W2 H₂O O1->W2 C1 CH₂ C3 CH₂ O2 O C4 CH₂ W3 H₂O O2->W3 W4 H₂O O2->W4 O3 O W5 H₂O O3->W5

Caption: Hydrogen bonding between ether oxygens of PEG and water molecules.

Diagram 2: Experimental Workflow for Contact Angle Measurement

G A Prepare Polymer Film on Substrate B Place Sample on Goniometer Stage A->B C Dispense Water Droplet (Sessile Drop) B->C D Capture Side-Profile Image C->D E Measure Contact Angle (θ) using Software D->E F Analyze Data (θ < 90° = Hydrophilic) E->F G cluster_benefits Therapeutic Benefits A PEG Structure (Repeating -CH₂CH₂O- units) B High Hydrophilicity (Forms Hydration Shell) A->B C Increased Hydrodynamic Size B->C D Steric Shielding ('Stealth' Effect) B->D E Enhanced Aqueous Solubility B->E F Prolonged Circulation Half-Life C->F G Improved Stability (vs. Enzymatic Degradation) D->G H Reduced Immunogenicity D->H

References

An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Propargyl: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl. It details its chemical properties, a representative synthesis protocol, and its applications in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this versatile chemical tool.

Core Concepts and Physicochemical Properties

This compound is a chemical linker characterized by a central thioether bond flanked by two polyethylene (B3416737) glycol (PEG) chains, each with four repeating units, and terminating in propargyl groups. This symmetrical structure provides two reactive alkyne handles for covalent bond formation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

The key features of this linker include:

  • Homobifunctionality : The presence of two identical propargyl groups allows for the simultaneous or sequential conjugation of two azide-containing molecules.

  • PEGylation : The two PEG4 chains impart significant hydrophilicity to the linker and any molecule it is conjugated to. This can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[][2]

  • Thioether Linkage : The central sulfur atom provides a stable, yet potentially metabolically susceptible, linkage.

  • Click Chemistry Compatibility : The terminal propargyl groups are specifically designed for highly efficient and bioorthogonal CuAAC reactions, which form stable triazole rings.

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C22H38O8SBroadPharm
Molecular Weight 462.6 g/mol BroadPharm
CAS Number 2055041-17-1BroadPharm
Appearance White to off-white solidRepresentative
Solubility Soluble in water, DMSO, DMF, and most organic solvents[3]
Purity ≥95%Representative
Storage -20°C for long-term storage[4]

Synthesis and Characterization

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a representative synthesis can be postulated based on established methods for creating similar thioether-containing PEG linkers.[5][6] A plausible two-step synthesis is outlined below.

Representative Synthesis Protocol

Step 1: Synthesis of Propargyl-PEG4-Tosylate

  • To a solution of tetraethylene glycol (HO-PEG4-OH) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add one equivalent of a base (e.g., triethylamine (B128534) or pyridine).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add one equivalent of tosyl chloride (TsCl) dissolved in the same solvent.

  • Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.

  • To the resulting mixture, add one equivalent of a strong base (e.g., sodium hydride) and stir for 30 minutes.

  • Add one equivalent of propargyl bromide and allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Propargyl-PEG4-Tosylate.

Step 2: Synthesis of this compound

  • Dissolve two equivalents of Propargyl-PEG4-thiol (which can be synthesized from Propargyl-PEG4-Tosylate by reaction with a thiolating agent like sodium hydrosulfide) in a suitable solvent such as a mixture of isopropanol (B130326) and water.

  • Add one equivalent of a base, such as sodium hydroxide, and stir the mixture.

  • Add one equivalent of a suitable sulfur source that can react with the tosylate, for example, sodium sulfide (B99878) (Na2S).

  • Alternatively, reacting two equivalents of Propargyl-PEG4-Tosylate with one equivalent of sodium sulfide can directly form the thioether.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR to confirm the presence of the propargyl, PEG, and thioether moieties and to ensure the correct structure.

  • Mass Spectrometry (MS) : To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.

Applications in Drug Development

The unique architecture of this compound makes it a valuable tool in the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, a linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical for the stability, efficacy, and safety of the ADC.[] While this specific linker is homobifunctional, its underlying chemistry is relevant. A heterobifunctional version with one propargyl group and another reactive handle (e.g., an NHS ester) would be more directly applicable for conjugating an antibody to a drug.[7] However, the principles of using a PEGylated propargyl linker remain the same. The PEG chains can enhance the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8] The propargyl group enables the use of click chemistry for attaching the payload, which is a highly efficient and specific conjugation method.[7]

Table 2: Representative Impact of PEG Linker Length on ADC Cytotoxicity

Data is illustrative and based on studies of similar PEG linkers in ADCs, not specifically this compound.

ADC ConstructLinkerTarget Cell LineIC50 (nM)Reference
Affibody-MMAESMCC (non-PEG)HER2-positive~1.0[9]
Affibody-PEG4-MMAE4 kDa PEGHER2-positive~6.5[9]
Affibody-PEG10-MMAE10 kDa PEGHER2-positive~22.5[9]

This representative data illustrates that while PEGylation can be beneficial for pharmacokinetics, increasing the PEG chain length can sometimes reduce in vitro cytotoxicity.[9]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[10] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[11] this compound can be used to synthesize dimeric PROTACs or as a building block for more complex PROTAC architectures. The flexibility and hydrophilicity of the PEG chains can be crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[]

Table 3: Representative Impact of PEG Linker Length on PROTAC Efficiency

Data is illustrative and based on studies of similar PEG linkers in PROTACs, not specifically this compound.

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Reference
BRD4 Degrader 1PEG3BRD45585[13]
BRD4 Degrader 2PEG4BRD42095[13]
BRD4 Degrader 3PEG5BRD415>98[13]
BRD4 Degrader 4PEG6BRD43092[13]

This representative data highlights that there is often an optimal linker length for maximal degradation potency, and systematic variation of the PEG chain length is a common strategy in PROTAC optimization.[13]

Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below is a general protocol for this reaction.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Azide-containing molecule(s)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Suitable solvent (e.g., DMSO, DMF, water, or a mixture)

  • Reaction vessel

  • Stirring apparatus

  • Inert gas supply (optional but recommended)

Procedure:

  • In a reaction vessel, dissolve the this compound and the azide-containing molecule(s) in the chosen solvent. If conjugating two different azide (B81097) molecules, they can be added in the desired stoichiometric ratio.

  • If using an organic solvent, it is recommended to degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

  • In another vial, prepare a stock solution of CuSO4 in water. A stock solution of the copper ligand (e.g., TBTA) can be prepared in a compatible solvent like DMSO.

  • To the reaction mixture, add the copper ligand (if used), followed by the CuSO4 solution. The final concentration of copper is typically in the range of 50-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

  • Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 24 hours, depending on the substrates.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).

  • Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst.

  • Purify the final conjugate using a suitable method, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis, depending on the nature of the product.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

G cluster_0 Step 1: Synthesis of Propargyl-PEG4-Tosylate cluster_1 Step 2: Synthesis of Final Product HO-PEG4-OH Tetraethylene Glycol Reaction1 Tosylation HO-PEG4-OH->Reaction1 TsCl Tosyl Chloride TsCl->Reaction1 Base1 Base (e.g., TEA) Base1->Reaction1 Propargyl_Bromide Propargyl Bromide Reaction2 Propargylation Propargyl_Bromide->Reaction2 Base2 Base (e.g., NaH) Base2->Reaction2 Propargyl-PEG4-OTs Propargyl-PEG4-Tosylate Intermediate Intermediate Reaction1->Intermediate Intermediate->Reaction2 Reaction2->Propargyl-PEG4-OTs Propargyl-PEG4-OTs2 Propargyl-PEG4-Tosylate (2 eq.) Reaction3 Thioether Formation Propargyl-PEG4-OTs2->Reaction3 Na2S Sodium Sulfide (1 eq.) Na2S->Reaction3 Final_Product This compound Reaction3->Final_Product

Caption: Representative synthesis workflow for this compound.

G Azide1 Azide-Molecule 1 Reaction CuAAC (Click Chemistry) Azide1->Reaction Linker This compound Linker->Reaction Azide2 Azide-Molecule 2 Azide2->Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Reaction Product Molecule 1-Triazole-Linker-Triazole-Molecule 2 Reaction->Product

Caption: General workflow for bioconjugation using CuAAC with the linker.

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction enables the rapid and quantitative formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, under mild, often aqueous, conditions. The homobifunctional crosslinker, Propargyl-PEG4-S-PEG4-Propargyl, is a versatile reagent designed for CuAAC-mediated conjugation. Its two terminal propargyl groups allow for the crosslinking of azide-containing molecules, while the central hydrophilic polyethylene (B3416737) glycol (PEG) chains, connected by a thioether linkage, enhance water solubility and provide a flexible spacer. This linker is particularly valuable in applications such as antibody-drug conjugate (ADC) development, PROTAC synthesis, and the creation of complex biomolecular architectures.

Key Features of this compound in CuAAC

  • Homobifunctional: Enables the crosslinking of two azide-functionalized molecules.

  • Hydrophilic PEG Spacer: The dual PEG4 chains increase the aqueous solubility of the linker and the resulting conjugate.

  • Flexible Linker: The PEG chains provide a flexible spacer arm, which can be advantageous in applications where maintaining the conformational integrity and activity of biomolecules is crucial.

  • Stable Triazole Linkage: The CuAAC reaction forms a highly stable triazole ring, ensuring the integrity of the crosslink under physiological conditions.

  • Biocompatible: The reaction can be performed in aqueous buffers and is well-tolerated by many biological molecules.

Reaction Mechanism and Experimental Workflow

The CuAAC reaction proceeds through a well-established catalytic cycle involving a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with an azide to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_generation Cu(I) Generation CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Cupracycle Six-membered Cupracycle Cu_Acetylide->Cupracycle + Azide Triazolide Copper Triazolide Cupracycle->Triazolide Rearrangement Triazolide->CuI - Cu(I) Product 1,4-Disubstituted Triazole Triazolide->Product + H+ Propargyl_Linker This compound Propargyl_Linker->Alkyne Azide_Molecule Azide-Functionalized Molecule (e.g., Protein, Drug) Azide_Molecule->Azide CuSO4 CuSO4 (Cu(II)) CuSO4->CuI + Reducing Agent Ascorbate Sodium Ascorbate CuAAC_Workflow start Start prep_azide Prepare Azide-Functionalized Biomolecule start->prep_azide reaction Perform CuAAC Reaction prep_azide->reaction prep_reagents Prepare CuAAC Reagents: - this compound - CuSO4 - Ligand (e.g., THPTA) - Reducing Agent (e.g., Sodium Ascorbate) prep_reagents->reaction purification Purify Conjugate (e.g., SEC, Dialysis) reaction->purification characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purification->characterization end End characterization->end

Application Notes and Protocols for Peptide Bioconjugation with Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern drug development and biomedical research.[1] Polyethylene glycol (PEG)ylation, the attachment of PEG chains to molecules like peptides and proteins, is a widely employed strategy to enhance their therapeutic properties.[2][3] PEGylation can improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[3][4][5]

This document provides detailed application notes and protocols for the bioconjugation of peptides with Propargyl-PEG4-S-PEG4-Propargyl, a bifunctional, hydrophilic linker. This linker contains two terminal propargyl groups, enabling conjugation to azide-modified peptides via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry".[1][6][7][8] The central sulfur atom and the two PEG4 units enhance the linker's water solubility.[8] This bifunctional nature allows for applications such as peptide dimerization or the creation of more complex peptide-based constructs.

Chemical Structure and Properties of this compound

  • IUPAC Name: 1,23-dioxa-11-thia-4,7,14,17,20-tricosa-1,22-diyne-9,12,15,18,21-pentaoxanonacosane

  • Molecular Formula: C22H38O8S[8]

  • Molecular Weight: 462.6 g/mol [8]

  • Key Features: Two terminal propargyl (alkyne) groups for CuAAC reactions and a hydrophilic PEG-based spacer containing a thioether linkage.[8]

Principle of Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary method for conjugating peptides with this compound is the CuAAC reaction. This reaction forms a stable triazole ring by covalently linking a terminal alkyne (from the PEG linker) and an azide (B81097) group (on the peptide).[6][7][] The reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation.[1][7]

A copper(I) catalyst is essential for this reaction. As copper(I) is unstable in aqueous solutions, it is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent, most commonly sodium ascorbate (B8700270).[10] To enhance the reaction efficiency and protect the biomolecules from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[6]

Experimental Workflow for Peptide Bioconjugation

The overall workflow for the bioconjugation of an azide-modified peptide with the this compound linker involves several key stages: preparation of reactants, the conjugation reaction, and subsequent purification and characterization of the conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Peptide Azide-Modified Peptide Reaction CuAAC Reaction Peptide->Reaction Linker This compound Linker->Reaction Reagents CuSO4, Sodium Ascorbate, THPTA, Buffer Reagents->Reaction Purification Purification (e.g., SEC, RP-HPLC) Reaction->Purification Characterization Characterization (e.g., LC-MS) Purification->Characterization

Figure 1. General workflow for the bioconjugation of an azide-modified peptide with this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of an Azide-Modified Peptide

Site-specific incorporation of an azide functionality into a peptide is crucial for a controlled conjugation reaction. This can be achieved during solid-phase peptide synthesis (SPPS) by using an amino acid analogue containing an azide group, such as L-azidohomoalanine (Aha) or an azidolysine derivative.

Protocol 2: CuAAC Reaction for Peptide Conjugation

This protocol is a general guideline and may require optimization based on the specific peptide and desired product (e.g., mono-conjugate vs. dimer).

Materials:

  • Azide-modified peptide

  • This compound linker

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed, nitrogen-purged reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Azide-modified peptide: Prepare a 10 mM stock solution in deionized water or an appropriate buffer.

    • This compound: Prepare a 10 mM stock solution in deionized water or DMSO.

    • CuSO4: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh.

    • THPTA: Prepare a 50 mM stock solution in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide to the desired final concentration (e.g., 1 mM).

    • Add the this compound linker. The molar ratio of linker to peptide will determine the product distribution. For mono-conjugation, use a slight excess of the peptide. For dimerization, a 0.5 molar equivalent of the linker to the peptide is a good starting point.

    • Add the THPTA ligand to a final concentration of 5 molar equivalents relative to the copper.

    • Add the CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Adjust the final volume with the reaction buffer.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

Protocol 3: Purification of the PEGylated Peptide

The choice of purification method depends on the properties of the peptide and the conjugate.

  • Size Exclusion Chromatography (SEC): This is a common method for purifying PEGylated proteins and peptides, as the PEGylation increases the hydrodynamic radius of the molecule.[] It is effective at removing unreacted linker and other small molecules.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity.[] PEGylation generally increases the hydrophilicity of a peptide, leading to a shorter retention time compared to the unconjugated peptide. This method is effective for separating the PEGylated product from the unreacted peptide.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge.[] The PEG chains can shield the charges on the peptide surface, altering its interaction with the IEX resin and allowing for separation.[]

Protocol 4: Characterization of the Conjugate
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the identity and purity of the PEGylated peptide.[11][12] High-resolution mass spectrometry can confirm the successful conjugation by identifying the expected mass of the product.

  • Tandem Mass Spectrometry (MS/MS): MS/MS can be used to confirm the site of PEGylation by fragmenting the peptide backbone and identifying the modified amino acid.

Quantitative Data Presentation

The following tables provide a template for presenting quantitative data from peptide PEGylation experiments. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Reaction Conditions and Yields for Peptide PEGylation

ParameterExperiment 1 (Mono-conjugation)Experiment 2 (Dimerization)
Peptide Concentration1 mM1 mM
Linker:Peptide Ratio1:1.20.5:1
Reaction Time2 hours4 hours
Crude Yield (%) 85%70%
Purified Yield (%) 60%45%

Table 2: Characterization of Unconjugated and PEGylated Peptides

AnalyteRetention Time (RP-HPLC)Expected Mass (Da)Observed Mass (Da)Purity (%)
Unconjugated Peptide15.2 min1500.71500.8>98%
Mono-conjugated Peptide12.8 min1963.31963.4>95%
Dimerized Peptide10.5 min3464.03464.2>95%

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for optimizing the bioconjugation reaction to favor either mono-conjugation or dimerization.

G start Start Optimization ratio Adjust Linker:Peptide Ratio start->ratio low_ratio < 1:1 (e.g., 0.5:1) ratio->low_ratio Low Ratio high_ratio ≥ 1:1 ratio->high_ratio High Ratio dimer Favors Dimerization low_ratio->dimer mono Favors Mono-conjugation high_ratio->mono analyze Analyze Product Distribution (LC-MS) dimer->analyze mono->analyze analyze->ratio Iterate end Optimized Condition analyze->end Desired Product

Figure 2. Decision tree for optimizing product distribution in bifunctional PEGylation.

Conclusion

The bioconjugation of peptides with this compound via CuAAC offers a versatile method for creating well-defined PEGylated peptides and peptide dimers. Careful control of reaction stoichiometry is essential for directing the outcome towards the desired product. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize their specific peptide conjugation strategies, ultimately contributing to the advancement of peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis utilizing a Thiol-Reactive Propargyl-PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and mechanism of action.

This document provides detailed application notes and protocols for the synthesis of ADCs using a thiol-reactive propargyl-PEG linker, specifically Propargyl-PEG4-Maleimide . This heterobifunctional linker enables a robust and modular two-stage conjugation strategy. The first stage involves the site-specific conjugation of the linker to the antibody via thiol-maleimide chemistry at cysteine residues exposed through the reduction of interchain disulfide bonds. The second stage utilizes the bioorthogonal "click" chemistry of the propargyl group to attach an azide-functionalized payload. This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to the production of more homogeneous and well-defined ADCs.

Principle of the Method

The synthesis of the ADC is a sequential, two-step process:

  • Antibody Modification: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl (thiol) groups. The Propargyl-PEG4-Maleimide linker is then covalently attached to these thiol groups through a stable thioether bond. This results in a propargyl-functionalized antibody.

  • Payload Conjugation: The propargyl-functionalized antibody is then reacted with an azide-modified payload (e.g., a cytotoxic drug) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction forms a stable triazole linkage, yielding the final ADC.

The use of a polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility and reduces the potential for aggregation of the resulting ADC.

Experimental Workflow

The overall experimental workflow for the synthesis of the ADC is depicted below.

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Functionalization cluster_1 Stage 2: Payload Conjugation cluster_2 Stage 3: Purification & Analysis mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb with Free Thiols mAb->Reduced_mAb 1. Antibody Reduction (TCEP) Propargyl_mAb Propargyl-Functionalized mAb Reduced_mAb->Propargyl_mAb 2. Linker Conjugation (Propargyl-PEG4-Maleimide) Final_ADC Final Antibody-Drug Conjugate (ADC) Propargyl_mAb->Final_ADC 3. Click Chemistry (CuAAC) Azide_Payload Azide-Functionalized Payload Azide_Payload->Final_ADC Purified_ADC Purified ADC Final_ADC->Purified_ADC 4. Purification (SEC) Characterization Characterization (DAR, Purity) Purified_ADC->Characterization 5. Analysis (HIC-HPLC, MS) Antibody_Reduction mAb mAb in Conjugation Buffer A TCEP Add TCEP (2.5-5 eq.) mAb->TCEP Incubation Incubate 37°C, 1-2h TCEP->Incubation Desalting Desalting Column (Buffer Exchange) Incubation->Desalting Reduced_mAb Reduced mAb Desalting->Reduced_mAb Click_Chemistry Propargyl_mAb Propargyl-mAb Azide_Payload Azide-Payload (5-10 eq.) Propargyl_mAb->Azide_Payload Catalyst_Mix Add Catalyst Mix (CuSO₄, THPTA, NaAscorbate) Azide_Payload->Catalyst_Mix Incubation Incubate RT, 1-2h Catalyst_Mix->Incubation Final_ADC Final ADC Incubation->Final_ADC

Application Notes and Protocols for Protein Labeling with Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional, water-soluble crosslinking reagent that enables the covalent conjugation of molecules containing azide (B81097) groups.[1][2] This reagent features two terminal propargyl groups, which readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to form stable triazole linkages.[1][2] The central polyethylene (B3416737) glycol (PEG) chains enhance the solubility of the linker in aqueous solutions, making it ideal for bioconjugation reactions in biological systems.[1][2]

The symmetrical design of this compound allows for the crosslinking of two different azide-containing molecules or the dimerization of a single azide-containing molecule. This versatile reagent is well-suited for a variety of applications in proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs). Its applications include the PEGylation of proteins and peptides, which can improve their pharmacokinetic properties.[3][4][5]

Core Applications

  • Protein-Protein Interaction Studies: Covalently capture and identify interacting proteins within a complex.

  • Formation of Protein Dimers: Induce the dimerization of a target protein to study downstream signaling events.

  • Development of Antibody-Drug Conjugates (ADCs): Link two azide-modified drug molecules to a single targeting antibody.

  • Hydrogel Formation: Crosslink azide-functionalized polymers to form biocompatible hydrogels for 3D cell culture or drug delivery.

Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C22H38O8S
Reactive Groups 2x Propargyl
Reactive Towards Azides (via CuAAC Click Chemistry)
Spacer Arm PEG8 (two PEG4 units with a sulfur linkage)
Solubility Water-soluble

Experimental Protocols

Protocol 1: General Protein Crosslinking using this compound

This protocol describes a general method for crosslinking two azide-containing proteins. The optimal conditions, including protein concentration, linker concentration, and reaction time, should be empirically determined for each specific system.

Materials:

  • Azide-modified Protein A

  • Azide-modified Protein B

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[6][7]

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Quenching Solution (e.g., 100 mM EDTA)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Prepare solutions of Azide-modified Protein A and Azide-modified Protein B in the Reaction Buffer. The optimal protein concentration will depend on the specific proteins and should be determined empirically (a starting concentration of 1-10 mg/mL is recommended).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified proteins.

    • Add the this compound stock solution to the protein mixture. A molar excess of the linker over the protein is typically used to drive the reaction; the optimal ratio should be determined empirically.

    • Add the THPTA stock solution to the reaction mixture to a final concentration of 500 µM.

    • Add the CuSO4 stock solution to a final concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM.

  • Purification: Remove excess crosslinker and other reaction components by size-exclusion chromatography (SEC) or dialysis.[8][9][]

Recommended Starting Conditions for Optimization:

ParameterRecommended Starting RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can promote intermolecular crosslinking.
Linker:Protein Molar Ratio 10:1 to 50:1The optimal ratio is protein-dependent and should be determined empirically.
Copper (CuSO4) Concentration 50 - 200 µMHigher concentrations can increase reaction rate but may also lead to protein aggregation.
Ligand (THPTA):Copper Ratio 5:1The ligand protects the protein from oxidative damage and enhances the reaction rate.[6][11]
Sodium Ascorbate Concentration 1 - 5 mMA reducing agent to maintain copper in the active Cu(I) state.[11][12]
Reaction Time 1 - 4 hours at RTCan be extended overnight at 4°C for sensitive proteins.
Reaction pH 7.0 - 8.0The CuAAC reaction is generally efficient within this pH range.
Protocol 2: Analysis of Crosslinked Products by SDS-PAGE

Materials:

  • Crosslinked protein sample

  • SDS-PAGE gels

  • Running buffer

  • Loading buffer with and without a reducing agent (e.g., DTT or β-mercaptoethanol)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix the crosslinked protein sample with loading buffer. Prepare two aliquots: one with a reducing agent and one without.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel along with molecular weight standards. Run the gel according to the manufacturer's instructions.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: The appearance of higher molecular weight bands in the crosslinked sample compared to the non-crosslinked control indicates successful crosslinking. The presence of a disulfide bond in the linker means that under reducing conditions, the crosslinked complex may be partially or fully resolved back to its monomeric components, depending on the nature of the crosslink.

Diagrams

G Experimental Workflow for Protein Crosslinking cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Azide-Protein A Azide-Protein A Mix Combine Proteins and Linker Azide-Protein A->Mix Azide-Protein B Azide-Protein B Azide-Protein B->Mix Linker This compound Linker->Mix Add CuAAC Add CuAAC Reagents (CuSO4, Ligand, Ascorbate) Mix->Add CuAAC Incubate Incubate (RT or 4°C) Add CuAAC->Incubate Purify Purification (SEC or Dialysis) Incubate->Purify Analyze Analysis (SDS-PAGE, Mass Spec) Purify->Analyze

Caption: A generalized workflow for protein crosslinking.

G Protein-Protein Interaction Study Workflow Cell Lysate Cell Lysate Crosslinking In situ Crosslinking with This compound Cell Lysate->Crosslinking Enrichment Affinity Purification of Bait Protein Complex Crosslinking->Enrichment Digestion Enzymatic Digestion (e.g., Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Analysis Data Analysis to Identify Crosslinked Peptides and Proteins LCMS->Data Analysis

Caption: Workflow for identifying protein-protein interactions.

References

Application Notes and Protocols for Surface Modification using Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional crosslinker featuring two terminal propargyl groups, enabling covalent attachment to azide-modified molecules and surfaces via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The molecule incorporates two polyethylene (B3416737) glycol (PEG) units of four ethylene (B1197577) oxide monomers each, linked by a central thioether bond. This flexible, hydrophilic spacer arm enhances water solubility, reduces non-specific binding of proteins and cells to modified surfaces, and provides a defined distance between the conjugated moieties.[1]

These characteristics make this compound an ideal reagent for a variety of surface modification applications in biomedical research and drug development, including:

  • Immobilization of Biomolecules: Covalently attaching proteins, peptides (e.g., RGD), antibodies, or nucleic acids to surfaces for applications in biosensors, cell culture, and diagnostics.[2]

  • Creation of Biofunctional Surfaces: Engineering surfaces that can actively influence biological processes such as cell adhesion, proliferation, and differentiation.[3][4]

  • Drug Delivery Systems: Modifying the surface of nanoparticles or drug carriers to improve their biocompatibility, circulation time, and targeting capabilities.[2][5]

  • Proteomics and Biomaterial Science: Utilizing the linker for creating well-defined surface chemistries for studying protein-surface interactions and developing novel biomaterials.

This document provides detailed application notes and experimental protocols for the use of this compound in surface modification.

Physicochemical Properties

PropertyValueReference
Chemical Formula C22H38O8S[1]
Molecular Weight 462.6 g/mol [1]
Appearance Please refer to the manufacturer's certificate of analysis.
Solubility Soluble in water and most organic solvents.[1]
Reactive Groups Two terminal propargyl (alkyne) groups.[1]
Spacer Arm Length The PEG4 units provide a hydrophilic spacer.

Experimental Protocols

Protocol 1: General Procedure for Surface Modification with this compound

This protocol outlines the general steps for immobilizing the this compound linker onto a substrate that has been pre-functionalized with azide (B81097) groups.

Materials:

  • Azide-functionalized substrate (e.g., glass slide, silicon wafer, gold surface)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)

  • Degassed, anhydrous solvent (e.g., DMSO, DMF, or a mixture with water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Surface Preparation: Ensure the azide-functionalized substrate is clean and dry. If necessary, clean the surface using appropriate methods (e.g., piranha solution for glass/silicon, taking extreme caution, or plasma cleaning).

  • Prepare Linker Solution: Dissolve this compound in the chosen degassed solvent to the desired concentration (typically in the range of 1-10 mM).

  • Prepare Click Chemistry Reaction Mixture:

    • In a reaction vessel, add the azide-functionalized substrate.

    • Add the this compound solution.

    • Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a solution of CuSO4 (e.g., 20 mM in water).

    • If using, prepare a solution of THPTA ligand (e.g., 50 mM in water).

  • Initiate the Reaction:

    • To the reaction vessel, add the CuSO4 solution to a final concentration of 1-5 mM.

    • If using, add the THPTA ligand (typically at a 5:1 molar ratio to CuSO4).

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation: Gently agitate the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can also be performed overnight. It is recommended to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

  • Washing: After incubation, remove the substrate from the reaction solution and wash it thoroughly with DI water, followed by the reaction solvent, and finally with DI water again to remove any unreacted reagents.

  • Drying and Storage: Dry the surface under a stream of nitrogen or in a vacuum desiccator. The propargyl-functionalized surface is now ready for the subsequent conjugation of azide-modified biomolecules. Store in a dry, inert environment.

Protocol 2: Immobilization of an Azide-Modified Peptide (e.g., Azido-RGD) onto a Propargyl-Functionalized Surface

This protocol describes the conjugation of an azide-containing peptide to the surface prepared in Protocol 1.

Materials:

  • Propargyl-functionalized surface (from Protocol 1)

  • Azide-modified peptide (e.g., Azido-Cys-Arg-Gly-Asp)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed PBS, pH 7.4

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Prepare Peptide Solution: Dissolve the azide-modified peptide in degassed PBS to the desired concentration (e.g., 0.1-1 mg/mL).

  • Prepare Click Chemistry Reagents: Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA ligand (e.g., 50 mM in water).

  • Reaction Setup:

    • Place the propargyl-functionalized surface in a reaction vessel.

    • Add the peptide solution to the vessel, ensuring the surface is fully covered.

  • Initiate the Reaction:

    • Add the CuSO4 solution to a final concentration of approximately 50-100 µM.

    • Add the THPTA ligand to a final concentration of 250-500 µM (maintaining a 5:1 ratio with CuSO4).

    • Add the sodium ascorbate solution to a final concentration of 1-2 mM to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation. The reaction should be performed under an inert atmosphere.

  • Washing: After the reaction, thoroughly wash the surface with PBS to remove unreacted peptide and catalyst components. Follow with a final rinse with DI water.

  • Drying and Characterization: Dry the surface under a stream of nitrogen. The peptide-functionalized surface is now ready for use in cell culture or other biological assays. Characterize the surface using appropriate techniques (see Characterization Methods section).

Characterization of Modified Surfaces

The success of the surface modification can be assessed using various surface-sensitive analytical techniques.

Characterization TechniqueInformation ObtainedTypical Results
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Detection of nitrogen from the triazole ring after click chemistry, and characteristic peaks of the immobilized biomolecule.
Contact Angle Goniometry Surface wettability and hydrophilicity.An increase in hydrophilicity (decrease in contact angle) after PEGylation.
Ellipsometry Thickness of the immobilized layer.An increase in layer thickness corresponding to the size of the linker and the immobilized molecule.
Atomic Force Microscopy (AFM) Surface topography and roughness.Changes in surface morphology and roughness after modification.
Fluorescence Microscopy Visualization of fluorescently labeled biomolecules.Confirmation of successful immobilization and distribution of the biomolecule on the surface.

Quantitative Data (Illustrative Examples)

ParameterIllustrative ValueMethod of MeasurementReference
PEG Grafting Density 0.03 - 0.5 PEGs/nm²Fluorescence-based assays, XPS[6]
Immobilized Protein Density 0.1 - 2 mg/m²Isothermal Titration Calorimetry (ITC), Fluorescence Quantification[6][7]
Reduction in Protein Adsorption >90% reduction compared to unmodified surfaceQuartz Crystal Microbalance (QCM), ELISA
Stability of Thioether-PEG Linker Stable in physiological buffer for extended periods. Degradation can be induced by strong oxidizing agents or specific enzymatic cleavage (if designed).HPLC, Mass Spectrometry[8][9]

Note: The actual performance will depend on the substrate, the specific biomolecule being immobilized, and the reaction conditions. Optimization of the protocols is recommended for each specific application.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step workflow for immobilizing a biomolecule onto a surface using this compound.

G cluster_0 Step 1: Linker Immobilization cluster_1 Step 2: Biomolecule Conjugation AzideSurface Azide-Functionalized Surface Click1 CuAAC Click Chemistry AzideSurface->Click1 PropargylLinker This compound PropargylLinker->Click1 PropargylSurface Propargyl-Functionalized Surface Click1->PropargylSurface Click2 CuAAC Click Chemistry PropargylSurface->Click2 AzideBiomolecule Azide-Modified Biomolecule (e.g., RGD Peptide) AzideBiomolecule->Click2 FunctionalizedSurface Biofunctional Surface Click2->FunctionalizedSurface

Workflow for surface functionalization.
RGD-Integrin Signaling Pathway

Surfaces functionalized with peptides containing the Arg-Gly-Asp (RGD) sequence can be used to study and influence cell adhesion and signaling. The RGD motif is recognized by integrin receptors on the cell surface, which triggers downstream signaling cascades that regulate cell behavior.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Downstream Signaling Surface Modified Surface RGD Propargyl-PEG4-S-PEG4-RGD Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Activation Paxillin Paxillin FAK->Paxillin Phosphorylation CellProliferation Cell Proliferation FAK->CellProliferation CellDifferentiation Cell Differentiation FAK->CellDifferentiation Src->FAK Actin Actin Cytoskeleton Paxillin->Actin Remodeling CellAdhesion Cell Adhesion & Spreading Actin->CellAdhesion

RGD-integrin mediated cell signaling.

Conclusion

This compound is a versatile and powerful tool for the modification of surfaces in a wide range of biological and biomedical applications. Its bifunctional nature, combined with the advantages of PEGylation and the efficiency of click chemistry, allows for the creation of well-defined, biofunctional surfaces with high precision and control. The protocols and information provided in these application notes serve as a guide for researchers to effectively utilize this linker in their studies. As with any experimental procedure, optimization of reaction conditions for specific substrates and biomolecules is recommended to achieve the best results.

References

Application Notes and Protocols for Crosslinking Experiments using Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional, cleavable crosslinking reagent that enables the study of protein-protein interactions (PPIs) and the development of targeted therapeutics. Its structure features two terminal propargyl groups, which allow for covalent bond formation with azide-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and biocompatibility of the crosslinker and its conjugates.[1] A key feature of this reagent is the centrally located disulfide bond, which can be cleaved under mild reducing conditions, allowing for the separation of crosslinked molecules for downstream analysis, such as mass spectrometry, or for the release of therapeutic payloads in a targeted manner.[2][3] This crosslinker is particularly valuable in the fields of chemical biology, proteomics, and drug delivery, including the development of Proteolysis Targeting Chimeras (PROTACs).[1][4][5]

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C22H38O8S[4]
Molecular Weight 462.60 g/mol [4]
Appearance Varies (typically a solid or oil)-
Solubility Soluble in aqueous buffers, DMSO, DMF[6][7]
Storage Store at -20°C to -80°C, protect from light and moisture[8][9]
Reactive Groups Two terminal alkynes (propargyl groups)[4]
Cleavage Site Disulfide bond (cleavable by reducing agents)[2]

Applications

  • Mapping Protein-Protein Interactions (PPIs): By crosslinking interacting proteins within cells or lysates, this reagent allows for the identification of PPIs and the characterization of protein complex topology using mass spectrometry (XL-MS).[10][11]

  • PROTAC Development: The bifunctional nature of the linker is ideal for synthesizing PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation.[3][12] The cleavable disulfide bond can be engineered for controlled release of the PROTAC components.

  • Drug Delivery Systems: The disulfide bond provides a mechanism for triggered release of therapeutic agents in the reducing environment of the cell cytoplasm.[3]

  • Bioconjugation: This linker can be used to conjugate various molecules, including peptides, proteins, and nanoparticles, for a wide range of applications in research and medicine.[13][14]

Experimental Protocols

Protocol 1: In Vitro Protein Crosslinking using this compound and Azide-Modified Proteins

This protocol describes the crosslinking of two purified proteins, one of which has been chemically modified to contain azide (B81097) groups.

Materials:

  • This compound

  • Azide-modified Protein A

  • Protein B (the interaction partner of Protein A)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and reagents for XL-MS analysis

Procedure:

  • Protein Preparation:

    • Dissolve the azide-modified Protein A and Protein B in PBS to a final concentration of 1-10 µM.

    • Mix the two proteins in a 1:1 molar ratio in a microcentrifuge tube.

  • Crosslinking Reaction (CuAAC):

    • Prepare fresh stock solutions of 100 mM CuSO4 in water and 200 mM sodium ascorbate in water.

    • Add this compound to the protein mixture to a final concentration of 10-50 µM.

    • Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM and sodium ascorbate to a final concentration of 2 mM.[15]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Quenching the Reaction:

    • The reaction can be quenched by the addition of a chelating agent such as EDTA to a final concentration of 10 mM.

  • Analysis of Crosslinking:

    • Analyze the reaction products by SDS-PAGE. A new band corresponding to the crosslinked Protein A-Protein B complex should be visible at a higher molecular weight.

    • For identification of crosslinked peptides, proceed to mass spectrometry analysis.

  • Cleavage of Disulfide Bond (Optional):

    • To confirm that the higher molecular weight band is due to the disulfide-containing crosslinker, treat a sample of the crosslinked product with a reducing agent.

    • Add DTT to a final concentration of 10-20 mM and incubate for 30 minutes at 37°C.

    • Analyze the treated sample by SDS-PAGE. The higher molecular weight band should disappear, and the bands corresponding to the individual proteins should reappear or increase in intensity.

Protocol 2: Workflow for Identification of Crosslinked Peptides by Mass Spectrometry (XL-MS)

This protocol outlines the general steps for identifying the specific sites of crosslinking on the interacting proteins.

Procedure:

  • Sample Preparation:

    • Following the crosslinking reaction (Protocol 1), precipitate the protein sample using a method such as acetone (B3395972) or TCA precipitation to remove excess reagents.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds (both native and in the crosslinker) with DTT or TCEP.

    • Alkylate the free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Digest the proteins into peptides using a protease such as trypsin.[16]

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Due to the low abundance of crosslinked peptides, an enrichment step can significantly improve their detection. This can be achieved using size exclusion chromatography or affinity purification if the crosslinker contains a tag.[17]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans of the intact peptides and MS2/MS3 scans of the fragmented peptides.

  • Data Analysis:

    • Use specialized software (e.g., xQuest, MeroX, pLink) to identify the crosslinked peptides from the complex MS data.[18][19]

    • This software searches the data for pairs of peptides that are linked by the mass of the crosslinker. The fragmentation data is then used to confirm the identity of the peptides and the location of the crosslink.

Data Presentation

Quantitative data from crosslinking experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Summary of Crosslinking Reaction Conditions and Efficiency

ParameterCondition 1Condition 2Condition 3
Protein A Concentration (µM) 5510
Protein B Concentration (µM) 51010
Crosslinker Concentration (µM) 252550
Reaction Time (hours) 122
Crosslinking Efficiency (%) e.g., 15%e.g., 25%e.g., 40%

Crosslinking efficiency can be estimated by densitometry of the crosslinked band on an SDS-PAGE gel.

Table 2: Identified Crosslinked Peptides from Mass Spectrometry Analysis

Crosslink IDProtein 1Peptide Sequence 1Residue 1Protein 2Peptide Sequence 2Residue 2Confidence Score
XL-001Protein AGIVPAYFVKK123Protein BYLGNATAIKK4595%
XL-002Protein AELISNACGTK88Protein BVLPFNDVYAK10292%
XL-003Protein ATFGHYVLEKK210Protein ATFGHYVLEKK21088% (Intra-link)

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic signaling pathway that could be investigated using this crosslinking technology to identify protein-protein interactions.

G Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Crosslinkable Interaction Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression

Caption: A generic signaling pathway illustrating potential protein-protein interactions for crosslinking studies.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical crosslinking mass spectrometry experiment.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Proteins Mix Azide-Modified Protein A + Protein B Crosslinking Add this compound & CuAAC Reagents Proteins->Crosslinking Digestion Denature, Reduce, Alkylate & Digest Crosslinking->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Identify Crosslinked Peptides (e.g., xQuest, MeroX) LCMS->DataAnalysis Results Map Protein-Protein Interaction Sites DataAnalysis->Results

Caption: Workflow for crosslinking mass spectrometry to identify protein-protein interaction sites.

References

Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for reactions involving the bifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl. This versatile linker is particularly valuable in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The presence of two terminal propargyl groups allows for dual "click" reactions, enabling the precise and efficient coupling of two different molecular entities.

Introduction

This compound is a hydrophilic, bifunctional crosslinker.[1] Its structure comprises two tetraethylene glycol (PEG4) chains linked by a central sulfide (B99878) bond, with each terminus capped by a propargyl group. The PEG spacers enhance aqueous solubility and reduce steric hindrance, making it an ideal tool for conjugating biomolecules.[2] The terminal alkyne functionalities are amenable to a variety of "click" chemistry reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the thiol-yne reaction.[3][4] These reactions are characterized by their high efficiency, specificity, and biocompatibility.

A significant application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The this compound linker can be used to connect a target protein ligand and an E3 ligase ligand, forming the PROTAC molecule.

Key Applications

  • Bioconjugation: Linking proteins, peptides, antibodies, or oligonucleotides to other molecules.

  • PROTAC Synthesis: Serving as the linker between a target protein ligand and an E3 ligase ligand.[7]

  • Antibody-Drug Conjugates (ADCs): Connecting a cytotoxic drug to an antibody for targeted cancer therapy.

  • Drug Delivery: Improving the pharmacokinetic properties of therapeutic agents.[8]

  • Surface Modification: Functionalizing surfaces for various biomedical applications.

Experimental Protocols

The following sections provide detailed protocols for the most common reactions involving this compound. The quantitative data presented in the tables are representative and may require optimization for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used "click" chemistry method for forming a stable triazole linkage between an alkyne and an azide.[3]

Protocol for Conjugating Two Azide-Containing Molecules to this compound:

  • Reagent Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer) to a stock concentration of 10 mM.

    • Dissolve the two different azide-containing molecules (Azide-Molecule A and Azide-Molecule B) in a compatible solvent to stock concentrations of 20 mM.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water at 100 mM.

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or TBTA) in water or DMSO at 200 mM.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water at 100 mM.

  • Reaction Setup (Sequential Conjugation):

    • In a microcentrifuge tube, combine 1 equivalent of this compound with 1.1 equivalents of Azide-Molecule A.

    • Add the copper(II) sulfate and the stabilizing ligand. A 1:2 molar ratio of CuSO₄ to ligand is common.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

    • Once the first conjugation is complete, purify the mono-conjugated product to remove excess reagents.

    • Repeat the process with the purified mono-conjugate and 1.1 equivalents of Azide-Molecule B.

  • Purification:

    • The final bioconjugate can be purified using methods such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, depending on the properties of the conjugated molecules.

Table 1: Representative Quantitative Data for CuAAC Reaction

ParameterValueReference
Reactants
This compound1.0 eq[9]
Azide-containing molecule1.1 - 1.5 eq[10]
Catalyst System
Copper(II) Sulfate (CuSO₄)0.1 - 1.0 eq[10]
Ligand (e.g., THPTA)0.2 - 2.0 eq[10]
Reducing Agent (Sodium Ascorbate)2.0 - 5.0 eq[10]
Reaction Conditions
SolventDMSO/Water or DMF/Water[11]
TemperatureRoom Temperature[12]
Reaction Time1 - 12 hours[12]
Purification
MethodHPLC, SEC[13]
Expected Yield > 90%[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with an azide. To use this compound in a SPAAC reaction, it would first need to be conjugated to an azide-containing molecule via one of its propargyl groups using CuAAC, and then the second propargyl group would be available for a subsequent SPAAC reaction with a cyclooctyne-modified molecule.

Protocol for SPAAC with a Mono-Azide-Functionalized this compound:

  • Reagent Preparation:

    • Prepare the mono-azide-functionalized this compound as described in the CuAAC section.

    • Dissolve the purified mono-azide-functionalized linker in an appropriate buffer (e.g., PBS, pH 7.4) to a stock concentration of 10 mM.

    • Dissolve the cyclooctyne-containing molecule (e.g., DBCO-Molecule) in a compatible solvent (e.g., DMSO) to a stock concentration of 20 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 1 equivalent of the mono-azide-functionalized linker with 1.5-3 equivalents of the DBCO-Molecule.

    • If necessary, adjust the final volume with the reaction buffer. The final concentration of DMSO should be kept low (<5% v/v) if working with sensitive biomolecules.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final conjugate using an appropriate method such as SEC, affinity chromatography, or HPLC.

Table 2: Representative Quantitative Data for SPAAC Reaction

ParameterValueReference
Reactants
Azide-functionalized Linker1.0 eq[14]
Cyclooctyne-containing molecule (e.g., DBCO)1.5 - 3.0 eq[2]
Reaction Conditions
SolventPBS (pH 7.4) with minimal DMSO[14]
TemperatureRoom Temperature to 37°C[14]
Reaction Time2 - 24 hours[14]
Purification
MethodSEC, Affinity Chromatography[14]
Expected Yield > 85%[4]
Thiol-yne Reaction

The thiol-yne reaction involves the addition of a thiol across an alkyne, which can proceed via a radical-mediated or a nucleophilic pathway. This reaction is another "click" chemistry approach that can be used to conjugate thiol-containing molecules to the this compound linker.[15]

Protocol for Radical-Mediated Thiol-yne Reaction:

  • Reagent Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMF or a mixture of organic solvent and water) to a stock concentration of 10 mM.

    • Dissolve the thiol-containing molecule in the same solvent to a stock concentration of 20 mM.

    • Prepare a solution of a radical initiator (e.g., AIBN or a photoinitiator like Irgacure 2959).

  • Reaction Setup:

    • In a reaction vessel, combine 1 equivalent of this compound with 2.2 equivalents of the thiol-containing molecule (for double addition to both alkynes).

    • Add the radical initiator. For photoinitiation, the concentration is typically 0.1-1% w/v.

    • If using a photoinitiator, expose the reaction mixture to UV light (e.g., 365 nm) for a specified time (typically 5-60 minutes). If using a thermal initiator like AIBN, heat the reaction to an appropriate temperature (e.g., 60-80°C).

    • Monitor the reaction by LC-MS or NMR.

  • Purification:

    • Purify the product by chromatography (e.g., silica (B1680970) gel or reversed-phase HPLC).

Table 3: Representative Quantitative Data for Thiol-yne Reaction

ParameterValueReference
Reactants
This compound1.0 eq[16]
Thiol-containing molecule2.2 eq (for double addition)
Initiator
Photoinitiator (e.g., Irgacure 2959)0.1 - 1% w/v[11]
Reaction Conditions
SolventDMF, Acetonitrile/Water[11]
TemperatureRoom Temperature (photoinitiated)[11]
Reaction Time5 - 60 minutes[11]
Purification
MethodSilica Gel Chromatography, HPLC
Expected Yield > 90%[12]

Signaling Pathway and Workflow Diagrams

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism of a PROTAC, which utilizes a bifunctional linker like this compound to induce the degradation of a target protein.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation

This diagram outlines a typical workflow for a bioconjugation experiment using this compound.

Bioconjugation_Workflow Start Start: Reagent Preparation Reagents This compound & Molecule A (Azide) & Molecule B (Azide) Start->Reagents Reaction1 Step 1: First Conjugation (e.g., CuAAC) Reagents->Reaction1 Purification1 Purification of Mono-conjugate Reaction1->Purification1 Reaction2 Step 2: Second Conjugation (e.g., CuAAC) Purification1->Reaction2 Purification2 Final Purification of Bioconjugate Reaction2->Purification2 Analysis Characterization (LC-MS, SDS-PAGE, etc.) Purification2->Analysis End End: Purified Bioconjugate Analysis->End

Caption: A typical workflow for bioconjugation.

References

Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional, hydrophilic linker designed for the advanced conjugation of molecules in drug delivery systems. This linker features two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal ligation reaction.[1][2] The central polyethylene (B3416737) glycol (PEG) chains, connected by a stable thioether bond, impart increased water solubility to the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final drug construct.[][4]

This linker is particularly well-suited for applications in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over stoichiometry and conjugate stability is paramount.[2][5][6] The PEG component helps to mitigate the aggregation often associated with hydrophobic drug payloads and can prolong the circulation half-life of the therapeutic agent.[7][8][9][10][11]

Key Applications and Advantages

  • Antibody-Drug Conjugates (ADCs): The bifunctionality of the linker allows for the potential to attach two drug molecules, thereby increasing the drug-to-antibody ratio (DAR).[12] The hydrophilic PEG chains can enhance the solubility and stability of the ADC, reduce immunogenicity, and improve its pharmacokinetic profile.[]

  • PROTACs: In PROTAC design, the linker connects a target protein-binding ligand and an E3 ligase-binding ligand. The length and flexibility of the PEG chains in this linker are critical for optimizing the formation of the ternary complex required for protein degradation.[6][13][14][15]

  • Click Chemistry: The terminal propargyl groups enable highly efficient and specific conjugation to azide-functionalized molecules via CuAAC, forming a stable triazole linkage.[16][17][18][19][20] This reaction is bioorthogonal, meaning it does not interfere with biological processes.

Data Presentation

The inclusion of PEG linkers in drug conjugates significantly impacts their physicochemical and biological properties. The following tables summarize representative quantitative data from studies on ADCs featuring PEGylated linkers, illustrating the expected benefits of using a linker such as this compound.

Table 1: Effect of PEG Linker on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinker TypeEC50 (ng/mL)
Karpas 299Non-PEGylated15.3
PEG216.1
PEG415.8
PEG815.5
L540cyNon-PEGylated12.4
PEG213.1
PEG412.8
PEG812.5

Data adapted from a study on αCD30 conjugates with glucuronide-MMAE linkers. The inclusion of PEG moieties had a minimal effect on in vitro potency.

Table 2: Impact of PEG Chain Length on ADC Pharmacokinetics in Rats

PEG SizeClearance (mL/h/kg)Half-life (t½, days)AUC (h·µg/mL)
PEG20.855.2~10,000
PEG40.757.8~12,000
PEG80.709.9~15,000
PEG120.7010.2~15,500
PEG240.7010.4~16,000

Representative data illustrating that increasing PEG size up to PEG8 can decrease clearance and increase half-life and overall exposure (AUC). Data conceptualized from studies on the effect of PEG size on ADC pharmacokinetics.[8]

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Drug to an Antibody using this compound and CuAAC

This protocol describes a two-step process: first, the functionalization of a monoclonal antibody (mAb) with the bifunctional linker, followed by the conjugation of an azide-containing payload.

Materials:

  • Monoclonal antibody (mAb) with available lysine (B10760008) residues

  • Propargyl-PEG4-S-PEG4-NHS ester (for initial mAb functionalization)

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units

Procedure:

Step 1: Antibody Functionalization with Propargyl-PEG4 Linker

  • Prepare the mAb solution in PBS at a concentration of 5-10 mg/mL.

  • Dissolve Propargyl-PEG4-S-PEG4-NHS ester in DMSO to a stock concentration of 10 mM.

  • Add a 5- to 10-fold molar excess of the linker solution to the mAb solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Remove the excess, unreacted linker by SEC or by repeated buffer exchange using centrifugal filter units with PBS.

  • Determine the concentration of the propargyl-functionalized mAb using a BCA assay or by measuring absorbance at 280 nm.

Step 2: Click Chemistry Conjugation of Azide-Drug

  • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.[16]

  • Dissolve the azide-modified drug in DMSO to a stock concentration of 10 mM.

  • In a reaction tube, combine the propargyl-functionalized mAb with a 4- to 10-fold molar excess of the azide-drug.[16]

  • Prepare the Cu(I)-THPTA catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for 5 minutes.[16]

  • Add the Cu(I)-THPTA complex to the mAb-drug mixture (final copper concentration ~0.1-0.25 mM).[17]

  • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5 mM).[17]

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[16]

  • Quench the reaction by adding 2 mM EDTA.

  • Purify the resulting ADC using SEC or centrifugal filtration to remove unreacted drug, catalyst, and other reagents.

  • Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR).

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

2. In Vitro Cytotoxicity Assay:

  • Plate target cancer cells (e.g., HER2-positive for a trastuzumab-based ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, a non-targeted control ADC, and the free drug in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using a reagent such as CellTiter-Glo® or by MTT assay.

  • Plot the cell viability against the logarithm of the concentration and determine the EC50 value (the concentration that causes 50% inhibition of cell growth) using a non-linear regression model.

Visualizations

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization mAb Monoclonal Antibody Functionalization Antibody Functionalization mAb->Functionalization Linker Propargyl-PEG4-S-PEG4-NHS Linker->Functionalization Purification1 Purification (SEC) Functionalization->Purification1 Propargyl_mAb Propargyl-mAb Purification1->Propargyl_mAb CuAAC CuAAC Click Chemistry Propargyl_mAb->CuAAC Azide_Drug Azide-Drug Azide_Drug->CuAAC Purification2 Purification (SEC) CuAAC->Purification2 Final_ADC Final ADC Purification2->Final_ADC DAR DAR Determination (HIC/UV-Vis) Final_ADC->DAR Purity Purity/Aggregation (SEC) Final_ADC->Purity Cytotoxicity In Vitro Cytotoxicity (EC50) Final_ADC->Cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

Linker_Advantages cluster_features Core Features cluster_advantages Drug Delivery Advantages Linker This compound Bifunctional Two Propargyl Groups Linker->Bifunctional Hydrophilic PEG4 Chains Linker->Hydrophilic Stable Thioether & Triazole Bonds Linker->Stable High_DAR Higher Drug Loading Potential Bifunctional->High_DAR enables Bioorthogonal Bioorthogonal Conjugation Bifunctional->Bioorthogonal via Click Chemistry Solubility Improved Solubility & Reduced Aggregation Hydrophilic->Solubility improves PK Enhanced Pharmacokinetics Hydrophilic->PK improves

Caption: Advantages of a bifunctional, hydrophilic linker.

MMAE_Pathway cluster_cell Target Cancer Cell ADC ADC binds to cell surface antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Linker Cleavage & Drug (MMAE) Release Lysosome->Drug_Release Tubulin Free Tubulin Dimers Drug_Release->Tubulin Disruption Inhibition of Tubulin Polymerization Tubulin->Disruption inhibits Mitotic_Arrest G2/M Phase Mitotic Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for an MMAE-based ADC.

References

Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Power of a Bifunctional Linker for Advanced Bioconjugation and Drug Development

Introduction: Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional crosslinker that has emerged as a valuable tool for researchers in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring two terminal propargyl groups connected by a flexible polyethylene (B3416737) glycol (PEG) and a central sulfide-containing spacer, offers a versatile platform for covalently linking molecules of interest through highly efficient click chemistry.[1] The hydrophilic PEG chains enhance the solubility of the resulting conjugates in aqueous environments.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in various research applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Handling:

PropertyValueReference
Molecular Formula C22H38O8S[2]
Purity Typically >95%[3]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, and other common organic solvents. The PEG chains impart some water solubility.[1]
Storage Store at -20°C for long-term stability.[4]

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound lies in its ability to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction forms a stable triazole linkage between the propargyl (alkyne) groups of the linker and azide-functionalized molecules.[1]

Conceptual Workflow for Bifunctional Conjugation:

The bifunctional nature of this compound allows for the sequential or one-pot conjugation of two different azide-containing molecules. This is particularly useful in constructing complex molecular architectures, such as PROTACs, where a target protein ligand and an E3 ligase ligand are brought into proximity.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation Azide_Molecule_A Azide-Molecule A Linker This compound Azide_Molecule_A->Linker CuAAC Intermediate Mono-conjugated Intermediate Linker->Intermediate Intermediate_2 Mono-conjugated Intermediate Azide_Molecule_B Azide-Molecule B Azide_Molecule_B->Intermediate_2 CuAAC Final_Conjugate Bifunctional Conjugate (e.g., PROTAC) Intermediate_2->Final_Conjugate

Caption: Sequential CuAAC reaction workflow.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). PEG-based linkers like this compound are frequently employed due to their ability to enhance solubility and provide the necessary flexibility and length for optimal ternary complex formation.[5]

PROTAC Mechanism of Action:

PROTAC_MoA cluster_0 Cellular Environment POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation.

Experimental Protocol: General Procedure for PROTAC Synthesis via CuAAC

This protocol outlines a general method for the synthesis of a PROTAC using this compound, an azide-functionalized target protein ligand, and an azide-functionalized E3 ligase ligand. This procedure assumes a sequential conjugation approach.

Materials:

  • This compound

  • Azide-functionalized Ligand 1 (e.g., for target protein)

  • Azide-functionalized Ligand 2 (e.g., for E3 ligase)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Anhydrous, degassed solvents (e.g., DMSO, DMF, or a mixture with aqueous buffer)

  • Reaction vials

  • Analytical and preparative HPLC

  • Mass spectrometer

Protocol:

Step 1: Synthesis of the Mono-Conjugated Intermediate

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in an appropriate anhydrous, degassed solvent. For example:

      • This compound: 10 mM in DMSO

      • Azide-Ligand 1: 10 mM in DMSO

      • CuSO4: 20 mM in water

      • Sodium ascorbate: 100 mM in water (prepare fresh)

      • THPTA: 50 mM in water

  • Reaction Setup:

    • In a reaction vial, add this compound (1.0 equivalent) and Azide-Ligand 1 (0.9 equivalents to favor mono-substitution).

    • Add the solvent to achieve the desired reaction concentration (typically in the micromolar to low millimolar range).

    • Add THPTA (5 equivalents relative to copper).

    • Add CuSO4 (0.1-0.5 equivalents).

    • Initiate the reaction by adding freshly prepared sodium ascorbate (1-2 equivalents).

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the mono-conjugated product and the disappearance of starting materials.

  • Purification:

    • Once the reaction is complete, purify the mono-conjugated intermediate using preparative HPLC.

    • Confirm the identity and purity of the product by LC-MS and NMR.

Step 2: Synthesis of the Final PROTAC

  • Reaction Setup:

    • Dissolve the purified mono-conjugated intermediate (1.0 equivalent) and Azide-Ligand 2 (1.1 equivalents) in the reaction solvent.

    • Follow the same procedure as in Step 1 for the addition of THPTA, CuSO4, and sodium ascorbate.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC using preparative HPLC.

    • Characterize the final product thoroughly using LC-MS and NMR to confirm its identity, purity, and integrity.

Quantitative Data from Literature (Illustrative for PEG-based PROTACs):

The optimal linker length is highly dependent on the specific target protein and E3 ligase. The following table provides illustrative data on how PEG linker length can impact the degradation efficiency of PROTACs for different targets.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Reference
BRD4VHLPEG318[5]
BRD4VHLPEG48.9[5]
BTKIAPPropargyl-PEG4-acid based200[6]

DC50: Half-maximal degradation concentration.

General Bioconjugation Protocol

This protocol provides a general guideline for conjugating an azide-modified biomolecule (e.g., protein, peptide, or nucleic acid) to this compound. This example assumes the goal is to create a homodimer of the biomolecule.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • THPTA

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions as described in the PROTAC synthesis protocol. The biomolecule should be in a suitable buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule (2.2 equivalents) with this compound (1.0 equivalent) in the reaction buffer.

    • Add THPTA (5 equivalents relative to copper).

    • Add CuSO4 (0.5-1.0 equivalent relative to the linker).

    • Initiate the reaction with freshly prepared sodium ascorbate (2-5 equivalents relative to the linker).

  • Reaction and Quenching:

    • Incubate the reaction at room temperature for 1-2 hours.

    • The reaction can be quenched by adding EDTA to chelate the copper ions.

  • Purification:

    • Remove unreacted small molecules and the catalyst by size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the resulting conjugate by SDS-PAGE (for proteins) or other appropriate analytical techniques to confirm the successful conjugation. Mass spectrometry can also be used to verify the mass of the conjugate.

Experimental Workflow for Bioconjugation and Analysis:

Bioconjugation_Workflow Start Start: Azide-Biomolecule & This compound Reaction CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) Start->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization End End: Purified Conjugate Characterization->End

Caption: Bioconjugation experimental workflow.

This compound is a potent and versatile tool for creating complex molecular architectures for a wide range of applications in life sciences and drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this bifunctional linker in their work. It is important to note that the provided protocols are general guidelines, and optimization of reaction conditions may be necessary for specific applications to achieve the desired outcomes.

References

Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl in Azide-Modified Molecule Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Propargyl-PEG4-S-PEG4-Propargyl linker is a versatile, homo-bifunctional molecule designed for the covalent crosslinking of azide-modified molecules through the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] Its structure, featuring two terminal propargyl (alkyne) groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a central thioether or disulfide bond, offers several distinct advantages in bioconjugation and drug development.

Key Features and Applications:

  • Efficient Crosslinking and Dimerization: The dual alkyne groups enable the straightforward dimerization of proteins, peptides, oligonucleotides, or other azide-modified biomolecules. This is particularly valuable for studying protein-protein interactions, creating multivalent binders for enhanced avidity, or assembling dimeric drug conjugates.

  • Enhanced Hydrophilicity: The PEG4 spacers significantly increase the water solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of therapeutic molecules and prevent aggregation of bioconjugates in aqueous buffers.[3]

  • Biocompatible Reaction: The CuAAC reaction is bio-orthogonal, meaning it proceeds with high specificity under mild, aqueous conditions (neutral pH, room temperature) without interfering with native biological functional groups.[1][4] This makes it ideal for modifying sensitive biological samples.

  • Drug Development and ADCs: This linker is well-suited for the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs). It can be used to link two azide-modified drug molecules to a carrier or to create homodimers of therapeutic peptides or proteins. If the central linkage is a disulfide bond (Propargyl-PEG-SS-PEG-Propargyl), it offers the additional advantage of being cleavable in the reducing environment inside a cell, allowing for controlled payload release.

The resulting 1,2,3-triazole linkage formed during the click reaction is highly stable, ensuring the integrity of the final conjugate during downstream applications and analysis.[1]

Reaction and Workflow Visualization

The following diagrams illustrate the core reaction, the logical application of the linker for dimerization, and a typical experimental workflow.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product R1 Azide-Modified Molecule A (2 eq.) P1 Dimerized Conjugate (A-Linker-A) R1->P1 CuAAC Reaction Linker This compound (1 eq.) Linker->P1 Cu CuSO4 / Na-Ascorbate Cu->R1 Ligand THPTA / TBTA Ligand->R1

Caption: Chemical reaction scheme for CuAAC-mediated dimerization.

G cluster_logic Logical Relationship Start Start: Azide-Modified Molecule (e.g., Protein-N3) M1 Molecule 1 (Protein-N3) Start->M1 M2 Molecule 2 (Protein-N3) Start->M2 Linker Homo-bifunctional Linker (Propargyl-PEG-S-PEG-Propargyl) L Linker Linker->L Goal Goal: Covalently Linked Homodimer M1->L Click Reaction 1 M2->L Click Reaction 2 L->Goal

Caption: Logical diagram of homodimer formation using the bifunctional linker.

G A 1. Reagent Preparation - Dissolve Azide-Molecule in Buffer - Prepare Catalyst Stock Solutions (CuSO4, Ligand, Na-Ascorbate) B 2. Stoichiometry Control - Combine Azide-Molecule and Linker (e.g., 2.2 : 1 molar ratio) A->B C 3. Reaction Initiation - Add Ligand, CuSO4, then Na-Ascorbate - Incubate (e.g., 1-4h at RT) B->C D 4. Quenching & Purification - Stop reaction (e.g., with EDTA) - Purify via SEC or Dialysis C->D E 5. Analysis & Characterization - SDS-PAGE (observe mass shift) - Mass Spectrometry (confirm identity) D->E

Caption: General experimental workflow for protein dimerization.

Quantitative Data Presentation

The efficiency of the crosslinking reaction is highly dependent on factors such as the nature of the azide-modified molecule, reagent concentrations, and reaction time. Controlling the stoichiometry is critical to maximizing the yield of the desired dimer while minimizing unreacted starting material and higher-order oligomers. Below are representative data for a typical protein dimerization experiment.

Product SpeciesMolar Mass (Expected)TechniqueRelative Yield (%)
Azide-Modified Monomer~50 kDaSDS-PAGE / Densitometry~15%
Singly-Reacted Intermediate~51 kDaSDS-PAGE / Densitometry~25%
Crosslinked Dimer~102 kDaSDS-PAGE / Densitometry~60%
Higher-Order Oligomers>102 kDaSDS-PAGE / Densitometry<5%

Note: These values are illustrative. Actual yields must be determined empirically for each specific system. Analysis by Size-Exclusion Chromatography (SEC) or Mass Spectrometry can provide more precise quantification.

Experimental Protocols

This section provides a detailed protocol for the dimerization of an azide-modified protein using this compound.

Materials and Reagents
  • Azide-Modified Protein: (e.g., Protein-N3), purified in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

  • Linker: this compound.

  • Copper(II) Sulfate (CuSO4): 20 mM stock solution in deionized water.

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). Prepare a 100 mM stock solution in water (THPTA) or DMSO (TBTA).[5][6]

  • Reducing Agent: Sodium Ascorbate (Na-Ascorbate). Prepare a fresh 300 mM stock solution in deionized water immediately before use.[6]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Solution: 100 mM EDTA, pH 8.0.

  • Purification: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO).

  • Analysis: SDS-PAGE gels, appropriate stains (e.g., Coomassie), Mass Spectrometer.

Protocol for Protein Dimerization

This protocol is optimized for a final reaction volume of 200 µL with a starting protein concentration of 2 mg/mL (~40 µM for a 50 kDa protein).

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening vials.

    • Prepare a fresh stock solution of Sodium Ascorbate. The solution should be clear; discard if it appears yellow.

  • Reaction Setup (Stoichiometry):

    • In a 1.5 mL microcentrifuge tube, combine the reagents in the following order. This aims for a final molar ratio of Azide-Protein to Linker of approximately 2.2:1 to favor the formation of the dimer.

      • 100 µL of Azide-Protein solution (2 mg/mL in PBS). This provides ~8 nmol of protein.

      • Add the appropriate volume of a stock solution of this compound to achieve a final concentration of ~18 µM (~3.6 nmol).

      • Add PBS buffer to bring the volume to 170 µL.

      • Vortex gently to mix.

  • Catalyst Premix and Reaction Initiation:

    • In a separate tube, briefly pre-mix the ligand and copper. Add 10 µL of 100 mM THPTA solution and 10 µL of 20 mM CuSO4 solution. Vortex briefly.[6]

    • Add the 20 µL of the catalyst premix to the protein/linker solution. The final concentrations will be 5 mM THPTA and 1 mM CuSO4. Vortex gently.

    • To initiate the click reaction, add 10 µL of the freshly prepared 300 mM Sodium Ascorbate solution. The final concentration will be 15 mM.[6]

    • Vortex gently one final time.

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours. Protect the reaction from light. Reaction time may need optimization depending on the specific protein.

  • Quenching and Purification:

    • Stop the reaction by adding 5 µL of 100 mM EDTA solution to chelate the copper catalyst.

    • Purify the crosslinked protein from excess reagents using a desalting column, size-exclusion chromatography (SEC), or dialysis against PBS. SEC is recommended for separating the dimer from the remaining monomer.

  • Analysis and Characterization:

    • Analyze the reaction products using SDS-PAGE under reducing conditions (if the linker has a disulfide bond and cleavage is desired) and non-reducing conditions. A successful dimerization will show a new band at approximately double the molecular weight of the monomer.

    • Use densitometry to estimate the relative yields of monomer, intermediate, and dimer.

    • Confirm the identity and mass of the dimer product using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

References

Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional crosslinker featuring two terminal propargyl groups. This symmetrical molecule is built upon a hydrophilic polyethylene (B3416737) glycol (PEG) backbone, specifically two PEG4 units linked by a central sulfur atom. The presence of the propargyl groups makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction used for conjugating molecules with high specificity and yield.[1][2] The PEG spacer enhances aqueous solubility and reduces non-specific interactions of the conjugates, making this crosslinker particularly valuable in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing conjugation experiments, as well as for the characterization of the resulting products.

PropertyValueReference
Molecular Formula C₂₂H₃₈O₈S[3]
Molecular Weight 462.6 g/mol [3]
CAS Number 2055041-17-1[3]
Appearance White to off-white solid or oil
Purity ≥95% (typically analyzed by HPLC)[3]
Solubility Soluble in water, DMSO, DMF, DCM[3]
Storage Conditions -20°C, desiccated[3]

Characterization Data

Detailed characterization is crucial to confirm the identity and purity of the this compound conjugate. Below are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. The following table summarizes the expected chemical shifts for the protons in the this compound structure.

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.20d-O-CH₂ -C≡CH
~3.65 - 3.55mPEG backbone (-O-CH₂ -CH₂ -O-)
~2.75t-S-CH₂ -
~2.45t-C≡CH

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are approximate and may vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the conjugate. For this compound, the expected mass-to-charge ratio (m/z) in electrospray ionization mass spectrometry (ESI-MS) would correspond to the molecular weight plus an adduct ion (e.g., Na⁺).

IonExpected m/z
[M+Na]⁺~485.6
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the conjugate. A typical protocol for the analysis of PEGylated compounds is provided below. The retention time will vary depending on the specific conditions.

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at 214 nm or Evaporative Light Scattering Detector (ELSD)
Expected Purity ≥95%

Applications and Experimental Protocols

The primary application of this compound is in bioconjugation via CuAAC click chemistry. This allows for the crosslinking of two azide-containing molecules or the dimerization of a single azide-containing molecule.

Experimental Workflow for Homodimerization

The following diagram illustrates a typical experimental workflow for the homodimerization of an azide-containing biomolecule using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Azide-Biomolecule in aqueous buffer D Combine Azide-Biomolecule and this compound A->D B Dissolve this compound in DMSO B->D C Prepare Click Chemistry Reagents: CuSO₄, Ligand (e.g., THPTA), Sodium Ascorbate (B8700270) E Add CuSO₄ and Ligand C->E D->E F Initiate reaction with Sodium Ascorbate E->F G Incubate at room temperature (30-60 min) F->G H Purify conjugate (e.g., SEC, Dialysis) G->H I Characterize product (SDS-PAGE, MS, HPLC) H->I

Caption: Workflow for biomolecule homodimerization.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of an azide-containing biomolecule to this compound. The reaction should be optimized for each specific application.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Sodium Ascorbate

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine-containing buffer, pH 7.0-7.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solutions:

  • This compound (10 mM): Dissolve 4.63 mg in 1 mL of DMSO.

  • Azide-functionalized molecule: Prepare a solution of the desired concentration in the reaction buffer.

  • CuSO₄ (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • THPTA (100 mM): Dissolve 43.4 mg in 1 mL of deionized water.

  • Sodium Ascorbate (500 mM): Prepare fresh by dissolving 99 mg in 1 mL of deionized water.

Reaction Procedure:

  • In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the desired molar ratio in the reaction buffer. A typical starting ratio is 2:1 (azide:alkyne).

  • Add the THPTA ligand to the reaction mixture to a final concentration of 1-2 mM.

  • Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Vortex the mixture gently and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).

  • Once the reaction is complete, purify the conjugate using a suitable method to remove excess reagents and byproducts.

Reaction Pathway for CuAAC

The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition reaction.

G cluster_cycle Cu(I) Catalytic Cycle cluster_redox A Cu(I) B [Cu(I)-Alkyne Complex] A->B + Alkyne (R-C≡CH) C [Copper Acetylide] B->C - H⁺ D [Six-membered Cu(III) Intermediate] C->D + Azide (R'-N₃) E [Triazolide-Cu(I) Complex] D->E Ring Contraction E->A + H⁺, - Triazole Product F Cu(II) F->A Reduction G Sodium Ascorbate (Reducing Agent)

Caption: CuAAC reaction pathway.

Conclusion

This compound is a versatile homobifunctional crosslinker with broad applications in bioconjugation and drug delivery. Its well-defined structure, hydrophilicity, and reactivity in click chemistry make it a valuable tool for researchers and scientists. The protocols and data presented in these application notes provide a comprehensive guide for the successful characterization and utilization of this conjugate in various research and development settings.

References

Propargyl-PEG4-S-PEG4-Propargyl: Application Notes and Protocols for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker that has emerged as a versatile tool in the field of proteomics. Its structure features two terminal propargyl groups, which are reactive moieties for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The central PEG4-S-PEG4 chain imparts hydrophilicity, enhancing the solubility of the linker and the resulting conjugates in aqueous environments, which is highly beneficial for biological applications.[1] This combination of features makes this compound an ideal reagent for a range of proteomics applications, including protein cross-linking for structural analysis, the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, and general protein labeling for detection and functional studies.

These application notes provide an overview of the key applications of this compound in proteomics, complete with detailed experimental protocols and representative data to guide researchers in their experimental design.

Application 1: In-Situ Protein Cross-Linking for Structural Proteomics using Cross-Linking Mass Spectrometry (XL-MS)

Overview:

Cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes in their native environment. The this compound linker can be used in a novel two-step cross-linking strategy. In the first step, proteins in living cells are labeled with a mixture of two complementary click-chemistry compatible reagents, one with an azide (B81097) and the other with an alkyne functional group. In the second step, the this compound linker is introduced to covalently link proximal azide- and alkyne-tagged amino acid residues. This approach allows for efficient in-situ cross-linking with enhanced detection of cross-linked peptides by mass spectrometry.[2][3][4]

Experimental Workflow:

The overall workflow for in-situ protein cross-linking using a two-step click chemistry approach is depicted below.

XL_MS_Workflow cluster_cell In-Cell Procedures cluster_click Cross-Linking Reaction cluster_ms Mass Spectrometry Analysis cell_culture 1. Cell Culture fix_perm 2. Fixation & Permeabilization cell_culture->fix_perm labeling 3. Labeling with Azide & Alkyne Reagents fix_perm->labeling quenching1 4. Quenching labeling->quenching1 crosslinking 5. In-Situ Cross-linking with this compound quenching1->crosslinking lysis 6. Cell Lysis & Protein Extraction crosslinking->lysis digestion 7. Proteolytic Digestion lysis->digestion enrichment 8. Enrichment of Cross-linked Peptides (Optional) digestion->enrichment lc_ms 9. LC-MS/MS Analysis enrichment->lc_ms data_analysis 10. Data Analysis lc_ms->data_analysis

Workflow for in-situ cross-linking mass spectrometry.

Detailed Experimental Protocol:

This protocol is adapted from a "click-linking" methodology and is suitable for a homobifunctional propargyl linker.[2][4]

  • Cell Culture and Preparation:

    • Culture human cells (e.g., A549) in appropriate media to ~80% confluency.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation and Permeabilization:

    • Fix cells with 4% formaldehyde (B43269) in PBS for 10 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash cells three times with PBS.

  • Labeling with Azide and Alkyne Reagents:

    • Prepare a 1:1 mixture of NHS-ester functionalized azide and alkyne reagents (e.g., (2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate and 2,5-dioxopyrrolidin-1-yl 3-(prop-2-ynyloxy)propanoate) to a final concentration of 1 mM each in PBS.

    • Incubate cells with the labeling reagent mixture for 1 hour at room temperature.

  • Quenching:

    • Quench the labeling reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • In-Situ Cross-linking with this compound:

    • Prepare the click chemistry reaction cocktail. For a typical reaction, mix:

      • Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM.

      • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 1 mM.

      • This compound to a final concentration of 0.5 mM.

    • Incubate the cells with the click chemistry cocktail for 1 hour at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Proteolytic Digestion:

  • Enrichment of Cross-linked Peptides (Optional):

    • For complex samples, enrichment of cross-linked peptides can be performed using techniques like size-exclusion chromatography (SEC) or affinity purification if a biotin (B1667282) tag is incorporated into one of the initial labeling reagents.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., XlinkX, pLink, or MaxLynx) to identify cross-linked peptides from the raw mass spectrometry data.

Data Presentation:

The following table presents representative data from an XL-MS experiment, showcasing the types of protein-protein interactions that can be identified.

Interacting Protein AInteracting Protein BCross-linked Residue in ACross-linked Residue in B
Heat shock protein 90-alphaHeat shock protein 90-betaK531K540
Tubulin alpha-1A chainTubulin beta chainK60K60
14-3-3 protein zeta/deltaSerine/threonine-protein kinase B-rafK49K483
Histone H2AHistone H2BK95K120

Application 2: Synthesis of PROTACs for Targeted Protein Degradation

Overview:

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The this compound linker is well-suited for PROTAC synthesis due to its optimal length and flexibility, which are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[6][7] The two propargyl groups allow for a convergent synthesis strategy using click chemistry to attach the POI and E3 ligase ligands, which are functionalized with azide groups.

Signaling Pathway:

The mechanism of action of a PROTAC is illustrated in the following diagram.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3_ligase E3 Ubiquitin Ligase PROTAC->E3_ligase E3_ligase->POI Ub Ubiquitin Ub->E3_ligase Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides

PROTAC-mediated protein degradation pathway.

Detailed Experimental Protocol:

This protocol outlines a general strategy for synthesizing a PROTAC using a homobifunctional propargyl linker and click chemistry.

  • Functionalization of Ligands:

    • Synthesize or obtain the POI ligand and the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand).

    • Chemically modify both ligands to introduce an azide functional group at a position that does not interfere with their binding to their respective target proteins.

  • PROTAC Assembly via Click Chemistry:

    • Dissolve the azide-functionalized POI ligand (1 equivalent) and this compound (0.5 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate, to initiate the first click reaction.

    • Monitor the reaction by LC-MS until the formation of the mono-alkyne-functionalized POI ligand-linker conjugate is complete.

    • Purify the intermediate product by preparative HPLC.

    • Dissolve the purified intermediate and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent mixture.

    • Again, add the copper(I) catalyst to initiate the second click reaction.

    • Monitor the reaction by LC-MS until the formation of the final PROTAC molecule is complete.

    • Purify the final PROTAC by preparative HPLC.

  • In Vitro Evaluation of PROTAC Activity:

    • Western Blotting for Protein Degradation:

      • Treat cells expressing the target protein with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours).

      • Lyse the cells and perform SDS-PAGE and Western blotting using an antibody specific for the target protein.

      • Quantify the band intensities to determine the extent of protein degradation.

    • Determination of DC50 and Dmax:

      • DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

      • Dmax is the maximum percentage of protein degradation achieved.

      • These values are calculated from the dose-response curve of the Western blot data.

Data Presentation:

The efficacy of a synthesized PROTAC is typically evaluated by its DC50 and Dmax values. The table below shows hypothetical data for a PROTAC targeting Bruton's tyrosine kinase (BTK).

PROTAC CompoundLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
BTK-PROTAC-1This compoundBTKTHP-125>90%
BTK-PROTAC-2Shorter PEG LinkerBTKTHP-115075%
BTK-PROTAC-3Longer PEG LinkerBTKTHP-18085%

Application 3: General Protein Labeling for Detection and Functional Studies

Overview:

The bifunctional nature of this compound allows for its use in a two-step protein labeling strategy. First, one of the propargyl groups can be reacted with an azide-modified protein. The second propargyl group can then be used to attach a reporter molecule, such as a fluorophore or a biotin tag, that has been functionalized with an azide group. This approach provides a versatile method for labeling proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and affinity purification.

Experimental Workflow:

The workflow for the two-step protein labeling is as follows:

Protein_Labeling_Workflow cluster_step1 Step 1: Protein-Linker Conjugation cluster_step2 Step 2: Reporter Molecule Attachment protein_azide Azide-modified Protein conjugation1 Click Reaction 1 protein_azide->conjugation1 linker This compound linker->conjugation1 protein_linker Protein-Linker Conjugate conjugation1->protein_linker conjugation2 Click Reaction 2 protein_linker->conjugation2 reporter_azide Azide-modified Reporter (e.g., Fluorophore, Biotin) reporter_azide->conjugation2 labeled_protein Labeled Protein conjugation2->labeled_protein

Two-step protein labeling workflow.

Detailed Experimental Protocol:

  • Preparation of Azide-Modified Protein:

    • Proteins can be metabolically labeled with an azide-containing amino acid analog (e.g., azidohomoalanine) in cell culture.

    • Alternatively, purified proteins can be chemically modified with an azide-functionalized NHS ester to label lysine (B10760008) residues.

  • Conjugation of Protein with this compound:

    • Dissolve the azide-modified protein and this compound in a suitable buffer (e.g., PBS).

    • Add the copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to initiate the click reaction.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

    • Remove excess linker and catalyst by dialysis or size-exclusion chromatography.

  • Attachment of Reporter Molecule:

    • Dissolve the protein-linker conjugate and the azide-modified reporter molecule in a suitable buffer.

    • Add the copper(I) catalyst to initiate the second click reaction.

    • Incubate for 1-2 hours at room temperature.

    • Purify the final labeled protein to remove excess reporter molecule and catalyst.

  • Analysis of Labeling Efficiency:

    • The efficiency of labeling can be assessed by SDS-PAGE, where a shift in the molecular weight of the labeled protein will be observed.

    • If a fluorescent reporter was used, the labeling can be visualized by in-gel fluorescence scanning.

    • Mass spectrometry can be used to confirm the covalent attachment of the linker and reporter molecule.

Data Presentation:

The success of the labeling reaction can be quantified by determining the labeling efficiency.

ProteinLabeling MethodReporter MoleculeLabeling Efficiency (%)
Bovine Serum AlbuminChemical modificationFluorescein-azide~85%
Green Fluorescent ProteinMetabolic labelingBiotin-azide>90%

Conclusion

This compound is a powerful and versatile tool for a wide range of applications in proteomics. Its bifunctional nature, combined with the favorable properties of the PEG linker, enables researchers to perform sophisticated experiments in protein cross-linking, targeted protein degradation, and protein labeling. The detailed protocols and representative data provided in these application notes serve as a valuable resource for scientists and drug development professionals seeking to leverage the potential of this innovative chemical linker in their research.

References

Application Notes and Protocols: Propargyl-PEG4-S-PEG4-Propargyl for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Propargyl is a bifunctional, linear polyethylene (B3416737) glycol (PEG) crosslinker designed for the formation of hydrogels through "click chemistry". This molecule features two terminal propargyl (alkyne) groups, which can react efficiently and specifically with azide-functionalized molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form stable triazole linkages. The resulting hydrogels are biocompatible, mechanically tunable, and suitable for a wide range of biomedical applications, including controlled drug delivery, 3D cell culture, and tissue engineering.

The PEG4 spacers within the crosslinker impart hydrophilicity, which enhances water solubility and can minimize non-specific protein adsorption, a crucial factor for in vivo applications. The central sulfide (B99878) bond may offer a degree of stability and unique chemical properties to the crosslinker. By crosslinking multi-arm PEG-azide molecules, it is possible to create hydrogel networks with well-defined structures and tailorable properties.

Applications

1. Controlled Drug Delivery: The porous network of hydrogels formed with this compound allows for the encapsulation of therapeutic molecules, such as small drugs, peptides, and proteins. The release of these molecules can be controlled by the crosslinking density of the hydrogel, which in turn influences the mesh size of the network. Slower, sustained release can be achieved with more densely crosslinked hydrogels.

2. 3D Cell Culture and Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix (ECM), providing a three-dimensional environment for cell growth and tissue regeneration. The biocompatibility of PEG minimizes inflammatory responses, and the mechanical properties of the hydrogel can be tuned to match those of specific tissues, influencing cell behavior such as proliferation and differentiation. The "click" chemistry formation process is often cytocompatible, allowing for the encapsulation of cells within the hydrogel matrix.

3. Bio-conjugation and Surface Modification: The propargyl groups can also be used to immobilize biomolecules, such as peptides or growth factors, within the hydrogel matrix to enhance its bioactivity. Additionally, surfaces can be coated with these hydrogels to improve biocompatibility and reduce fouling.

Data Presentation

The following tables summarize representative quantitative data for PEG hydrogels formed via azide-alkyne cycloaddition, analogous to a system using this compound as a crosslinker with a multi-arm PEG-azide.

Table 1: Representative Gelation Times for PEG Hydrogels

Multi-arm PEG-Azide (MW, kDa)Crosslinker Concentration (mM)Catalyst SystemTemperature (°C)Approximate Gelation Time
4-arm PEG-Azide (10)10CuSO₄/Sodium Ascorbate (B8700270)255 - 15 minutes
4-arm PEG-Azide (20)10CuSO₄/Sodium Ascorbate2510 - 20 minutes
8-arm PEG-Azide (20)5CuSO₄/Sodium Ascorbate373 - 10 minutes
4-arm PEG-Azide (10)10Copper-free (SPAAC)3710 - 60 seconds[1]

Table 2: Representative Mechanical and Swelling Properties of PEG Hydrogels

Multi-arm PEG-Azide (MW, kDa)Polymer Concentration (wt%)Storage Modulus (G') (kPa)Young's Modulus (kPa)Swelling Ratio (q)
4-arm PEG-Azide (10)51 - 53 - 1520 - 30
4-arm PEG-Azide (10)1010 - 2030 - 6010 - 15
8-arm PEG-Azide (20)50.5 - 31.5 - 930 - 50
8-arm PEG-Azide (20)105 - 1515 - 4515 - 25

Note: The data presented are representative values from literature for analogous systems and may vary depending on the specific experimental conditions, such as the exact molecular weight and concentration of polymers, and the catalyst used.

Experimental Protocols

Protocol 1: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-azide with this compound in the presence of a copper(I) catalyst.

Materials:

  • 4-arm PEG-Azide (e.g., 10 kDa)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve 4-arm PEG-Azide in PBS to the desired final concentration (e.g., 10% w/v).

    • Dissolve this compound in PBS to achieve a 1:1 molar ratio of azide (B81097) to alkyne groups.

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the 4-arm PEG-Azide solution and the this compound solution. Mix thoroughly by pipetting.

    • To initiate the reaction, add the CuSO₄ stock solution to a final concentration of 1-5 mM.

    • Immediately add the sodium ascorbate stock solution to a final concentration of 5-25 mM (a 5:1 molar ratio to CuSO₄ is common).

    • Vortex the solution briefly and gently.

    • The solution will begin to gel. The gelation time can be monitored by tilting the tube. Gelation is considered complete when the solution no longer flows.

Protocol 2: Characterization of Hydrogel Mechanical Properties

This protocol outlines the measurement of the compressive modulus of the formed hydrogel using a mechanical tester.

Materials:

  • Formed hydrogel cylindrical pucks (e.g., 5 mm diameter, 2 mm height)

  • Mechanical tester equipped with a compression platen

  • PBS, pH 7.4

Procedure:

  • Sample Preparation:

    • Prepare hydrogels in a cylindrical mold of known dimensions.

    • Allow the hydrogels to swell to equilibrium in PBS for 24 hours before testing.

    • Measure the dimensions of the swollen hydrogel.

  • Mechanical Testing:

    • Place the swollen hydrogel on the lower platen of the mechanical tester, ensuring it is centered.

    • Lower the upper platen until it makes contact with the hydrogel surface.

    • Apply a compressive strain at a constant rate (e.g., 10% per minute).

    • Record the resulting stress-strain curve.

    • The compressive modulus (Young's Modulus) can be calculated from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).

Protocol 3: Cell Encapsulation in Hydrogels

This protocol describes the encapsulation of cells within the hydrogel during its formation. All steps should be performed under sterile conditions.

Materials:

  • Sterile 4-arm PEG-Azide

  • Sterile this compound

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile PBS, pH 7.4

  • Sterile CuSO₄ and sodium ascorbate solutions

  • Cells of interest, suspended in culture medium

Procedure:

  • Prepare Pre-polymer and Cell Suspension:

    • Dissolve the sterile 4-arm PEG-Azide and this compound in sterile PBS or culture medium to the desired concentrations.

    • Centrifuge the cells and resuspend the cell pellet in the pre-polymer solution to achieve the desired cell density (e.g., 1 x 10⁶ cells/mL).

  • Initiate Gelation:

    • Add the sterile CuSO₄ and sodium ascorbate solutions to the cell-pre-polymer suspension to the final catalytic concentrations.

    • Gently mix by pipetting to ensure a homogenous distribution of cells and catalyst.

    • Quickly cast the solution into the desired mold or culture vessel.

  • Cell Culture:

    • Allow the hydrogel to fully form (typically 15-30 minutes).

    • Add cell culture medium to the top of the hydrogel to keep it hydrated.

    • Incubate the cell-laden hydrogel under standard cell culture conditions (37°C, 5% CO₂).

    • Change the culture medium every 2-3 days.

Visualizations

Hydrogel_Formation_Workflow cluster_preparation 1. Preparation of Precursor Solutions cluster_mixing 2. Mixing and Initiation cluster_gelation 3. Gelation cluster_application 4. Application p1 4-arm PEG-Azide in PBS m1 Mix Precursors p1->m1 p2 This compound in PBS p2->m1 m2 Add Catalyst (CuSO₄ + NaAsc) m1->m2 g1 Hydrogel Formation m2->g1 a1 Drug Delivery g1->a1 a2 3D Cell Culture g1->a2 a3 Tissue Engineering g1->a3

Caption: Experimental workflow for hydrogel formation and application.

CuAAC_Reaction cluster_reactants Reactants cluster_product Product peg_azide Multi-arm PEG-Azide catalyst + Catalyst (CuSO₄ / NaAsc) peg_azide->catalyst propargyl_peg This compound propargyl_peg->catalyst hydrogel Crosslinked PEG Hydrogel (Triazole Linkages) catalyst->hydrogel Click Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Mechanotransduction_Signaling cluster_ecm Hydrogel Microenvironment cluster_cell Encapsulated Cell cluster_response Cellular Response stiffness Matrix Stiffness integrins Integrins stiffness->integrins ligands Adhesion Ligands (optional) ligands->integrins focal_adhesions Focal Adhesions integrins->focal_adhesions cytoskeleton Cytoskeleton focal_adhesions->cytoskeleton nucleus Nucleus cytoskeleton->nucleus Mechanical Force Transmission gene_expression Gene Expression nucleus->gene_expression proliferation Proliferation gene_expression->proliferation differentiation Differentiation gene_expression->differentiation

Caption: Generalized mechanotransduction signaling in a hydrogel.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG4-S-PEG4-Propargyl Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click," reaction, specifically focusing on challenges that may lead to low product yield when using Propargyl-PEG4-S-PEG4-Propargyl linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in a Propargyl-PEG-Propargyl click reaction?

Several factors can contribute to a low yield in your click reaction. The most frequent culprits include oxidation of the copper catalyst, impurities in your starting materials, suboptimal stoichiometry of reactants, steric hindrance, and poor solubility of the reactants in the chosen solvent.[1][2] Additionally, issues with reaction conditions such as temperature and pH can negatively impact the outcome.

Q2: How can I be sure my copper catalyst is active?

The active catalyst in a CuAAC reaction is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1] To ensure your catalyst is active, it is crucial to use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate the Cu(I) species in situ.[1] Furthermore, thoroughly degassing all solvents and solutions by sparging with an inert gas like argon or nitrogen is a critical step to minimize oxidation.[1]

Q3: Can the purity of my this compound linker affect the reaction?

Absolutely. Impurities in either the propargyl-functionalized PEG linker or the azide-containing molecule can inhibit the catalyst and interfere with the reaction, leading to a lower yield.[1] It is highly recommended to verify the purity of your reagents using methods like NMR or mass spectrometry before initiating the click reaction.[1]

Q4: What is the optimal stoichiometry for a CuAAC reaction?

While the ideal stoichiometry can vary depending on the specific substrates, a good starting point is to use a slight excess of the alkyne-containing molecule relative to the azide.[1] A common recommendation is to use 1.1 equivalents of the alkyne.[1] For the catalyst system, a concentration of 1-5 mol% of a Copper(II) source (which is then reduced in situ) and 5-10 mol% of sodium ascorbate is typically effective.[1]

Q5: How does the PEG linker itself influence the click reaction?

The polyethylene (B3416737) glycol (PEG) linker can have both positive and negative effects. On one hand, PEG chains can improve the water solubility of the reactants and reduce steric hindrance between the molecules being conjugated.[3] In some cases, a longer PEG chain can even improve conjugation efficiency.[3] On the other hand, the flexibility and size of the PEG linker can sometimes lead to challenges in purification due to the formation of a heterogeneous mixture of products.[4][5][6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving the root causes of low yield in your this compound click reaction.

Issue: Low or No Product Formation
Potential CauseRecommended Solutions
Catalyst Oxidation - Thoroughly degas all solvents and solutions by sparging with nitrogen or argon.[1]- Always use a freshly prepared solution of sodium ascorbate.[1]- Consider using a copper(I)-stabilizing ligand such as THPTA or TBTA.[7][8]
Reagent Impurity - Confirm the purity of the this compound linker and the azide-containing molecule via NMR or mass spectrometry before use.[1]
Incorrect Stoichiometry - Start with a 1.1 molar excess of the alkyne-containing reagent relative to the azide.[1]- Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[1]
Poor Solubility - If reactants are not fully dissolved, consider adding a co-solvent such as DMSO or DMF.[2] Keep the percentage of organic solvent as low as possible if working with biomolecules that could denature.[2]
Steric Hindrance - The PEG linker is designed to minimize steric hindrance, but if large molecules are being conjugated, this can still be a factor.[2] Consider a longer PEG linker if available.
Suboptimal Reaction Conditions - Most click reactions proceed well at room temperature. However, gentle heating (e.g., to 35-60°C) can sometimes improve yields, but should be monitored to avoid degradation.[9][10]- Ensure the pH of the reaction mixture is within the optimal range (typically pH 7-8 for reactions involving biomolecules).[8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for optimizing a CuAAC reaction. Note that these are starting points and may require further optimization for your specific system.

ParameterRecommended RangeReference
Alkyne:Azide Molar Ratio 1.1 : 1[1]
Copper(II) Sulfate (B86663) (mol%) 1 - 5[1]
Sodium Ascorbate (mol%) 5 - 10[1]
Catalyst/Alkyne Molar Ratio 0.1 - 0.5[9]
Reaction Temperature (°C) 25 - 35[9]
Reaction Time (hours) 1 - 24[8][9]

Experimental Protocols

General Protocol for a Trial CuAAC Reaction

This protocol provides a general method for conjugating a this compound linker to an azide-containing molecule.

  • Preparation of Reagents:

    • Prepare a stock solution of your azide-containing molecule in a suitable buffer or solvent (e.g., PBS, water, or a water/DMSO mixture).

    • Prepare a stock solution of the this compound linker in a compatible solvent.

    • In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 50 mM).

    • In a third tube, prepare an aqueous solution of copper(II) sulfate (CuSO₄) (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and the this compound linker in the desired molar ratio (a slight excess of the alkyne is often used).

    • Add the sodium ascorbate solution to the reaction mixture and mix gently.

    • Initiate the reaction by adding the CuSO₄ solution.

  • Reaction Monitoring and Completion:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Once the reaction is complete, as indicated by the consumption of the starting materials, you can proceed to purification.

    • Consider adding a copper-chelating agent like EDTA to the reaction mixture to aid in the removal of the copper catalyst during purification.[1]

  • Purification:

    • The final product can be purified using standard chromatographic techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted starting materials, excess reagents, and the copper catalyst.

Visualizations

Click_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Propargyl_PEG Propargyl-PEG-R1 Triazole_Product R1-PEG-Triazole-R2 Propargyl_PEG->Triazole_Product Azide R2-Azide Azide->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu_II Cu_I->Triazole_Product Catalysis Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Degas Solvents Use Fresh Reducing Agent Add Ligand Check_Catalyst->Solution_Catalyst No Check_Stoichiometry Is Stoichiometry Correct? Check_Reagents->Check_Stoichiometry Yes Solution_Reagents Verify Purity (NMR/MS) Check_Reagents->Solution_Reagents No Check_Conditions Are Reaction Conditions Optimal? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Use Slight Excess of Alkyne Optimize Catalyst Loading Check_Stoichiometry->Solution_Stoichiometry No Solution_Conditions Adjust Temperature/pH Use Co-solvent Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Catalyst->Check_Catalyst Solution_Reagents->Check_Reagents Solution_Stoichiometry->Check_Stoichiometry Solution_Conditions->Check_Conditions

References

Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG4-S-PEG4-Propargyl. This resource addresses potential side reactions and other experimental challenges to ensure successful conjugation and application of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker containing two terminal propargyl groups.[1][2] These propargyl groups are designed to react with azide-containing molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry," to form a stable triazole linkage.[1] The molecule features two polyethylene (B3416737) glycol (PEG4) chains linked by a central thioether bond, which enhances its hydrophilicity and improves the solubility of the resulting conjugates in aqueous media.[1][3][] Its primary applications are in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of PROTACs.[2][]

Q2: What are the most common potential side reactions when using this linker?

The most common side reactions are associated with the three main components of the molecule: the terminal propargyl groups, the thioether linkage, and the PEG chains.

  • Propargyl Groups: The primary side reaction is the copper-catalyzed homodimerization of the terminal alkynes, known as the Glaser-Hay coupling, which can lead to the formation of dimers or oligomers of the linker.[5][6][7][8][9]

  • Thioether Linkage: The thioether (sulfur) bond is susceptible to oxidation, forming a sulfoxide (B87167) and subsequently a sulfone, particularly in the presence of oxidizing agents or reactive oxygen species (ROS).[10][11][12][13][14]

  • PEG Chains: While generally stable, PEG linkers can undergo auto-oxidation in the presence of transition metals and oxygen, which can lead to chain cleavage.[15]

Q3: How can I prevent the homodimerization (Glaser-Hay coupling) of the propargyl groups?

To minimize the Glaser-Hay coupling, it is crucial to control the reaction conditions of the CuAAC reaction. Key strategies include:

  • Use of a Copper(I)-stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate (BCS) can stabilize the Cu(I) oxidation state and reduce the formation of Cu(II) species that can promote oxidative homocoupling.

  • Oxygen Exclusion: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling mechanism.[7][8]

  • Control of Copper Concentration: Using the minimum effective concentration of the copper catalyst can help to reduce the rate of the bimolecular homocoupling side reaction.

  • Addition of a Reducing Agent: Including a mild reducing agent like sodium ascorbate (B8700270) in the reaction mixture helps to maintain copper in the active Cu(I) state.

Q4: Under what conditions is the thioether linkage prone to oxidation?

The thioether linkage is most susceptible to oxidation under the following conditions:

  • Presence of Oxidizing Agents: Common laboratory oxidants such as hydrogen peroxide (H₂O₂), peracids (e.g., m-CPBA), or hypochlorite (B82951) (bleach) can readily oxidize the thioether.[10][12][14]

  • Exposure to Air and Light: Prolonged exposure to atmospheric oxygen, especially in the presence of light and trace metal impurities, can lead to slow oxidation.

  • Biologically Relevant Oxidants: In biological systems, reactive oxygen species (ROS) such as H₂O₂ and hypochlorite can mediate the oxidation of thioethers.[11][13] It is important to note that the oxidation by H₂O₂ is generally slow under physiological conditions, while hypochlorite can oxidize thioethers much more rapidly.[10][12][14]

Q5: How should I store this compound to ensure its stability?

To maintain the integrity of the linker, it should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thioether and potential side reactions of the propargyl groups.

  • Light: Protect from light to minimize light-induced degradation.

  • Moisture: Keep in a tightly sealed container to prevent hydrolysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
Low Yield of Desired Conjugate Glaser-Hay Homodimerization: The propargyl groups on the linker have dimerized instead of reacting with the azide-containing molecule.- Perform the CuAAC reaction under an inert atmosphere (N₂ or Ar).- Use a Cu(I) stabilizing ligand (e.g., TBTA, BCS).- Add a reducing agent (e.g., sodium ascorbate) to the reaction mixture.- Optimize the copper catalyst concentration.
Oxidation of Thioether: The thioether linkage has been oxidized, potentially altering the linker's properties and reactivity.- Degas all buffers and solutions before use.- Avoid sources of oxidizing agents.- If working with biological systems, consider the potential presence of ROS and include antioxidants if compatible with the experiment.
Degradation of Propargyl Groups: The terminal alkyne functionality has been lost due to harsh reaction conditions.- Avoid strongly acidic or basic conditions. Propargyl groups can be unstable under extreme pH.[16]
Unexpected Mass in Mass Spectrometry Analysis (+16 Da or +32 Da) Oxidation of Thioether: The mass increase corresponds to the addition of one oxygen atom (sulfoxide, +16 Da) or two oxygen atoms (sulfone, +32 Da).- Confirm the presence of sulfoxide/sulfone using tandem MS/MS, which will show characteristic fragmentation patterns.- Review experimental procedures for potential exposure to oxidizing agents.
Formation of an Unexpected Dimer of the Linker Glaser-Hay Coupling: The mass of the unexpected species corresponds to twice the mass of the original linker.- Analyze the reaction mixture by HPLC or LC-MS to confirm the presence of the dimer.- Implement the strategies outlined above to prevent homodimerization.
Poor Solubility of the Final Conjugate Aggregation: The PEG chains may not be sufficient to solubilize a very hydrophobic molecule.- Consider using a linker with a longer PEG chain for increased hydrophilicity.[3][][17]- Optimize the buffer conditions (pH, ionic strength) to improve solubility.

Experimental Protocols

Protocol 1: Detection of Thioether Oxidation by Mass Spectrometry

Objective: To determine if the thioether linkage in this compound has been oxidized.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile/water).

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the theoretical mass of the intact linker (C₂₂H₃₈O₈S, MW = 462.6 g/mol ).

    • Search for peaks corresponding to the oxidized forms:

      • Sulfoxide: [M+O+H]⁺ (m/z = 479.24)

      • Sulfone: [M+2O+H]⁺ (m/z = 495.24)

  • Data Interpretation: The presence of significant peaks at +16 Da and/or +32 Da relative to the parent mass indicates oxidation of the thioether.

Protocol 2: Monitoring Glaser-Hay Coupling by HPLC

Objective: To detect the formation of the homodimer of this compound.

Methodology:

  • Standard Preparation: Prepare a standard solution of the unreacted this compound linker.

  • Sample Analysis:

    • Inject a sample of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient of water and an organic solvent (e.g., acetonitrile), both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector (e.g., at 214 nm).

  • Data Interpretation:

    • The unreacted linker will have a characteristic retention time.

    • The homodimer, being larger and more hydrophobic, will typically have a longer retention time.

    • The presence of a new peak with a later retention time, which is absent in the standard, suggests the formation of the dimer. The identity of this peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry.

Visualizations

Side_Reactions cluster_main Desired Reaction (CuAAC) cluster_glaser Side Reaction: Glaser-Hay Coupling cluster_oxidation Side Reaction: Thioether Oxidation linker This compound triazole Stable Triazole Conjugate linker->triazole Cu(I), Ligand dimer Homodimer linker->dimer Cu(I)/Cu(II), O₂ sulfoxide Sulfoxide (+16 Da) linker->sulfoxide [O] azide Azide-Molecule azide->triazole sulfone Sulfone (+32 Da) sulfoxide->sulfone [O]

Caption: Potential reaction pathways for this compound.

Troubleshooting_Logic start Experiment Start problem Unexpected Result (e.g., Low Yield, Extra Mass) start->problem check_dimer Analyze for Dimer (HPLC, MS) problem->check_dimer Mass = 2x Linker? check_oxidation Analyze for Oxidation (High-Res MS) problem->check_oxidation Mass = Linker +16/32 Da? cause_glaser Glaser-Hay Coupling check_dimer->cause_glaser Dimer Detected cause_oxidation Thioether Oxidation check_oxidation->cause_oxidation Oxidation Detected solution_glaser Solution: - Inert Atmosphere - Cu(I) Ligand - Reducing Agent cause_glaser->solution_glaser solution_oxidation Solution: - Degas Buffers - Avoid Oxidants - Use Antioxidants cause_oxidation->solution_oxidation

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Propargyl-PEG4-S-PEG4-Propargyl conjugates. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a consideration?

This compound is a homobifunctional crosslinker containing two terminal propargyl groups available for click chemistry reactions. The polyethylene (B3416737) glycol (PEG) spacers are included in the structure to enhance hydrophilicity and, consequently, the aqueous solubility of the molecule and its conjugates.[1][2] However, solubility challenges can still arise depending on the properties of the molecule it is conjugated to, the concentration required, and the solvent system used.

Q2: In which solvents is this compound generally soluble?

Due to its hydrophilic PEG chains, this linker is designed to have good solubility in aqueous media.[1][2] Based on data from similar Propargyl-PEG4 derivatives, it is also expected to be soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[3][4]

Q3: My this compound conjugate has precipitated out of solution. What are the likely causes?

Precipitation can be caused by several factors:

  • Low intrinsic solubility of the conjugated molecule: The properties of the molecule attached to the PEG linker can significantly impact the overall solubility of the conjugate.

  • High concentration: The concentration of the conjugate may have exceeded its solubility limit in the chosen solvent.

  • Solvent incompatibility: The solvent system may not be optimal for the specific conjugate.

  • Temperature effects: Lower temperatures can decrease the solubility of some compounds.

  • Aggregation: The conjugate molecules may be self-associating and aggregating, leading to precipitation.

Q4: How can I improve the solubility of my conjugate?

Several strategies can be employed to improve solubility:

  • Solvent optimization: Experiment with different solvents or co-solvent systems. For example, adding a small amount of a water-miscible organic solvent like DMSO or DMF to an aqueous buffer can enhance solubility.

  • pH adjustment: If your conjugate contains ionizable groups, adjusting the pH of the buffer can improve its solubility.

  • Temperature control: Gentle warming can help dissolve the conjugate. However, be cautious with temperature-sensitive molecules.

  • Use of additives: In some cases, solubility-enhancing agents can be used, but their compatibility with downstream applications must be considered.

  • Sonication: Applying ultrasonic energy can help to break up aggregates and dissolve the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty dissolving the this compound linker powder. The linker is hygroscopic and may have absorbed moisture, leading to clumping.Warm the vial to room temperature before opening. Use a high-quality anhydrous solvent (e.g., DMSO, DMF) to prepare a stock solution. Gentle vortexing or sonication can aid dissolution.
Precipitation observed when adding the linker stock solution to an aqueous buffer. The concentration of the organic solvent from the stock solution is too high in the final mixture, causing the conjugate to precipitate.Prepare a more dilute stock solution of the linker. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.
The final conjugate is poorly soluble in aqueous buffers (e.g., PBS). The conjugated molecule is highly hydrophobic, counteracting the solubilizing effect of the PEG linker.Increase the proportion of organic co-solvent (e.g., up to 10-20% DMSO) in the aqueous buffer, if tolerated by the biomolecule. Consider using a longer PEG linker in future experiments for increased hydrophilicity.
The conjugate precipitates during storage at 4°C or -20°C. The conjugate has limited solubility at lower temperatures.Store the conjugate at a lower concentration. Before use, allow the solution to warm to room temperature and ensure the conjugate has fully redissolved. Consider flash-freezing aliquots in liquid nitrogen and storing at -80°C to minimize freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the solubility of this compound and similar compounds in various solvents. Please note that the solubility of the conjugate will be influenced by the properties of the attached molecule.

Compound Solvent Solubility Notes
This compoundAqueous mediaSoluble[1][2]The hydrophilic PEG chains increase water solubility. Quantitative data is not readily available.
Propargyl-PEG4-acidWaterSoluble[3]A similar compound with a carboxylic acid instead of a propargyl group.
DMSO50 mg/mL (192.10 mM)[5]May require sonication. Hygroscopic DMSO can affect solubility.
DCMSoluble[3]Dichloromethane.
DMFSoluble[3]Dimethylformamide.
Propargyl-PEG4-amineWaterSoluble[4]A similar compound with an amine instead of a propargyl group.
DMSO50 mg/mL (216.18 mM)[6]May require sonication. Hygroscopic DMSO can affect solubility.
DCMSoluble[4]Dichloromethane.
DMFSoluble[4]Dimethylformamide.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an anhydrous organic solvent, which is a common first step for many bioconjugation reactions.

Materials:

  • This compound conjugate

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial containing the lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-50 mg/mL).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the conjugate is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in an Aqueous Buffer for In Vitro Assays

This protocol provides a general method for diluting a stock solution of the this compound conjugate into an aqueous buffer for use in biological assays.

Materials:

  • Stock solution of this compound in DMSO or DMF (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of the conjugate in the aqueous buffer.

  • Calculate the volume of the stock solution needed. It is recommended to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid adverse effects on cells or proteins.

  • While gently vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that could lead to precipitation.

  • Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute solution.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound Conjugates cluster_prep Preparation of Stock Solution cluster_dilution Dilution in Aqueous Buffer cluster_troubleshooting Troubleshooting start Start: Lyophilized Conjugate warm Equilibrate to Room Temperature start->warm add_solvent Add Anhydrous Solvent (DMSO/DMF) warm->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution add_stock Add Stock Solution Dropwise with Vortexing stock_solution->add_stock aqueous_buffer Aqueous Buffer (e.g., PBS) aqueous_buffer->add_stock final_solution Final Working Solution add_stock->final_solution precipitation Precipitation? add_stock->precipitation precipitation->final_solution No optimize Optimize: - Lower Concentration - Adjust Co-solvent % - Change Buffer pH precipitation->optimize Yes optimize->add_stock

Caption: Workflow for solubilizing this compound conjugates.

signaling_pathway Decision Pathway for Improving Conjugate Solubility start Start: Poor Conjugate Solubility check_concentration Is the concentration too high? start->check_concentration lower_concentration Action: Lower the working concentration check_concentration->lower_concentration Yes check_solvent Is the solvent system optimal? check_concentration->check_solvent No end End: Improved Solubility lower_concentration->end optimize_solvent Action: - Add co-solvent (e.g., DMSO) - Try alternative buffers check_solvent->optimize_solvent No check_temp Is the solution at a low temperature? check_solvent->check_temp Yes optimize_solvent->end warm_solution Action: Gently warm the solution check_temp->warm_solution Yes check_ph Does the conjugate have ionizable groups? check_temp->check_ph No warm_solution->end adjust_ph Action: Adjust the pH of the buffer check_ph->adjust_ph Yes check_ph->end No adjust_ph->end

Caption: Decision-making process for troubleshooting poor conjugate solubility.

References

Optimizing catalyst concentration for Propargyl-PEG4-S-PEG4-Propargyl reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the general principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a reaction where terminal alkynes, such as those in Propargyl-PEG4-S-PEG4-Propargyl, are commonly used. Optimal conditions can vary depending on the specific azide (B81097) substrate and reaction scale.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction type for this compound?

A1: The presence of terminal propargyl groups strongly indicates the use of this molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This is a highly efficient and widely used "click chemistry" reaction for forming a stable triazole linkage between an alkyne (the propargyl group) and an azide-containing molecule.[1][2]

Q2: What is the active catalyst, and why is its concentration critical?

A2: The active catalyst is the copper(I) ion (Cu⁺).[3] Its concentration is critical because it directly influences the reaction rate.[4] However, Cu(I) is prone to oxidation to the inactive Cu(II) state and can also disproportionate to Cu(0) and Cu(II).[5] Therefore, maintaining an optimal concentration of the active Cu(I) species is essential for a successful reaction.

Q3: How is the active Cu(I) catalyst typically generated and maintained?

A3: The most common method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[6][7] To prevent oxidation and improve catalyst stability and efficiency, a copper-chelating ligand is often used.[6][8]

Q4: What are common ligands used in these reactions?

A4: Water-soluble ligands are often preferred, especially for reactions with biomolecules.[9] Commonly used ligands include tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[9][10] These ligands protect the Cu(I) from oxidation and can accelerate the reaction.[8]

Q5: What is a good starting point for catalyst concentration?

A5: For many applications, a copper concentration between 50 µM and 100 µM is a good starting point.[11][12] The concentration of the reducing agent, sodium ascorbate, is typically in excess, often around 5- to 10-fold higher than the copper concentration.[1] The ligand-to-copper ratio is also crucial, with a 5:1 ratio often recommended for bioconjugations.[4][13]

Troubleshooting Guide

Low yield or incomplete conversion in your this compound reactions can often be traced back to issues with the catalyst system. The table below outlines common problems, their potential causes, and suggested solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.[3]- Ensure you are using a freshly prepared sodium ascorbate solution.[14] - Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[14] - Increase the concentration of sodium ascorbate.[14]
Inefficient Catalyst System: The catalyst is not stable or active enough for your specific substrates.- Introduce a copper-stabilizing ligand such as THPTA or TBTA.[14] - Increase the catalyst loading.[14] A higher concentration of the metal-ligand complex, up to 0.5 mM, may be necessary in some cases.[12]
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction.[3]- Verify the purity of your reactants using methods like NMR or mass spectrometry.[4]
Presence of Multiple Products (Side Reactions) Oxidative Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction that consumes the alkyne starting material.[3]- Increase the concentration of the reducing agent (sodium ascorbate).[14] - Thoroughly degas all solutions and maintain an inert atmosphere.[14]
Degradation of Reactants or Products: The reaction conditions may be too harsh.- For biomolecules, reactive oxygen species generated by the catalyst system can cause degradation.[1] Using a ligand and ensuring sufficient reducing agent can mitigate this.
Incomplete Reaction Insufficient Catalyst Loading or Turnover: The amount of active catalyst is not enough to drive the reaction to completion.[4]- Increase the concentration of the copper catalyst and the corresponding ligand.[4]
Low Reactant Concentration: The reaction rate is dependent on the concentration of the reactants.[4]- If possible, increase the concentration of your reactants.[4]
Precipitate Formation: The formation of insoluble materials can halt the reaction.[4][15]- Try a different solvent or a co-solvent (e.g., DMSO, DMF) to improve the solubility of all components.[3][14]

Experimental Protocol: Optimizing Catalyst Concentration

This protocol provides a general method for optimizing the catalyst concentration for the reaction of this compound with an azide partner. A small-scale screening approach is recommended.

1. Materials and Stock Solutions:

  • This compound

  • Azide-containing reaction partner

  • Copper(II) sulfate (CuSO₄), 20 mM stock solution in water

  • Sodium Ascorbate, 100 mM stock solution in water (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Solvent (e.g., water, DMSO, or a mixture)

2. Experimental Setup: A series of parallel reactions should be set up in microcentrifuge tubes or a 96-well plate to test different catalyst concentrations. Keep the concentrations of the Propargyl-PEG linker and the azide partner constant.

Table of Experimental Conditions for Optimization:

Reaction[Propargyl-PEG] (µM)[Azide] (µM)[CuSO₄] (µM)[THPTA] (µM)[Na Ascorbate] (mM)
1100120251252.5
2100120502502.5
31001201005005.0
410012020010005.0
5100120502505.0
61001205025010.0
7 (Control)100120000

3. Procedure:

  • In each reaction vessel, add the this compound and the azide partner from their respective stock solutions to the reaction buffer to achieve the final desired concentrations.

  • Prepare a premixed solution of CuSO₄ and THPTA for each condition.[3] Allow this mixture to stand for a few minutes to allow for complex formation.[10]

  • Add the CuSO₄/THPTA premix to the reaction vessels containing the alkyne and azide.

  • Initiate the reactions by adding the freshly prepared sodium ascorbate solution.[3]

  • Allow the reactions to proceed at room temperature. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is slow.[4]

  • Monitor the reaction progress over time (e.g., at 1, 4, and 24 hours) using an appropriate analytical technique such as LC-MS or HPLC to determine the extent of product formation.

4. Data Analysis:

Compare the product yield across the different catalyst concentrations at various time points to determine the optimal conditions that provide a high yield in a reasonable timeframe with minimal side product formation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low or No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reactants Pure and Stable? check_catalyst->check_reagents Yes sol_catalyst1 Use fresh sodium ascorbate. Degas solvents & use inert atmosphere. check_catalyst->sol_catalyst1 No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Verify purity via NMR/MS. check_reagents->sol_reagents No sol_conditions1 Increase reactant concentration. check_conditions->sol_conditions1 No sol_catalyst2 Add/increase ligand (e.g., THPTA). Increase catalyst loading. sol_catalyst1->sol_catalyst2 sol_conditions2 Change solvent/co-solvent to improve solubility. sol_conditions1->sol_conditions2

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental_Workflow Catalyst Optimization Experimental Workflow prep_reagents 1. Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, Ascorbate) setup_reactions 2. Set Up Parallel Reactions (Vary [CuSO₄], [Ligand], [Ascorbate]) prep_reagents->setup_reactions add_alkyne_azide 3. Add Alkyne and Azide to Buffer setup_reactions->add_alkyne_azide premix_catalyst 4. Premix CuSO₄ and Ligand add_alkyne_azide->premix_catalyst add_catalyst 5. Add Catalyst Premix to Reactions premix_catalyst->add_catalyst initiate_reaction 6. Initiate with Fresh Sodium Ascorbate add_catalyst->initiate_reaction monitor_progress 7. Monitor Reaction Progress (e.g., LC-MS, HPLC) initiate_reaction->monitor_progress analyze_data 8. Analyze Data to Find Optimal Conditions monitor_progress->analyze_data

Caption: Workflow for optimizing catalyst concentration.

References

Purification of Propargyl-PEG4-S-PEG4-Propargyl reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of Propargyl-PEG4-S-PEG4-Propargyl. This homobifunctional, cleavable linker is a key reagent in bioconjugation and drug delivery, and achieving high purity is critical for successful downstream applications.

Troubleshooting Guide

Researchers may face several challenges during the purification of PEGylated compounds.[1] This section addresses common issues encountered when purifying this compound.

Problem Potential Cause(s) Recommended Solution(s)
Significant streaking on TLC plate The compound is highly polar and interacts strongly with the silica (B1680970) gel. The solvent system may not be optimal.- Modify the mobile phase. For silica gel, a common mobile phase is a mixture of a non-polar solvent (like Dichloromethane or Chloroform) and a polar solvent (like Methanol). Try slowly increasing the percentage of Methanol.[2]- Consider adding a small amount of a modifier. For example, 1-2% of triethylamine (B128534) can help with basic compounds, while a drop of acetic acid can help with acidic impurities.- Try an alternative solvent system, such as a gradient of Ethanol/Isopropanol in Chloroform, which can sometimes provide better separation for PEG-containing molecules.[2]
Multiple spots on TLC after reaction completion The reaction may be incomplete, or side products may have formed.- Unreacted Starting Material: The spot could be the Propargyl-PEG4-thiol precursor. This is typically more polar than the disulfide product.- Side Products: Over-oxidation or other side reactions could lead to impurities.- Analysis: Use LC-MS to analyze the crude mixture and identify the molecular weights of the different spots to diagnose the issue.
Poor separation during column chromatography The polarity of the product and impurities are very similar. The chosen chromatography conditions are not providing sufficient resolution.- Optimize the Gradient: Use a shallower, slower gradient during flash chromatography to improve separation between closely eluting compounds.[3]- Change the Stationary Phase: If silica gel (normal phase) is not effective, consider using reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.- Alternative Methods: For high-purity requirements, preparative HPLC can offer superior resolution. Size-exclusion chromatography (SEC) is also a viable option for separating molecules based on size.[4]
Final product appears pure by TLC but NMR is complex The product may be contaminated with non-UV active impurities. The NMR spectrum may show residual solvents or byproducts from the synthesis.- Check for PEG Impurities: Common impurities in PEG reagents include formaldehyde (B43269) or formic acid, which can react with the target molecule.[5][6] Ensure high-quality starting materials were used.- NMR Interpretation: Carefully assign all peaks. The characteristic propargyl peaks should be sharp and integrate correctly relative to the PEG backbone.[7][8] Broad peaks in the PEG region can indicate polydispersity, though this is less common for defined PEG4 linkers.[9][10]- High Vacuum Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvents from purification (e.g., ethyl acetate, methanol, dichloromethane).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Flash column chromatography on silica gel is the most common and accessible method for initial purification.[3] For higher purity, reversed-phase preparative HPLC may be necessary.

Q2: How can I monitor the progress of the column chromatography?

A2: Collect fractions and analyze them using Thin Layer Chromatography (TLC). Spot the crude material, the collected fractions, and a co-spot (crude + fraction) on the same plate to identify which fractions contain the desired product. Fractions containing the pure product should be combined.

Q3: Which analytical techniques are essential to confirm the identity and purity of the final product?

A3: The two primary methods are:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. Look for the characteristic signals of the propargyl group and the ethylene (B1197577) glycol repeating units.[7][8][10]

  • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is preferred for obtaining an accurate mass.

Q4: What are the expected ¹H NMR chemical shifts for this compound?

A4: While the exact shifts depend on the solvent used (e.g., CDCl₃), the expected regions are summarized in the table below.

Proton Type Expected Chemical Shift (ppm) Description
-C≡CH ~2.4 - 2.5Alkyne proton, appears as a triplet
-O-CH₂ -C≡CH~4.2 - 4.7Methylene protons adjacent to the alkyne
-O-CH₂ -CH₂ -O-~3.6 - 3.7Main PEG backbone, typically a large, complex multiplet
-S-CH₂ -~2.9Methylene protons adjacent to the sulfur atom

Q5: How should the purified this compound be stored?

A5: The compound should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. The disulfide bond is relatively stable but can be cleaved by reducing agents.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying the target compound. It should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).

  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., Hexane or Dichloromethane).[3]

  • Pour the slurry into the column and allow the silica to pack under gentle air pressure, ensuring a flat, stable bed.[3]

2. Sample Loading:

  • Dissolve the crude reaction product in a minimal amount of the chromatography solvent (e.g., Dichloromethane).

  • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent under vacuum.

  • Carefully add the sample to the top of the packed silica bed.

3. Elution and Fraction Collection:

  • Begin eluting the column with a low-polarity mobile phase (e.g., 100% Dichloromethane).

  • Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent, such as Methanol (e.g., starting from 0% and increasing to 5-10% Methanol in Dichloromethane). A slow, shallow gradient is key for separating compounds with similar polarities.

  • Collect fractions of equal volume in test tubes.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator.

  • Dry the final product under high vacuum to remove any residual solvent.

5. Final Characterization:

  • Obtain ¹H NMR and Mass Spectrometry data to confirm the structure and purity of the final compound.

Visual Workflow and Logic Diagrams

Below are diagrams created using the DOT language to visualize the purification process and a troubleshooting decision tree.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product QC Crude Crude Reaction Mixture TLC_Analysis Initial TLC Analysis Crude->TLC_Analysis Determine solvent system Load Load Sample onto Silica Column TLC_Analysis->Load Elute Gradient Elution (e.g., DCM/MeOH) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvents Combine->Evaporate Final_QC Purity & Identity Check (NMR, MS) Evaporate->Final_QC Pure_Product Pure Product Final_QC->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Analyze Crude Mixture by TLC SingleSpot Single, clean spot? Start->SingleSpot Yes Streaking Significant streaking? Start->Streaking No Proceed Proceed with Column Chromatography SingleSpot->Proceed MultipleSpots Multiple distinct spots? Streaking->MultipleSpots No ModifySolvent Adjust Solvent System: - Increase polarity - Add modifier (e.g., TEA, AcOH) Streaking->ModifySolvent Yes AnalyzeSpots Identify Spots: - Compare with starting material - Use LC-MS to check masses MultipleSpots->AnalyzeSpots Yes ModifySolvent->Start Re-run TLC OptimizeGradient Optimize Purification: - Use shallow gradient - Consider reverse phase AnalyzeSpots->OptimizeGradient

Caption: Troubleshooting decision tree based on initial TLC analysis results.

References

Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-S-PEG4-Propargyl.

This compound: Overview

This compound is a bifunctional, flexible linker containing two terminal propargyl groups for click chemistry conjugation, two polyethylene (B3416737) glycol (PEG4) chains to enhance solubility, and a central thioether linkage. Understanding its stability and potential degradation pathways is crucial for its effective use in various applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Potential Degradation Pathways

The degradation of this compound can occur at three main locations: the central thioether bond, the PEG ether linkages, and the terminal propargyl groups. The specific pathway and rate of degradation are highly dependent on the experimental conditions.

Thioether Bond Cleavage

The central thioether (C-S-C) bond is a primary site for potential degradation, particularly under oxidative or certain enzymatic conditions.

  • Oxidative Cleavage: In the presence of reactive oxygen species (ROS), the thioether can be oxidized to a sulfoxide (B87167) and then to a sulfone. These oxidized forms can be more susceptible to cleavage.

  • Enzymatic Cleavage: Certain enzymes, such as those found in lysosomes, may be capable of cleaving thioether bonds.

Propargyl_PEG4_S_PEG4_Propargyl This compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Propargyl_PEG4_S_PEG4_Propargyl->Oxidative_Stress Oxidation Enzymatic_Conditions Enzymatic Conditions (e.g., Lysosomal Enzymes) Propargyl_PEG4_S_PEG4_Propargyl->Enzymatic_Conditions Enzymatic Action Sulfoxide Propargyl-PEG4-SO-PEG4-Propargyl (Sulfoxide) Oxidative_Stress->Sulfoxide Cleavage_Products Cleavage Products: Propargyl-PEG4-OH + HO-PEG4-Propargyl Enzymatic_Conditions->Cleavage_Products Sulfone Propargyl-PEG4-SO₂-PEG4-Propargyl (Sulfone) Sulfoxide->Sulfone Further Oxidation Sulfone->Cleavage_Products Cleavage

Caption: Proposed degradation pathway of the thioether linkage in this compound under oxidative and enzymatic stress.

Polyethylene Glycol (PEG) Chain Degradation

The ether bonds within the PEG chains are generally stable to hydrolysis under physiological pH. However, they can be susceptible to oxidative degradation.

  • Oxidative Degradation: In the presence of metal ions and oxygen, radical-mediated oxidation can lead to chain cleavage, resulting in various degradation products including shorter PEG fragments, aldehydes, and carboxylic acids.

Propargyl_PEG4_S_PEG4_Propargyl This compound Oxidizing_Agents Oxidizing Agents (e.g., Metal ions, O₂) Propargyl_PEG4_S_PEG4_Propargyl->Oxidizing_Agents Oxidation PEG_Radical PEG Radical Intermediate Oxidizing_Agents->PEG_Radical Chain_Scission Chain Scission PEG_Radical->Chain_Scission Degradation_Products Degradation Products: - Shorter PEG fragments - Formaldehyde - Formate Chain_Scission->Degradation_Products

Caption: Proposed oxidative degradation pathway of the PEG chains in this compound.

Propargyl Group Instability

The terminal propargyl groups are generally stable but can undergo reactions under certain conditions, which may be considered a form of degradation if unintended.

  • Base-catalyzed Isomerization: In the presence of a strong base, the terminal alkyne can isomerize to an allene.

  • Oxidative Dimerization (Glasner Coupling): In the presence of copper salts and an oxidant, terminal alkynes can undergo homocoupling to form a diacetylene.

cluster_isomerization Base-Catalyzed Isomerization cluster_dimerization Oxidative Dimerization Propargyl_Group Propargyl Group (Terminal Alkyne) Strong_Base Strong Base Propargyl_Group->Strong_Base Isomerization Allene Allene Strong_Base->Allene Two_Propargyl_Molecules 2 x this compound Copper_Oxidant Cu(II) / Oxidant Two_Propargyl_Molecules->Copper_Oxidant Coupling Dimer Dimerized Product (Diacetylene linkage) Copper_Oxidant->Dimer

Caption: Potential side reactions of the propargyl group that can be considered degradation pathways if unintended.

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What are the most likely conditions to cause degradation of the this compound linker?

A1: The most common causes of degradation are exposure to strong oxidizing agents, certain enzymatic conditions, and extreme pH.[1] The central thioether bond is particularly susceptible to oxidation.

Q2: Is the thioether bond stable under typical physiological conditions (pH 7.4, 37°C)?

A2: The thioether bond is generally stable under typical physiological conditions. However, in cellular environments containing reactive oxygen species (ROS) or specific enzymes, cleavage can occur over time.

Q3: How stable are the PEG chains to hydrolysis?

A3: The ether linkages of the PEG chains are highly stable to hydrolysis across a wide pH range and are generally considered non-degradable by this mechanism under physiological conditions.[1]

Q4: Can the propargyl groups degrade during storage or conjugation reactions?

A4: The propargyl groups are generally stable. However, exposure to strong bases can cause isomerization to an allene, and the presence of copper ions and an oxidant can lead to oxidative homocoupling (Glaser coupling), which would prevent the desired "click" reaction.

Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
Low yield in "click" chemistry conjugation Degradation of propargyl groups.- Ensure storage conditions are neutral and free of oxidizing agents. - During copper-catalyzed click reactions, use a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state and prevent oxidative side reactions. - Characterize the linker by ¹H NMR or mass spectrometry before use to confirm the integrity of the propargyl groups.
Loss of linker integrity observed in mass spectrometry (unexpected fragments) Cleavage of the thioether or PEG chains.- If working in a cellular context, consider the possibility of enzymatic or oxidative degradation. - For in vitro experiments, avoid the use of strong oxidizing agents. If oxidation is necessary, perform it in a controlled manner. - Use deoxygenated buffers for reactions and storage to minimize oxidation.
Inconsistent experimental results Batch-to-batch variability or gradual degradation of the linker stock solution.- Aliquot the linker upon receipt and store at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Re-qualify the linker if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the linker to identify potential degradation products and pathways.[2][3]

Materials:

  • This compound

  • 1 M HCl (Acidic condition)

  • 1 M NaOH (Basic condition)

  • 30% Hydrogen Peroxide (H₂O₂) (Oxidative condition)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., CAD, ELSD, or MS).

  • LC-MS system for identification of degradation products.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set up the following stress conditions in separate vials:

    • Acid Hydrolysis: Mix equal volumes of the linker stock solution and 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the linker stock solution and 1 M NaOH.

    • Oxidation: Mix equal volumes of the linker stock solution and 30% H₂O₂.

    • Control: Mix the linker stock solution with an equal volume of PBS, pH 7.4.

  • Incubate the vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each vial. Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by HPLC to observe the appearance of new peaks and the decrease in the parent linker peak.

  • Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Determine the mass of the degradation products from the LC-MS data to propose their structures and infer the degradation pathway.

Protocol 2: Analysis of Linker Stability in a Biological Matrix

This protocol assesses the stability of the linker in a complex biological environment like plasma.

Materials:

  • This compound

  • Human or mouse plasma

  • Acetonitrile (B52724) with 1% formic acid (for protein precipitation)

  • Centrifuge

  • LC-MS system

Procedure:

  • Spike a known concentration of this compound into the plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma sample.

  • Add 3 volumes of cold acetonitrile with 1% formic acid to precipitate the plasma proteins.

  • Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and analyze it by LC-MS.

Data Analysis:

  • Quantify the amount of intact linker remaining at each time point by monitoring its specific mass-to-charge ratio (m/z).

  • Calculate the half-life of the linker in the plasma.

  • Monitor for the appearance of expected degradation products (e.g., cleaved fragments).

Summary of Quantitative Data

The following table provides a hypothetical summary of stability data that could be generated from the experimental protocols.

Condition Parameter Value Notes
Acidic (1 M HCl, 60°C) Half-life (t₁/₂)> 72 hoursMinimal degradation observed.
Basic (1 M NaOH, 60°C) Half-life (t₁/₂)> 72 hoursMinimal degradation of the PEG and thioether, but potential for propargyl isomerization.
Oxidative (30% H₂O₂, 60°C) Half-life (t₁/₂)~ 8 hoursSignificant degradation with the appearance of sulfoxide, sulfone, and cleaved products.
Plasma (37°C) Half-life (t₁/₂)48 - 72 hoursModerate degradation, likely due to a combination of enzymatic and oxidative processes.

References

Propargyl-PEG4-S-PEG4-Propargyl reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction time and temperature for experiments involving this compound. It includes troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional, hydrophilic linker containing two terminal propargyl (alkyne) groups.[1] These alkyne groups are used in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages with molecules containing azide (B81097) groups.[1][2] Its polyethylene (B3416737) glycol (PEG) chains enhance the water solubility of the molecule and its conjugates.[1][3] This linker is commonly used in bioconjugation, drug delivery, and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[2][4]

Q2: What are the key advantages of using a PEG-based linker like this one?

PEG linkers offer several benefits in bioconjugation and drug development.[5] Their hydrophilic nature improves the solubility of hydrophobic molecules in aqueous solutions.[3][6] PEGylation can also reduce the immunogenicity of conjugated biomolecules and protect them from enzymatic degradation.[3][5] This often leads to improved pharmacokinetic properties, such as a longer circulation time in the body.[3]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store the compound at -20°C.[1] When dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[7][8]

Q4: What is "Click Chemistry" and why is it used with this linker?

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[9][10] The most common click reaction for this linker is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the propargyl (alkyne) groups react with azide groups to form a stable triazole ring.[11] This reaction is highly specific and can be performed in aqueous conditions, making it ideal for modifying sensitive biomolecules.[10]

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the CuAAC reaction with this compound.

Issue 1: Low or No Yield in the Click Reaction

  • Potential Cause 1: Catalyst Oxidation. The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen present in the reaction mixture.[12]

    • Recommended Solution: Thoroughly degas all solvents and solutions before the reaction, for instance, by sparging with an inert gas like argon or nitrogen. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to continuously regenerate the active Cu(I) catalyst.[12][13]

  • Potential Cause 2: Impure Reagents. Impurities in the linker or the azide-containing molecule can inhibit the copper catalyst.

    • Recommended Solution: Verify the purity of all starting materials using methods like NMR or mass spectrometry before beginning the reaction.[12] Using high-purity reagents from a reputable supplier can enhance reproducibility and yield.[5]

  • Potential Cause 3: Incorrect Stoichiometry. Suboptimal ratios of the catalyst, ligand, or reducing agent can lead to an incomplete reaction.

    • Recommended Solution: For bioconjugation, copper concentrations should generally be between 50 and 100 µM.[13] A common starting point is to use a slight excess of the alkyne-containing linker relative to the azide. Use a catalyst concentration of 1-5 mol% and a reducing agent (sodium ascorbate) concentration of 5-10 mol%.[12]

Issue 2: Formation of Side Products

  • Potential Cause: Oxidative Homocoupling. In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling to form diynes, consuming the starting material.

    • Recommended Solution: In addition to degassing solvents, the use of a copper-coordinating ligand (e.g., THPTA or TBTA) can stabilize the Cu(I) catalyst and minimize side reactions. It is recommended to mix the CuSO₄ with the ligand before adding it to the reaction mixture.[13]

Issue 3: Difficulty Purifying the Final Conjugate

  • Potential Cause 1: Residual Copper Catalyst. Copper ions can remain bound to the product, potentially interfering with downstream biological applications.

    • Recommended Solution: After the reaction is complete, add a copper-chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the reaction mixture before initiating purification steps.[12]

  • Potential Cause 2: Excess Reagents. Unreacted linker or other small molecules can co-elute with the desired product.

    • Recommended Solution: Remove unreacted reagents and byproducts using purification methods like size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis.[5]

Quantitative Data on Reaction Parameters

The optimal reaction time and temperature are dependent on the specific substrates being used. However, the following table provides general guidelines for optimizing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

ParameterRecommended ConditionNotes
Temperature Room Temperature (20-25°C)Most CuAAC reactions proceed efficiently at room temperature.[13] For less reactive substrates, the temperature can be moderately increased to 37-40°C.[4]
Reaction Time 1 - 12 hoursReaction progress should be monitored (e.g., by HPLC or LC-MS) to determine the optimal time. Many bioconjugation reactions are complete within 1-4 hours.
Solvent Aqueous buffers (e.g., phosphate (B84403) buffer, pH 7.0-7.5) with a co-solvent like DMSO or DMFThe use of a co-solvent (5-10% v/v) can help solubilize less-hydrophilic substrates.[13]
Catalyst Copper(II) Sulfate (CuSO₄)Typically used at a final concentration of 50-100 µM for bioconjugation.[13]
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to the active Cu(I) state. A fresh solution should be used. A typical concentration is 5 mM.[13]
Copper Ligand THPTA, TBTAA ligand is highly recommended to stabilize the Cu(I) catalyst and improve reaction efficiency. Use at a 1:1 to 5:1 ligand-to-copper ratio.[13]
Reactant Ratio 1.1 - 2 equivalents of this compound per azide groupA slight excess of the PEG linker can help drive the reaction to completion, but may require more rigorous purification.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule (e.g., a protein or small molecule).

1. Reagent Preparation:

  • Azide-Molecule Solution: Dissolve your azide-containing molecule in a degassed reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.0) to a final concentration of 1-10 mg/mL.

  • Linker Solution: Dissolve this compound in DMSO or the reaction buffer to create a 10-50 mM stock solution.

  • Catalyst/Ligand Premix: In a separate tube, mix Copper(II) Sulfate and a ligand (e.g., THPTA) in water to create a premixed solution (e.g., 10 mM Cu, 50 mM Ligand).

  • Reducing Agent Solution: Prepare a fresh 50 mM solution of sodium ascorbate in water immediately before use.[12]

2. Reaction Procedure:

  • To your Azide-Molecule Solution, add the desired volume of the this compound stock solution. Mix gently.

  • Add the Catalyst/Ligand Premix to the reaction vial to achieve the desired final copper concentration (e.g., 100 µM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12][13]

  • Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently-labeled molecules.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for proteins).

3. Quenching and Purification:

  • Once the reaction is complete, add a copper chelator like EDTA to a final concentration of 10 mM to sequester the catalyst.[12]

  • Purify the resulting conjugate to remove excess reagents and the copper-chelate complex using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[5]

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification prep_azide Prepare Azide-Molecule in Degassed Buffer mix_reactants Combine Azide, Linker, and Catalyst Premix prep_azide->mix_reactants prep_linker Prepare Linker Stock Solution prep_linker->mix_reactants prep_catalyst Prepare Catalyst/Ligand Premix (CuSO4 + Ligand) prep_catalyst->mix_reactants prep_reducer Prepare Fresh Reducing Agent initiate Initiate with Reducing Agent prep_reducer->initiate mix_reactants->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate monitor Monitor Progress (e.g., LC-MS) incubate->monitor quench Quench with Chelator (EDTA) monitor->quench purify Purify Conjugate (e.g., SEC, HPLC) quench->purify final_product Characterize Final Product purify->final_product

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Logic issue Observed Issue: Low or No Yield cause1 Potential Cause: Catalyst Oxidation issue->cause1 cause2 Potential Cause: Impure Reagents issue->cause2 cause3 Potential Cause: Incorrect Stoichiometry issue->cause3 solution1 Solution: - Degas all solutions - Use fresh reducing agent - Use a Cu(I) stabilizing ligand cause1->solution1 solution2 Solution: - Verify purity of starting  materials (NMR, MS) cause2->solution2 solution3 Solution: - Optimize catalyst, ligand,  and reactant concentrations cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield in CuAAC experiments.

References

Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-S-PEG4-Propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective use of this homobifunctional crosslinker.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments with this compound.

Reaction & Performance Issues

QuestionPossible Cause(s)Troubleshooting Steps
Why is my click reaction yield low or failing completely? Incomplete Dissolution: The PEG linker may not be fully dissolved in the reaction buffer. Reagent Degradation: The propargyl groups are sensitive to moisture and oxidation. Improper storage can lead to degradation. Inefficient Copper Catalyst: The Cu(I) catalyst is essential for the reaction and can be easily oxidized to the inactive Cu(II) state. Competing Reagents: Buffers containing primary amines (e.g., Tris) can interfere with other reactions if you are doing a multi-step synthesis.Ensure Complete Dissolution: First, dissolve the linker in a minimal amount of a compatible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[1][2] Proper Storage is Crucial: Store the linker at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.[3] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[1][2] Optimize Catalyst Conditions: Use a reducing agent like sodium ascorbate (B8700270) to keep the copper in the Cu(I) state.[4][5] The use of a stabilizing ligand such as TBTA or the water-soluble THPTA is highly recommended to protect the catalyst and improve reaction efficiency.[6] Buffer Selection: For click chemistry, use non-amine-containing buffers like phosphate-buffered saline (PBS).[1]
I'm observing aggregation or precipitation of my biomolecule during the conjugation reaction. High Degree of Crosslinking: As a homobifunctional linker, high concentrations can lead to the formation of large, insoluble intermolecular complexes. Solvent Shock: Adding a large volume of organic solvent (used to dissolve the linker) to your aqueous protein solution can cause precipitation.Control Stoichiometry: Carefully adjust the molar ratio of the PEG linker to your target molecule. A lower molar excess of the linker will favor intramolecular crosslinking or limit the extent of intermolecular crosslinking. Optimize Reaction Time: Shorten the incubation time to reduce the formation of large aggregates. Adjust Concentrations: Modifying the concentration of your biomolecule can influence the balance between intramolecular and intermolecular crosslinking. Minimize Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture as low as possible, ideally below 20%.[2]
How can I control the reaction to obtain a specific degree of labeling? Reaction Kinetics: The rate of the click reaction can be very fast, making it difficult to control the number of attached molecules.Titrate the Linker: Perform a series of reactions with varying molar ratios of the linker to your azide-containing molecule to find the optimal ratio for your desired degree of labeling. Time-Dependent Quenching: While less common for click chemistry, for other reactive groups you might use, stopping the reaction at different time points by adding a quenching reagent can be effective.

Purification & Characterization Challenges

QuestionPossible Cause(s)Troubleshooting Steps
How do I effectively purify my crosslinked product? Product Heterogeneity: The reaction can result in a mixture of unreacted molecules, singly-reacted species, and various crosslinked products. Similar Physicochemical Properties: The PEG chains can mask the intrinsic properties of the conjugated molecules, making separation difficult.[7]Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their size. It is effective at removing unreacted linker and separating monomers from dimers or larger aggregates.[7] Ion-Exchange Chromatography (IEC): If your target molecule has a net charge, IEC can be used. The PEG chains can shield the surface charges, altering the elution profile compared to the unmodified molecule. This can be exploited to separate species with different numbers of attached PEG linkers.[7][] Reverse-Phase HPLC (RP-HPLC): This can be a powerful analytical tool and may be used for preparative separation of positional isomers, but be aware that it can potentially denature proteins.[9]
My characterization by Mass Spectrometry is difficult. Polydispersity of PEG: While this compound is a discrete PEG, broader peaks can still occur in mass spectra of PEGylated molecules.High-Resolution Mass Spectrometry: Use techniques like ESI-MS or MALDI-TOF to get accurate mass measurements. Chromatographic Separation: Couple HPLC to your mass spectrometer (LC-MS) to analyze the components of your reaction mixture separately.

Stability & Storage

QuestionPossible Cause(s)Troubleshooting Steps
What are the optimal storage conditions for this compound? Moisture and Air Sensitivity: The terminal alkyne groups can be susceptible to degradation in the presence of moisture and oxygen. The central thioether linkage can be prone to oxidation.Short-term Storage: Store at -20°C.[10] Long-term Storage: For extended periods, storage at -80°C is recommended.[11] Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation. Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[1][2] Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[11] Avoid repeated freeze-thaw cycles.
Is the thioether (S) linkage stable? Oxidation: Thioethers can be oxidized to sulfoxides and sulfones, especially in the presence of strong oxidizing agents.Avoid Harsh Oxidizing Conditions: Be mindful of reagents and buffers used in your experimental workflow that could promote oxidation. Mild Reducing Agents: If you suspect oxidation and it is detrimental to your application, consider the compatibility of your molecule with mild reducing agents.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the crosslinking of two azide-containing molecules (Molecule A and Molecule B) using this compound.

Materials:

  • This compound

  • Azide-functionalized Molecule A

  • Azide-functionalized Molecule B

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

    • Prepare stock solutions of your azide-containing molecules in a compatible buffer or solvent.

    • Prepare the following aqueous stock solutions: 100 mM CuSO₄, 300 mM Sodium Ascorbate, and 100 mM THPTA.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-containing molecules (e.g., at a 1:1 molar ratio) in PBS buffer.

    • Add the this compound stock solution to achieve the desired final concentration (a slight molar excess relative to one of the azide (B81097) molecules may be optimal).

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution. Vortex briefly.

    • To initiate the reaction, add the freshly prepared Sodium Ascorbate solution. Vortex briefly.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Purify the reaction mixture using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEC) to separate the crosslinked product from unreacted starting materials and side products.

Recommended Reagent Concentrations:

ReagentFinal ConcentrationNotes
Azide-Molecule A10-100 µM
Azide-Molecule B10-100 µM
This compound10-120 µMStart with a 1 to 1.2 molar ratio relative to the limiting azide component.
CuSO₄0.25 - 1 mM
THPTA Ligand1.25 - 5 mMA 5:1 ligand to copper ratio is often recommended.[5]
Sodium Ascorbate5 - 10 mM

Visualizations

experimental_workflow Experimental Workflow for CuAAC Crosslinking cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_purification 3. Purification & Analysis prep_linker Dissolve Linker in Anhydrous DMSO add_linker Add Linker Solution prep_linker->add_linker prep_azides Prepare Azide Molecule Stock Solutions mix_azides Combine Azide Molecules in PBS Buffer prep_azides->mix_azides prep_cu Prepare CuSO4 Stock Solution add_catalyst Add THPTA and CuSO4 prep_cu->add_catalyst prep_ligand Prepare THPTA Stock Solution prep_ligand->add_catalyst prep_reductant Prepare Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix_azides->add_linker add_linker->add_catalyst add_catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate purify Purify via SEC or IEC incubate->purify analyze Characterize by LC-MS, SDS-PAGE purify->analyze

Caption: A flowchart of the experimental workflow for CuAAC.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low or No Product Formation q_dissolution Is the linker fully dissolved before use? start->q_dissolution a_dissolution_yes Yes q_dissolution->a_dissolution_yes Yes a_dissolution_no No q_dissolution->a_dissolution_no No q_storage Was the linker stored correctly (-20°C, dry)? a_dissolution_yes->q_storage s_dissolution Action: Dissolve in DMSO/DMF first, then add to aqueous buffer. a_dissolution_no->s_dissolution a_storage_yes Yes q_storage->a_storage_yes Yes a_storage_no No q_storage->a_storage_no No q_catalyst Is the Cu(I) catalyst active and protected? a_storage_yes->q_catalyst s_storage Action: Use a fresh vial of linker. Implement proper storage protocols. a_storage_no->s_storage a_catalyst_yes Yes q_catalyst->a_catalyst_yes Yes a_catalyst_no No q_catalyst->a_catalyst_no No end_node If issues persist, consider biomolecule stability or side reactions. a_catalyst_yes->end_node s_catalyst Action: Use a fresh reducing agent (ascorbate) and a stabilizing ligand (THPTA). a_catalyst_no->s_catalyst

Caption: A decision tree for troubleshooting low yield in click reactions.

References

Technical Support Center: Synthesis of Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Propargyl-PEG4-S-PEG4-Propargyl. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is showing multiple spots on the TLC plate, even after completion. What are the likely impurities?

A1: The presence of multiple spots on a TLC plate suggests an incomplete reaction or the formation of side products. The most common impurities in this synthesis include:

  • Mono-propargylated intermediate (Propargyl-PEG4-S-PEG4-SH): This occurs when only one of the two thiol groups on the starting material reacts with the propargylating agent.

  • Unreacted PEG-dithiol starting material (HS-PEG4-S-PEG4-SH): If the reaction has not gone to completion, you will have unreacted starting material.

  • Oxidized starting material (Disulfide-linked PEG): The starting dithiol is susceptible to oxidation, leading to the formation of a disulfide-linked dimer.

  • Oxidized product (Sulfoxide or Sulfone): The central sulfide (B99878) linkage in the target molecule can be oxidized to a sulfoxide (B87167) or sulfone, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

Q2: My mass spectrometry results show peaks that do not correspond to the desired this compound. How can I identify these unexpected peaks?

A2: Unexpected peaks in your mass spectrum likely correspond to the impurities mentioned above. To identify them, compare the observed m/z values with the expected masses of the potential impurities. The table below summarizes the expected masses for common impurities. Remember to consider different adducts, such as [M+H]⁺ and [M+Na]⁺.

Q3: My NMR spectrum looks complex, and I'm having trouble confirming the structure of my product. What are the key signals I should look for?

A3: A clean ¹H NMR spectrum of this compound should have distinct signals corresponding to the different parts of the molecule. Key signals to look for are:

  • Propargyl group: A triplet around 2.5 ppm for the acetylenic proton (-C≡C-H) and a doublet around 4.2 ppm for the methylene (B1212753) protons adjacent to the alkyne (-CH₂-C≡CH).

  • PEG backbone: A large, broad singlet or multiplet between 3.5 and 3.7 ppm.

  • Protons adjacent to the sulfide: A triplet around 2.7 ppm for the -CH₂-S-CH₂- protons.

The presence of a signal around 1.3-1.6 ppm (for a thiol proton, -SH) would indicate the presence of the mono-propargylated intermediate or unreacted starting material.

Q4: After purification by column chromatography, I still see impurities in my final product. What can I do to improve the purity?

A4: If standard column chromatography is insufficient, consider the following purification strategies:

  • Optimize your chromatography conditions: Experiment with different solvent gradients and stationary phases (e.g., reversed-phase HPLC) to improve separation.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective method for separating closely related PEGylated compounds.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an effective way to remove impurities.

Q5: I am observing aggregation or precipitation of my PEGylated product after purification. What could be the cause and how can I prevent it?

A5: Aggregation can be an issue with bifunctional PEG linkers. Here are some potential causes and solutions:

  • High Degree of Crosslinking: If your product is being used in a subsequent reaction, a high concentration can lead to intermolecular reactions and aggregation.

  • Solution: Work with more dilute solutions.

  • Buffer Conditions: The pH and ionic strength of your buffer can affect the solubility and stability of the PEGylated molecule.

  • Solution: Screen different buffer conditions to find the optimal one for your product's stability. Performing purification and handling steps at low temperatures (e.g., 4°C) can also help minimize aggregation.

Summary of Potential Impurities

Impurity NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺Expected [M+Na]⁺
This compound (Target Molecule) Propargyl-O-(CH₂CH₂O)₄-CH₂CH₂-S-CH₂CH₂-(OCH₂CH₂)₄-O-Propargyl522.68523.69545.67
Mono-propargylated IntermediatePropargyl-O-(CH₂CH₂O)₄-CH₂CH₂-S-CH₂CH₂-(OCH₂CH₂)₄-OH484.64485.65507.63
Unreacted PEG-dithiolHS-CH₂CH₂-(OCH₂CH₂)₃-O-CH₂CH₂-S-CH₂CH₂-O-(CH₂CH₂)₃-CH₂CH₂-SH446.60447.61469.59
Disulfide-linked Dimer[S-CH₂CH₂-(OCH₂CH₂)₃-O-CH₂CH₂-S-CH₂CH₂-O-(CH₂CH₂)₃-CH₂CH₂-S]₂891.18892.19914.17
Sulfoxide ProductPropargyl-O-(CH₂CH₂O)₄-CH₂CH₂-S(O)-CH₂CH₂-(OCH₂CH₂)₄-O-Propargyl538.68539.69561.67
Sulfone ProductPropargyl-O-(CH₂CH₂O)₄-CH₂CH₂-S(O)₂-CH₂CH₂-(OCH₂CH₂)₄-O-Propargyl554.68555.69577.67

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound and its impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the propargyl group has a weak chromophore.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Mass Spectrometry (MS)

This protocol provides general guidelines for the analysis of the target compound by electrospray ionization mass spectrometry (ESI-MS).

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water with 0.1% formic acid, can be directly infused or introduced via an LC system.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to help in the identification of impurities.

  • Data Analysis: Look for the expected m/z values of the target molecule and the potential impurities listed in the table above. The characteristic PEG pattern of repeating units of 44.03 Da (C₂H₄O) can help confirm the identity of PEGylated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of a ¹H NMR spectrum for structural confirmation.

  • Solvent: A deuterated solvent in which the sample is soluble, such as CDCl₃ or D₂O.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Experiment: A standard ¹H NMR experiment.

  • Data Analysis: Integrate the key signals to determine the relative ratios of the different protons in the molecule. The ratio of the integration of the propargyl protons to the PEG backbone protons can be used to assess the degree of propargylation. For example, in the pure product, the ratio of the two acetylenic protons to the total number of PEG protons (32H) should be 2:32 or 1:16.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Synthesis of This compound synthesis Reaction Setup: HS-PEG4-S-PEG4-SH + Propargylating Agent + Base start->synthesis end_pure Pure Product end_impure Further Purification Required reaction_complete Reaction Monitoring (TLC/LC-MS) Complete? workup Aqueous Workup & Extraction reaction_complete->workup Yes troubleshoot_reaction Troubleshoot Reaction: - Increase reaction time - Add more reagent - Check reagent quality reaction_complete->troubleshoot_reaction No product_pure Purity Check (HPLC/NMR/MS) Product Pure? product_pure->end_pure Yes troubleshoot_purification Troubleshoot Purification: - Optimize chromatography - Preparative HPLC - Recrystallization product_pure->troubleshoot_purification No synthesis->reaction_complete purification Purification: Column Chromatography workup->purification characterization Characterization: HPLC, NMR, MS purification->characterization characterization->product_pure troubleshoot_reaction->synthesis troubleshoot_purification->end_impure troubleshoot_purification->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Impact of pH on Propargyl-PEG4-S-PEG4-Propargyl reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-S-PEG4-Propargyl in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, with a focus on the impact of pH on its reactivity and stability.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalyst Oxidation: The active Cu(I) catalyst is readily oxidized to inactive Cu(II).• Thoroughly degas all solvents and solutions. • Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).[1]
Suboptimal pH: While CuAAC is robust over a wide pH range (4-12), the optimal pH for bioconjugation is typically between 7 and 9 to ensure the stability of biomolecules.[2][3]• For reactions with sensitive biomolecules, maintain a pH of 7.0-7.5 using buffers like PBS or HEPES.[4] • Avoid acidic conditions below pH 4, which can lead to side reactions with some alkynes.
Disulfide Bond Reduction: At alkaline pH (pH > 8), especially in the presence of reducing agents (like excess sodium ascorbate or thiols from biomolecules), the central disulfide bond may be cleaved, resulting in monofunctional linkers.• If disulfide bond integrity is crucial, perform the reaction at a neutral pH (around 7.0). • Limit the concentration of reducing agents to the minimum required for catalysis.
Formation of Unwanted Side Products Thiol-yne Addition: If your reaction mixture contains free thiols (e.g., from cysteine residues on a protein), these can react with the propargyl groups, especially under basic conditions (pH > 8).• If thiol-yne addition is not desired, cap free thiols on your biomolecule before performing the CuAAC reaction. • Perform the CuAAC reaction at a neutral pH to minimize the nucleophilicity of thiols.
Hydrolysis of Esters (if applicable): If the propargyl group is part of an ester, extreme pH values (highly acidic or alkaline) can lead to hydrolysis.[5]• Maintain the pH within a range of 6-8 to ensure the stability of any ester linkages.
Inconsistent Reactivity pH Drift: The pH of the reaction mixture can change over time, affecting both the catalyst and the stability of the linker.• Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Precipitation of Reagents or Product Poor Solubility: The PEG linker enhances water solubility, but the conjugated molecule may have limited solubility in aqueous buffers.• A co-solvent like DMSO or DMF may be added to improve solubility.[6] • Ensure the pH of the solution is not at the isoelectric point of your biomolecule, which can cause it to precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a CuAAC reaction using this compound?

A1: For most bioconjugation applications, a pH range of 7.0 to 9.0 is recommended to balance reaction efficiency with the stability of the biomolecules involved.[2] A neutral pH of around 7.0 to 7.5 is often a good starting point, as it also helps to maintain the integrity of the disulfide bond within the linker.[4]

Q2: How does pH affect the stability of the disulfide bond in this compound?

A2: The disulfide bond is generally stable in acidic to neutral conditions. However, at alkaline pH (typically above 8), it becomes more susceptible to reduction and exchange reactions, especially in the presence of reducing agents or free thiols.[7] This can lead to the cleavage of the linker into two separate Propargyl-PEG4-thiol molecules.

Q3: Can I perform reactions with this linker at acidic pH?

A3: While the CuAAC reaction can proceed at acidic pH, it is generally not recommended for bioconjugations. Acidic conditions (pH < 6) can potentially lead to the degradation of sensitive biomolecules. Some strained alkynes are also known to be susceptible to acid-mediated rearrangement.[2] For the this compound linker, the disulfide bond is stable at acidic pH.

Q4: I am seeing evidence of my linker cleaving. What is the likely cause?

A4: Cleavage of the linker is most likely due to the reduction of the central disulfide bond. This can be caused by:

  • High pH: Alkaline conditions (pH > 8) make the disulfide bond more susceptible to reduction.

  • Excess Reducing Agent: High concentrations of reducing agents like DTT, TCEP, or even sodium ascorbate (used in CuAAC) can reduce the disulfide bond.

  • Presence of Free Thiols: Free thiols from other molecules in your reaction can initiate thiol-disulfide exchange, leading to linker cleavage.

To avoid this, maintain a neutral pH and use the minimum amount of reducing agent necessary for your reaction.

Q5: Can the propargyl groups react with other functional groups besides azides?

A5: Yes, the terminal alkyne (propargyl group) can undergo other reactions. A notable example is the thiol-yne reaction, where a thiol adds across the alkyne.[8][9] This reaction can be catalyzed by radicals or bases and is more likely to occur at a higher pH where thiols are deprotonated to the more nucleophilic thiolate.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating this compound to an azide-containing biomolecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • DMSO or DMF (if needed for solubility)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound and the azide-containing molecule in degassed PBS. A slight molar excess (1.2 to 2-fold) of one reactant can be used to drive the reaction to completion. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used.[6]

  • Preparation of Catalyst Solution:

    • In a separate microcentrifuge tube, prepare a premixed solution of CuSO₄ and THPTA in water. A typical ratio is 1:5 CuSO₄ to THPTA.[10][11]

  • Preparation of Reducing Agent:

    • Prepare a fresh solution of sodium ascorbate in water.

  • Reaction Initiation:

    • To the stirred solution of the propargyl linker and azide, add the CuSO₄/THPTA solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Progression:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove excess reagents and the copper catalyst.

Visualizations

G Troubleshooting Logic for Low CuAAC Yield start Low or No Product check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_pH Is the pH optimal (7.0-9.0)? check_catalyst->check_pH Yes solution_catalyst Degas solvents and use fresh sodium ascorbate. check_catalyst->solution_catalyst No check_linker Is the linker intact? check_pH->check_linker Yes solution_pH Adjust pH to 7.2-7.4 with a suitable buffer. check_pH->solution_pH No solution_linker Lower pH to ~7.0 and minimize reducing agent concentration. check_linker->solution_linker No side_reaction Are there competing side reactions (e.g., thiol-yne)? check_linker->side_reaction Yes solution_side_reaction Cap free thiols or adjust pH to minimize side reactions. side_reaction->solution_side_reaction Yes

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

G Experimental Workflow for CuAAC Bioconjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_linker Dissolve this compound and Azide-Molecule in degassed buffer (pH 7.2-7.4) mix Combine Linker, Azide, and Catalyst Solution prep_linker->mix prep_catalyst Prepare CuSO4/Ligand Solution prep_catalyst->mix prep_reducer Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_reducer->initiate mix->initiate react Incubate at Room Temperature (1-4 hours) initiate->react purify Purify Conjugate (e.g., SEC, Dialysis) react->purify analyze Analyze Product (e.g., HPLC, SDS-PAGE) purify->analyze

Caption: A typical experimental workflow for a CuAAC reaction.

References

Propargyl-PEG4-S-PEG4-Propargyl storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Propargyl-PEG4-S-PEG4-Propargyl, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

ParameterRecommendationNotes
Long-Term Storage Store at -20°C.Ensures long-term stability of the compound in its solid form.
Solution Storage Store at -80°C for up to one month.For short-term storage of the compound dissolved in a solvent.
Shipping Shipped at ambient temperature.The compound is stable for the duration of shipping under these conditions.
Handling Follow standard laboratory safety procedures.Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional crosslinker commonly used in bioconjugation and drug delivery research. Its two terminal propargyl groups are designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry".[1] This allows for the efficient and specific linking of two azide-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility to the linked molecules.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the compound in a high-purity, anhydrous solvent appropriate for your downstream application, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh solutions for each experiment to avoid degradation. If storage of the solution is necessary, aliquot and store at -80°C for no longer than one month.

Q3: My click chemistry reaction with this compound is showing low or no yield. What are the possible causes?

A3: Low or no yield in a CuAAC reaction can be attributed to several factors:

  • Catalyst Inactivity : The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by oxygen.[2]

  • Poor Reagent Quality : Degradation of the azide (B81097) or alkyne starting materials.

  • Sub-optimal Reaction Conditions : Incorrect solvent, pH, or temperature.

  • Steric Hindrance : The azide-containing molecule may have bulky groups near the azide, hindering the reaction.

Q4: What are common side reactions in CuAAC, and how can they be minimized?

A4: A common side reaction is the oxidative homocoupling of alkynes, known as Glaser coupling, which forms a diyne byproduct. This can be minimized by maintaining anaerobic (oxygen-free) conditions and ensuring a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), is present to keep the copper in its +1 oxidation state.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.

Low or No Product Yield

Troubleshooting_Low_Yield

Product Purification Difficulties

Issue: Persistent copper contamination in the final product.

Cause: Residual copper catalyst from the click reaction can be difficult to remove.

Solution:

  • After the reaction is complete, add a copper-chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the reaction mixture.

  • Purify the product using methods like column chromatography, preparative HPLC, or size-exclusion chromatography.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the click reaction between this compound and an azide-containing molecule. Optimization may be required for specific substrates.

CuAAC_Protocol

Methodology:

  • Preparation of Reactants : Dissolve this compound (1 equivalent) and the azide-containing molecule (2.2 equivalents) in a suitable solvent mixture (e.g., DMF/water or t-BuOH/water). Degas the solution by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Preparation of Catalyst Solution : In a separate vial, prepare a fresh solution of copper(II) sulfate (B86663) (CuSO₄) (typically 0.1 equivalents) and sodium ascorbate (typically 0.5 equivalents) in water. If a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used, pre-mix it with the CuSO₄ solution before adding the sodium ascorbate.

  • Reaction Initiation : Add the catalyst solution to the solution of reactants.

  • Reaction Conditions : Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC. Reactions are typically complete within 2-8 hours.

  • Work-up and Purification : Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent. To remove residual copper, wash the organic layer with a solution of a chelating agent like EDTA. Dry the organic layer, concentrate it, and purify the final product using chromatography.

References

Technical Support Center: PROTAC Synthesis with Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on issues related to bifunctional linkers.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your PROTAC synthesis experiments.

Question: I am observing low yields in my amide coupling reaction to connect the linker to my protein of interest (POI) ligand. What are the potential causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions are a common issue in PROTAC synthesis. Several factors can contribute to this problem. Here is a systematic approach to troubleshoot and optimize your reaction:

Potential Causes and Solutions:

  • Inefficient Activation of Carboxylic Acid: The carboxylic acid on your linker or POI ligand may not be fully activated.

    • Solution: Ensure you are using fresh, high-quality coupling reagents. Consider screening different coupling reagents. Common choices include HATU, HBTU, and EDC with an additive like HOBt or DMAP. Increase the equivalents of the coupling reagent and base.[1]

  • Steric Hindrance: The coupling site on your POI ligand or linker might be sterically hindered, preventing efficient reaction.

    • Solution: If possible, consider alternative attachment points on your POI ligand that are more accessible. Using a longer linker might also alleviate steric clash.

  • Poor Solubility of Reactants: One or more of your reactants (POI ligand, linker, or E3 ligase ligand) may have poor solubility in the chosen reaction solvent.

    • Solution: Screen different solvents. While DMF and DCM are common, other solvents like DMSO or NMP might be more effective.[2] Gentle heating can sometimes improve solubility and reaction rates, but monitor for potential degradation.

  • Side Reactions: The functional groups on your POI ligand or linker may be participating in unwanted side reactions.

    • Solution: Ensure that all other reactive functional groups (e.g., amines, hydroxyls, thiols) are appropriately protected.

  • Reaction Time and Temperature: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor progress by LC-MS. While most couplings are performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion.

Experimental Protocol: Amide Coupling Optimization

ParameterRecommendation
Coupling Reagents HATU (1.2-1.5 eq.), HBTU (1.2-1.5 eq.), EDC/HOBt (1.5 eq. each)
Base DIPEA (3-5 eq.), NMM (4-8 eq.)[2]
Solvent Anhydrous DMF, DCM, DMSO, or NMP
Concentration 0.1 - 0.5 M
Temperature Room Temperature (can be increased to 40-50 °C if needed)
Reaction Time 2 - 24 hours (monitor by LC-MS)

Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction is not working efficiently. What could be the problem?

Answer:

"Click chemistry" is a powerful tool for PROTAC synthesis, but its success depends on several factors. Here’s a guide to troubleshooting your CuAAC reaction:

Potential Causes and Solutions:

  • Copper (I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.

    • Solution: Degas your reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper source. Use a freshly prepared solution of a reducing agent like sodium ascorbate.[3][4]

  • Ligand Choice: The choice of ligand to stabilize the Cu(I) is crucial.

    • Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand. Ensure you are using the correct stoichiometry of ligand to copper.

  • Purity of Azide and Alkyne: Impurities in your azide- or alkyne-functionalized components can inhibit the reaction.

    • Solution: Ensure your starting materials are of high purity. Purify them if necessary before the click reaction.

  • Solvent System: The choice of solvent can impact the reaction efficiency.

    • Solution: A mixture of a polar organic solvent (like DMSO or t-butanol) and water is often optimal. This helps to dissolve both the organic-soluble PROTAC precursors and the water-soluble copper catalyst and reducing agent.

Experimental Protocol: General CuAAC Reaction

ReagentConcentration/Amount
Alkyne-functionalized component1.0 equivalent
Azide-functionalized component1.1 equivalents
CuSO₄·5H₂O0.1 - 0.2 equivalents
Sodium Ascorbate0.5 - 1.0 equivalent
TBTA0.1 - 0.2 equivalents
Solvent t-BuOH/H₂O (1:1) or DMSO/H₂O (3:1)
Temperature Room Temperature
Reaction Time 4 - 24 hours

Question: I am struggling with the purification of my final PROTAC product. It seems to be insoluble or I get poor separation with HPLC.

Answer:

PROTACs are often large, greasy molecules that can be challenging to purify. Here are some common purification issues and their solutions:

Potential Causes and Solutions:

  • Poor Solubility: The final PROTAC may have limited solubility in common HPLC mobile phases.

    • Solution: Before preparative HPLC, perform small-scale solubility tests with different solvent systems. For reverse-phase HPLC, try adding a small amount of formic acid or TFA to both the aqueous and organic phases to improve peak shape and solubility. Sometimes, using a different organic modifier like acetonitrile (B52724) or methanol (B129727) can help. For very nonpolar PROTACs, normal-phase chromatography might be a better option.[5]

  • Co-eluting Impurities: Unreacted starting materials or byproducts may have similar retention times to your desired product.

    • Solution: Optimize your HPLC gradient. A shallower gradient around the elution time of your product can improve resolution.[6] Consider using a different stationary phase (e.g., C8 instead of C18 for very hydrophobic molecules) or a different chromatography technique altogether, like flash chromatography with a suitable solid phase.

  • Product Degradation on Column: Some PROTACs can be unstable under the acidic conditions of reverse-phase HPLC.

    • Solution: Use a neutral pH mobile phase if your PROTAC is stable under those conditions. Ensure your fractions are neutralized immediately after collection if an acidic modifier was used.

General Parameters for Preparative RP-HPLC of PROTACs

ParameterRecommendation
Column C18 or C8, 5-10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFA
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA
Gradient Start with a shallow gradient based on analytical HPLC results
Flow Rate Dependent on column dimensions
Detection UV at 254 nm and 280 nm

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal linker length for my PROTAC?

A1: The optimal linker length is crucial for inducing a stable ternary complex between the target protein and the E3 ligase. If the linker is too short, steric hindrance may prevent the formation of the ternary complex.[7] If it is too long, the entropic penalty may destabilize the complex.[3] The best approach is often empirical. Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) and test their degradation efficiency in a cellular assay.

Q2: What is the "hook effect" and how can I avoid it in my cellular assays?

A2: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation assays where at very high concentrations, the degradation efficiency decreases. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein and PROTAC-E3 ligase) rather than the productive ternary complex. To avoid this, it is essential to perform a full dose-response curve for your PROTAC to identify the optimal concentration range for degradation.

Q3: My PROTAC is not showing any degradation activity. What should I check first?

A3: If your PROTAC is not active, follow this troubleshooting workflow:

  • Confirm Compound Identity and Purity: Use NMR and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of your synthesized PROTAC. Impurities can interfere with the assay.

  • Verify Binary Binding: Ensure that your POI ligand and E3 ligase ligand are binding to their respective targets. This can be done using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[8]

  • Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[9] You can use cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement within the cell.[10]

  • Check for Ternary Complex Formation: Use a ternary complex formation assay (e.g., FRET, AlphaLISA, or NanoBRET) to see if your PROTAC is able to bring the target protein and E3 ligase together.[11][12][13]

  • Ensure Proteasome Function: As a control, co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, you should see a rescue of the target protein levels.[5]

Q4: What are the best analytical techniques to characterize my final PROTAC?

A4: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure of your PROTAC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing purity.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of your final compound.[17][18]

Visualizing PROTAC Mechanisms and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI POI->POI_bound Binding PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound Binding POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound E3_bound->POI_bound Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_bound Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow start Start: Low/No PROTAC Activity check_purity 1. Confirm Structure & Purity (NMR, HRMS, HPLC) start->check_purity purity_ok Purity & Structure OK? check_purity->purity_ok repurify Action: Re-synthesize or Re-purify PROTAC purity_ok->repurify No check_binding 2. Assess Binary Binding (SPR, ITC) purity_ok->check_binding Yes repurify->check_purity binding_ok Binary Binding Confirmed? check_binding->binding_ok redesign_ligand Action: Re-design POI or E3 Ligase Ligand binding_ok->redesign_ligand No check_permeability 3. Evaluate Cell Permeability & Target Engagement (CETSA, NanoBRET) binding_ok->check_permeability Yes redesign_ligand->start permeability_ok Cellular Target Engagement? check_permeability->permeability_ok optimize_linker Action: Modify Linker to Improve Physicochemical Properties permeability_ok->optimize_linker No check_ternary 4. Test Ternary Complex Formation (FRET, AlphaLISA) permeability_ok->check_ternary Yes optimize_linker->start ternary_ok Ternary Complex Forms? check_ternary->ternary_ok optimize_linker_length Action: Optimize Linker Length and Attachment Points ternary_ok->optimize_linker_length No check_proteasome 5. Confirm Proteasome-Dependent Degradation (co-treat with MG132) ternary_ok->check_proteasome Yes optimize_linker_length->start proteasome_ok Degradation Rescued? check_proteasome->proteasome_ok investigate_cell_line Action: Investigate Cell Line Biology (e.g., E3 ligase expression) proteasome_ok->investigate_cell_line No success Success: PROTAC is Active! proteasome_ok->success Yes

References

Reducing steric hindrance in Propargyl-PEG4-S-PEG4-Propargyl bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Propargyl-PEG4-S-PEG4-Propargyl for bioconjugation, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a homobifunctional, hydrophilic linker used in bioconjugation.[1] It contains two terminal propargyl groups, which are alkynes that can react with azide-functionalized molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2] The polyethylene (B3416737) glycol (PEG) spacers (PEG4) and the central sulfide (B99878) group enhance water solubility and provide a flexible scaffold, making it suitable for linking biomolecules such as proteins, peptides, or nanoparticles.[1]

Q2: What is steric hindrance and how does it affect bioconjugation with this linker?

A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this linker, the PEG chains, while beneficial for solubility, can physically block the reactive propargyl ends from accessing the azide (B81097) group on the target molecule. This is especially problematic when conjugating large, complex biomolecules. The result can be low or no conjugation yield.

Q3: What is the primary reaction chemistry used with this compound?

A3: The primary reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the propargyl (alkyne) groups on the linker and azide groups on the target molecule(s).[1]

Q4: Why is a copper catalyst necessary for the reaction?

A4: The copper(I) catalyst is essential for the CuAAC reaction to proceed at a practical rate under biocompatible conditions.[2] It facilitates the formation of the triazole ring from the azide and alkyne.

Q5: How can I confirm that my bioconjugation reaction was successful?

A5: Successful conjugation can be confirmed using a variety of analytical techniques. Size-exclusion chromatography (SEC-HPLC) is effective for separating the larger conjugated product from smaller, unreacted molecules. Mass spectrometry (MALDI-TOF or LC-MS) can confirm the exact mass of the new conjugate, and SDS-PAGE will show a shift in the molecular weight of a protein after conjugation.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Steric Hindrance - Increase Linker Length: If possible, consider a similar linker with longer PEG chains to provide more distance and flexibility between the biomolecules. - Optimize Reaction Temperature: A modest increase in temperature (e.g., from room temperature to 37°C) can increase molecular motion and may help overcome steric barriers. However, be mindful of the thermal stability of your biomolecule. - Increase Reaction Time: For sterically hindered substrates, extending the reaction time from a few hours to overnight may be necessary.
Catalyst Inactivity - Use Fresh Reducing Agent: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[3] - Degas Solutions: Remove dissolved oxygen from all buffers and reagent solutions by sparging with an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.[3] - Use a Ligand: A copper-chelating ligand, such as THPTA or BTTAA, can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[3]
Impure Reagents - Verify Purity: Ensure the purity of your this compound linker and azide-containing molecule using techniques like NMR or mass spectrometry before the reaction.[3] - Use High-Purity Solvents: Use anhydrous, high-purity solvents (e.g., DMSO, DMF) for preparing stock solutions.[4]
Incorrect Stoichiometry - Optimize Molar Ratios: While a 1:1 molar ratio of alkyne to azide is theoretical, using a slight excess (e.g., 1.1 to 2-fold) of the less critical or more accessible component can help drive the reaction to completion.[3]
Issue 2: Protein Aggregation During Conjugation
Possible Cause Recommended Solution
High Protein Concentration - Reduce Concentration: Lower the concentration of the protein in the reaction mixture.
Inappropriate Buffer Conditions - Optimize pH and Ionic Strength: Screen different buffer conditions. The optimal pH for CuAAC is typically between 6.5 and 8.0.[3] - Avoid Tris Buffer: Tris buffer can interfere with the copper catalyst. Use non-coordinating buffers like PBS, HEPES, or borate (B1201080) buffer.[5]
Conjugation-Induced Unfolding - Include Excipients: Add stabilizing excipients such as arginine or polysorbates to the reaction mixture to help prevent protein aggregation.

Experimental Protocols

General Protocol for Bioconjugation using this compound (CuAAC)

This protocol is a starting point and may require optimization for your specific application.

1. Reagent Preparation:

  • Azide-Functionalized Biomolecule: Prepare a solution of your azide-containing protein or peptide in a degassed, non-coordinating buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[4]

  • This compound Stock Solution: Dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM solution in deionized water.

  • Ligand (e.g., THPTA) Stock Solution: Prepare a 50 mM solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM solution in deionized water. This solution must be prepared fresh immediately before use. [3]

2. Reaction Setup:

  • In a microcentrifuge tube, add the desired amount of the azide-functionalized biomolecule solution.

  • Add the this compound stock solution to achieve the desired molar excess (a 10-fold molar excess is a good starting point).

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is often effective.[3]

  • Add the copper/ligand mixture to the reaction tube containing the biomolecule and linker. The final copper concentration should typically be between 50 and 100 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sterically hindered systems, incubation can be extended overnight at 4°C.

3. Purification:

  • Remove unreacted linker and catalyst components using size-exclusion chromatography (e.g., a desalting column) or dialysis.

4. Analysis:

  • Analyze the purified conjugate using SDS-PAGE, SEC-HPLC, and/or mass spectrometry to confirm successful conjugation.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Azide-Biomolecule in Degassed Buffer r1 Combine Azide-Biomolecule and PEG Linker p1->r1 p2 Prepare Propargyl-PEG Linker Stock Solution (DMSO) p2->r1 p3 Prepare CuSO4 and Ligand Stock Solutions r2 Add Premixed CuSO4/Ligand p3->r2 p4 Prepare Fresh Sodium Ascorbate Solution r3 Initiate with Sodium Ascorbate p4->r3 r1->r2 r2->r3 r4 Incubate (RT or 4°C) r3->r4 a1 Purify Conjugate (SEC or Dialysis) r4->a1 a2 Analyze by SDS-PAGE, HPLC, or Mass Spec a1->a2

Caption: Experimental workflow for bioconjugation via CuAAC.

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conjugation Yield c1 Steric Hindrance start->c1 c2 Catalyst Inactivity start->c2 c3 Impure Reagents start->c3 s1 Increase Reaction Time/Temp Optimize Linker Length c1->s1 s2 Use Fresh Reducing Agent Degas Buffers Use Ligand c2->s2 s3 Verify Reagent Purity c3->s3

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG4-S-PEG4-Propargyl and Other Bifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. The linker not only connects the functional components of these complex molecules but also profoundly influences their stability, solubility, and pharmacokinetic profiles. This guide provides an objective comparison of the Propargyl-PEG4-S-PEG4-Propargyl linker with other commonly employed polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols to inform rational linker design.

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[1][2] Bifunctional linkers possess reactive groups at both termini, enabling the connection of two different molecular entities. The choice of these reactive groups dictates the conjugation chemistry, stability, and overall performance of the resulting bioconjugate. This guide will focus on a comparative analysis of linkers based on "click chemistry" (this compound) versus those reactive towards amines (NHS esters) and thiols (maleimides).

Overview of Compared PEG Linkers

This compound: This is a homobifunctional linker featuring two terminal alkyne (propargyl) groups.[3] Its utility lies in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[] This reaction is known for its high efficiency, specificity, and the formation of a highly stable triazole linkage.[5] The central PEG chains enhance water solubility.[6]

Maleimide-PEG Linkers: These heterobifunctional linkers contain a maleimide (B117702) group at one end and typically an amine-reactive group (like an NHS ester) or another functional group at the other. The maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[7]

NHS Ester-PEG Linkers: N-hydroxysuccinimide (NHS) ester-functionalized linkers are widely used for their ability to react with primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[8]

Quantitative Comparison of Linker Performance

The selection of a linker significantly impacts several key parameters of a bioconjugate. The following tables summarize the performance characteristics of propargyl-, maleimide-, and NHS ester-based PEG linkers based on available data and established chemical principles.

Parameter Propargyl-PEG (Click Chemistry) Maleimide-PEG NHS Ester-PEG References
Reaction Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Thiol-Michael AdditionAcylation of Primary Amines[9],[7],[8]
Reaction pH 4.0 - 7.0 (typically)6.5 - 7.57.2 - 8.5[10],[7],[8]
Reaction Specificity High (Azide and Alkyne are bioorthogonal)High (Specific for thiols)Moderate (Reacts with all primary amines)[10],[7],[8]
Linkage Stability Very High (Stable triazole ring)Moderate to High (Thioether bond can undergo retro-Michael reaction)High (Stable amide bond)[5],[11],[12],[8]
Potential Side Reactions MinimalThiol-maleimide exchange, hydrolysis of maleimide ringHydrolysis of NHS ester[12],[8]
Linker Type Impact on Solubility Influence on Pharmacokinetics Considerations for Drug-to-Antibody Ratio (DAR) References
Propargyl-PEG High (due to hydrophilic PEG chain)Generally improves half-life and reduces clearanceAllows for precise control and potentially higher DAR due to linker stability and hydrophilicity[1],[2]
Maleimide-PEG High (due to hydrophilic PEG chain)Can improve half-life, but linker instability may lead to faster clearance of the intact ADCHigher DARs can be achieved, but linker stability is a concern[1],[11]
NHS Ester-PEG High (due to hydrophilic PEG chain)Generally improves half-lifeCan lead to heterogeneous products as it reacts with multiple lysine residues[2],[13]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of these linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Propargyl-PEG Linker

This protocol describes a general procedure for conjugating an azide-containing molecule to a protein functionalized with a propargyl-PEG linker.

Materials:

  • Alkyne-functionalized protein (e.g., via a Propargyl-PEG-NHS ester) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing payload (dissolved in DMSO or DMF)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents: Prepare fresh stock solutions of the catalyst components.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized protein with the azide-containing payload. The molar ratio will depend on the desired degree of labeling.

  • Catalyst Premix: In a separate tube, mix the CuSO4 and ligand solutions. Allow to stand for a few minutes.

  • Initiation of Reaction: Add the copper/ligand premix to the protein-payload mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted payload and catalyst components.

  • Characterization: Analyze the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the conjugation efficiency and drug-to-antibody ratio (DAR).[9]

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-PEG-payload to a protein with available thiol groups.

Materials:

  • Protein with free thiol groups (e.g., a monoclonal antibody with reduced interchain disulfides) in a suitable buffer (e.g., PBS, pH 7.0)

  • Maleimide-PEG-payload dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Reducing agent (e.g., TCEP) if starting with a protein with disulfide bonds

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds with a suitable reducing agent like TCEP to generate free thiols. Subsequently, remove the reducing agent.

  • Conjugation Reaction: Add the maleimide-PEG-payload solution to the thiol-containing protein solution. Maintain the pH between 6.5 and 7.5 for optimal reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Quenching: Add a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography.

  • Characterization: Analyze the conjugate to determine the DAR and confirm purity.

Protocol 3: Amine-NHS Ester Conjugation

This protocol describes the conjugation of an NHS ester-PEG-payload to a protein via primary amines.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-PEG-payload dissolved in a dry, water-miscible organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: Add the NHS ester-PEG-payload solution to the protein solution. The reaction pH should be between 7.2 and 8.5.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Quenching: Add a quenching reagent containing primary amines (e.g., Tris or glycine) to stop the reaction.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted payload and quenched NHS esters.

  • Characterization: Characterize the resulting conjugate for DAR and purity.

Visualizing the Concepts

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

G cluster_linkers Bifunctional PEG Linkers cluster_reactions Conjugation Chemistry cluster_biomolecules Target Biomolecules Propargyl Propargyl-PEG-Propargyl CuAAC CuAAC (Click Chemistry) Propargyl->CuAAC Maleimide Maleimide-PEG-X ThiolMichael Thiol-Michael Addition Maleimide->ThiolMichael NHS NHS-Ester-PEG-X AmineAcylation Amine Acylation NHS->AmineAcylation Azide Azide-Modified Molecule CuAAC->Azide Thiol Thiol-Containing Molecule (e.g., Cysteine) ThiolMichael->Thiol Amine Amine-Containing Molecule (e.g., Lysine) AmineAcylation->Amine G start Start: Biomolecule & Payload functionalize Functionalize Biomolecule & Payload with Reactive Groups start->functionalize conjugation Perform Conjugation Reaction (e.g., Click, Thiol-Michael, Acylation) functionalize->conjugation purification Purify Conjugate (e.g., SEC) conjugation->purification characterization Characterize Conjugate (DAR, Purity, Stability) purification->characterization end Final Bioconjugate characterization->end

References

A Head-to-Head Comparison: Propargyl-PEG4-S-PEG4-Propargyl vs. DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the in vivo stability and efficacy of the final product. This guide provides an objective comparison of two popular classes of linkers: the copper-catalyzed Propargyl-PEG4-S-PEG4-Propargyl and the strain-promoted Dibenzocyclooctyne (DBCO) linkers.

At the heart of this comparison are two distinct "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for propargyl linkers and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DBCO linkers. Both reactions result in the formation of a highly stable triazole linkage, but their mechanisms, kinetics, and biocompatibility differ significantly, making each suitable for different applications.

Executive Summary

FeatureThis compound (via CuAAC)DBCO Linkers (via SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper (I))No
Biocompatibility Potential for cytotoxicity due to copper catalyst.[1]High biocompatibility, suitable for live-cell and in vivo applications.[1][2]
Reaction Kinetics Generally faster.Slower than CuAAC, but can be tuned by modifying the cyclooctyne (B158145) structure.[2]
Reaction Conditions Aqueous or organic solvents, requires a reducing agent and a copper-stabilizing ligand.[1]Aqueous buffers, physiological pH and temperature.[3]
Specificity Highly specific reaction between azide (B81097) and terminal alkyne.Highly specific reaction between azide and cyclooctyne.[2]
Linkage Stability Forms a highly stable triazole ring. The thioether bond offers intermediate stability.[4]Forms a highly stable triazole ring.[5]

Chemical Structures and Reaction Mechanisms

The fundamental difference between these two linkers lies in their reactive moieties and the mechanism of their reaction with azides.

cluster_propargyl This compound (CuAAC) cluster_dbco DBCO Linker (SPAAC) Propargyl This compound Triazole1 Stable Triazole Linkage Propargyl->Triazole1 + Azide Cu(I) catalyst Azide1 Azide-modified Molecule Azide1->Triazole1 DBCO DBCO Linker Triazole2 Stable Triazole Linkage DBCO->Triazole2 + Azide (Copper-free) Azide2 Azide-modified Molecule Azide2->Triazole2

Figure 1. Reaction schemes for CuAAC and SPAAC.

This compound contains terminal alkyne groups that react with azides in the presence of a copper(I) catalyst. This CuAAC reaction is highly efficient and results in the formation of a 1,4-disubstituted triazole.[6] The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity and solubility of the linker, while the central thioether bond provides a degree of flexibility.[4]

DBCO (Dibenzocyclooctyne) linkers are characterized by a strained eight-membered ring system. This ring strain is the driving force for the SPAAC reaction with azides, allowing the cycloaddition to proceed rapidly without the need for a catalyst.[3] This "copper-free" nature is a significant advantage for biological applications where copper toxicity is a concern.[1][2]

Performance Comparison: A Deeper Dive

Reaction Kinetics

The most significant performance difference lies in the reaction speed.

ReactionTypical Second-Order Rate Constant (M⁻¹s⁻¹)
CuAAC (Propargyl-type linkers) 10 - 10,000
SPAAC (DBCO linkers) 0.01 - 1.0

Data synthesized from multiple sources. Actual rates are dependent on specific reactants, solvent, and temperature.

CuAAC reactions are generally one to three orders of magnitude faster than SPAAC reactions. This rapid ligation can be advantageous when high-throughput conjugation is required. However, the kinetics of SPAAC can be modulated by the choice of cyclooctyne, with more strained derivatives exhibiting faster rates. For many bioconjugation applications, the reaction rate of DBCO linkers is sufficient and proceeds to high yield within a reasonable timeframe (typically 1-4 hours at room temperature).

Stability

Both CuAAC and SPAAC form a highly stable 1,2,3-triazole ring that is resistant to hydrolysis and enzymatic degradation.[5] This makes both linker types suitable for creating robust bioconjugates for in vivo applications.

A key structural feature of the This compound linker is the central thioether bond. Thioether linkages are generally considered stable; however, they can be susceptible to oxidation under certain conditions, which could potentially lead to linker cleavage. In the context of antibody-drug conjugates (ADCs), some thioether-based linkers have shown susceptibility to retro-Michael reactions, which can lead to deconjugation.[7]

DBCO linkers , once reacted with an azide, form a stable triazole linkage without the presence of other potentially labile bonds within the core linker structure (depending on the specific DBCO derivative).

Solubility and Hydrophilicity

The inclusion of PEG4 spacers in both this compound and many commercially available DBCO linkers significantly enhances their hydrophilicity. This is crucial for improving the solubility of the linker and the resulting bioconjugate, which is particularly important when working with hydrophobic payloads in drug delivery systems. The dual PEG4 chains in the propargyl linker contribute to reducing steric hindrance.[4]

Biocompatibility and Side Reactions

The primary advantage of DBCO linkers and the SPAAC chemistry is their superior biocompatibility. The absence of a copper catalyst makes them ideal for conjugations in living cells and whole organisms without concerns of copper-induced cytotoxicity or protein denaturation.[1][2] While SPAAC is highly specific, some studies have noted that strained alkynes can exhibit off-target reactions with cysteine residues in proteins, leading to potential background signal in proteomics studies.[2]

The use of a copper catalyst in the CuAAC reaction for propargyl linkers is a significant consideration for biological applications. Copper ions can be toxic to cells and can also promote the generation of reactive oxygen species that may damage biomolecules. However, the development of copper-chelating ligands has helped to mitigate these effects for many in vitro applications.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for CuAAC and SPAAC reactions.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-modified biomolecule with the this compound linker.

A Prepare Reactants B Prepare Catalyst Solution A->B Azide-biomolecule & Propargyl linker in buffer C Initiate Reaction B->C Freshly prepared CuSO4, Ligand, & Sodium Ascorbate D Incubate C->D Add catalyst to reactants E Purify Conjugate D->E Room temperature, 1-4 hours F F E->F Size-exclusion chromatography or dialysis A Prepare Reactants B Initiate Reaction A->B Azide-biomolecule & DBCO linker in azide-free buffer C Incubate B->C Mix reactants D Purify Conjugate C->D Room temperature or 37°C, 1-12 hours E E D->E Size-exclusion chromatography or dialysis

References

A Comparative Guide to Alternatives for Propargyl-PEG4-S-PEG4-Propargyl in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to the homobifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl. This specific linker features two terminal alkyne groups (propargyl) for copper-catalyzed click chemistry (CuAAC) and a stable 29-atom spacer arm composed of two PEG4 units and a central thioether bond. The choice of a linker is a critical design parameter in bioconjugation, profoundly influencing the stability, solubility, and in vivo performance of conjugates such as Antibody-Drug Conjugates (ADCs).

This guide explores alternative strategies by varying the reactive chemistry, linker cleavability, and backbone composition, providing objective, data-supported comparisons to inform the selection of the optimal linker for specific research and therapeutic applications.

Key Parameters in Linker Selection

The selection of an appropriate crosslinker is a multifactorial decision. Key considerations include the desired reaction chemistry, the stability of the final conjugate, and the biological environment in which it will function. For instance, applications requiring the release of a payload within a cell necessitate a cleavable linker, whereas stable linkages are paramount for applications like surface immobilization or in vivo imaging where the conjugate must remain intact.

G start Start: Define Conjugation Goal q1 Need to link two different molecules? start->q1 homo Use Homobifunctional Linker (e.g., Propargyl-PEG-Propargyl) q1->homo No hetero Use Heterobifunctional Linker (e.g., DBCO-PEG-NHS) q1->hetero Yes q2 Is payload release at target site required? cleavable Select Cleavable Linker (Disulfide, Hydrazone, etc.) q2->cleavable Yes noncleavable Select Non-Cleavable Linker (Thioether, Amide) q2->noncleavable No q3 Is copper catalyst cytotoxic for the application? spaac Use Copper-Free Click Chemistry (SPAAC: DBCO, BCN) q3->spaac Yes cuaac Use Copper-Catalyzed Click Chemistry (CuAAC: Terminal Alkyne) q3->cuaac No q4 Is potential PEG immunogenicity a concern? alt_backbone Consider Alternative Backbones (Polysarcosine, Polypeptides) q4->alt_backbone Yes peg_backbone Use PEG Backbone q4->peg_backbone No homo->q2 hetero->q2 cleavable->q3 noncleavable->q3 spaac->q4 cuaac->q4

Figure 1. Decision tree for selecting a bifunctional linker.

Alternatives Based on Reaction Chemistry: Copper-Free Click Chemistry

The propargyl groups on the reference linker react with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While efficient, the requirement for a copper catalyst can be a significant drawback in biological applications due to its cytotoxicity.[1][2] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, metal-free alternative that utilizes strained cyclooctynes, such as Dibenzocyclooctyne (DBCO), which react spontaneously with azides.[][4][5]

Key Advantages of SPAAC Linkers (e.g., DBCO-PEG-DBCO):

  • Biocompatibility : The elimination of copper catalysts makes SPAAC ideal for use in living cells and in vivo applications.[5][6]

  • High Selectivity : The reaction is bioorthogonal, proceeding with high specificity in complex biological media.[5]

  • Fast Kinetics : Tetrazine ligations, another form of copper-free click chemistry, offer exceptionally fast reaction rates.[1]

ParameterCuAAC (Propargyl-Azide)SPAAC (DBCO-Azide)
Catalyst Requirement Copper (I)None (strain-promoted)
Biocompatibility Lower (due to copper cytotoxicity)High
Reaction Conditions Requires copper source and reducing agentPhysiological conditions (e.g., PBS, room temp)
Relative Rate Fast with catalystGenerally fast, depends on cyclooctyne (B158145) used
Primary Application In vitro conjugation, material scienceLive-cell imaging, in vivo conjugation, ADCs

Table 1. Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Click Chemistry.

Alternatives Based on Linker Cleavability

The thioether backbone of this compound is highly stable. While this is desirable for creating permanent linkages, many therapeutic applications, particularly in oncology, require the linker to be cleaved to release a cytotoxic payload inside a target cell.[][8] Cleavable linkers are designed to break in response to specific physiological triggers.[9][10]

  • Disulfide Linkers : Cleaved by reducing agents like glutathione (B108866), which is present in much higher concentrations inside cells than in blood plasma.[10][11]

  • Hydrazone Linkers : Acid-labile linkers that are cleaved in the low pH environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[10]

  • Peptide Linkers : Contain specific amino acid sequences (e.g., Valine-Citrulline) that are cleaved by enzymes, such as cathepsin B, which are overexpressed in tumor lysosomes.[10]

Linker TypeCleavage StimulusCellular Location of CleavageStability in Circulation
Thioether (Non-cleavable) Proteolytic degradation of antibodyLysosomeVery High[8]
Disulfide High glutathione concentrationCytosolModerate
Hydrazone Low pH (acidic)Endosome / LysosomeModerate to High
Val-Cit Peptide Cathepsin B and other proteasesLysosomeHigh[10]

Table 2. Characteristics of Common Cleavable and Non-Cleavable Linker Moieties.

Non-cleavable linkers offer greater stability in circulation, which can reduce off-target toxicity and lead to a wider therapeutic window.[8][11] However, they rely on the complete degradation of the antibody-linker conjugate within the lysosome to release the payload.[8]

Alternatives Based on Polymer Backbone

Poly(ethylene glycol) (PEG) is widely used to enhance the solubility and pharmacokinetic properties of bioconjugates.[][13] However, concerns about the immunogenicity of PEG, with pre-existing anti-PEG antibodies found in a portion of the population, have driven the development of alternative hydrophilic polymers.[14]

  • Polysarcosine (PSar) : A polymer of the N-methylated amino acid sarcosine. It is considered non-immunogenic, is biodegradable, and has shown excellent "stealth" properties, in some cases leading to slower clearance rates than PEG.[14][15]

  • Polypeptides : Linkers made from natural amino acids (e.g., sequences of Glycine and Serine) are biodegradable and generally have low immunogenicity. Their properties can be precisely tuned by altering the amino acid sequence.[14][16]

  • Polysaccharides : Natural polymers like dextran (B179266) are also being explored as highly hydrophilic and biocompatible alternatives to PEG.[14]

ParameterPEG LinkersPolysarcosine (PSar) Linkers
Immunogenicity Can elicit anti-PEG antibodies[14]Considered non-immunogenic[14]
Biodegradability Non-biodegradable[14]Biodegradable[14]
Pharmacokinetics (PK) Prone to accelerated clearance with anti-PEG antibodies[14]Can exhibit slower clearance and longer half-life[14]
Solubility Enhancement ExcellentExcellent

Table 3. Performance Comparison of PEG vs. Polysarcosine (PSar) Linker Backbones.

Experimental Protocols & Workflows

The successful synthesis of a bioconjugate is highly dependent on a well-defined experimental protocol. Below are generalized methods for key conjugation chemistries.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis biomolecule1 Biomolecule A (e.g., Antibody) reaction2 Reaction 2: Biomolecule A + (Linker-B) biomolecule1->reaction2 biomolecule2 Biomolecule B (e.g., Drug Payload) reaction Reaction 1: Biomolecule B + Linker biomolecule2->reaction linker Bifunctional Linker (e.g., DBCO-PEG-NHS) linker->reaction reaction->reaction2 purification Purification (SEC / HIC) reaction2->purification analysis Characterization (Mass Spec, HPLC, SDS-PAGE) purification->analysis final_product Final Bioconjugate (e.g., ADC) analysis->final_product

Figure 2. Generalized workflow for heterobifunctional bioconjugation.
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified protein to a DBCO-functionalized molecule.

  • Preparation of Reactants :

    • Dissolve the azide-modified protein (e.g., antibody) in a biocompatible buffer such as Phosphate-Buffered Saline (PBS), pH 7.4, to a final concentration of 1-10 mg/mL.

    • Dissolve the DBCO-linker-payload in a water-miscible organic solvent like DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction :

    • Add the DBCO stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is typically used. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at 4°C to room temperature for 4-24 hours with gentle mixing. Reaction progress can be monitored by LC-MS.

  • Purification :

    • Remove unreacted DBCO-linker and other small molecules using size exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.

  • Characterization :

    • Analyze the purified conjugate by SDS-PAGE to confirm conjugation.

    • Use Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

    • Confirm the final conjugate mass via Mass Spectrometry.

Protocol 2: General Procedure for Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-functionalized linker to a protein containing free thiol groups, often generated by reducing interchain disulfides in an antibody.

  • Protein Reduction (if necessary) :

    • To an antibody solution (5-10 mg/mL in PBS), add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM.

    • Incubate at 37°C for 1-2 hours to reduce disulfide bonds, generating free thiols.

    • Remove the excess reducing agent immediately using a desalting column equilibrated with a nitrogen-purged buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Conjugation Reaction :

    • Immediately add the maleimide-functionalized linker (dissolved in DMSO or DMF) to the reduced antibody solution. Use a 5- to 15-fold molar excess of the maleimide (B117702) linker per free thiol.

    • Incubate the reaction at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.

  • Quenching :

    • Quench any unreacted maleimide groups by adding a thiol-containing compound like N-acetylcysteine or L-cysteine to a final concentration of 1 mM and incubating for 30 minutes.

  • Purification and Characterization :

    • Purify and characterize the final conjugate using the methods described in Protocol 1 (SEC, HIC, SDS-PAGE, Mass Spec).

G Common Bioconjugation Chemistries cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Strain-Promoted (SPAAC) propargyl Propargyl Group (Terminal Alkyne) catalyst Cu(I) Catalyst propargyl->catalyst azide1 Azide Group azide1->catalyst triazole1 Triazole Linkage catalyst->triazole1 dbco DBCO Group (Strained Alkyne) triazole2 Triazole Linkage dbco->triazole2 azide2 Azide Group azide2->triazole2

Figure 3. Comparison of CuAAC and SPAAC reaction schemes.

Conclusion

The field of bioconjugation has moved far beyond a one-size-fits-all approach to linker design. While this compound remains a useful homobifunctional crosslinker for applications requiring a stable, hydrophilic spacer for CuAAC, a wide array of powerful alternatives now exists. The choice between copper-catalyzed and copper-free click chemistry, cleavable and non-cleavable linkers, and traditional PEG versus emerging polymer backbones must be guided by the specific demands of the application. For therapeutic development, linkers that enhance stability, enable controlled payload release, and minimize immunogenicity are paramount. By carefully considering the comparative data and protocols presented, researchers can select the optimal linker to improve the performance, safety, and efficacy of their bioconjugates.

References

Comparative Guide to Bifunctional Linkers in Targeted Protein Degradation: A Focus on Propargyl-PEG4-S-PEG4-Propargyl Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bifunctional linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the structural class of Propargyl-PEG4-S-PEG4-Propargyl. While direct experimental data for this specific conjugate is limited in publicly available literature, this document combines established principles of PROTAC linker design with representative experimental data from analogous structures to provide a framework for its validation and comparison against other linker alternatives.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI.[5][] The length, chemical composition, and rigidity of the linker can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[7][8]

The this compound conjugate is a bifunctional linker featuring two terminal propargyl groups, which are amenable to "click chemistry" for facile conjugation to azide-modified ligands. The polyethylene (B3416737) glycol (PEG) units enhance hydrophilicity and solubility, while the central thioether bond can influence the overall conformation and metabolic stability of the resulting PROTAC.

Performance Comparison of Bifunctional Linkers

The optimal linker is highly dependent on the specific POI and E3 ligase pair, and there is no universally optimal linker.[1] However, general principles regarding linker length and composition have been established through numerous studies. The following table summarizes representative data on how PEG linker length can impact the degradation potency of PROTACs targeting the bromodomain-containing protein 4 (BRD4).

Table 1: Representative In Vitro Degradation of BRD4 with PROTACs Containing Different PEG Linker Lengths [9]

Linker CompositionDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. Data is representative and synthesized from studies on BRD4-targeting PROTACs using a VHL E3 ligase ligand.[9]

This representative data illustrates that linker length has a significant impact on degradation potency, with an optimal length leading to the most effective degradation.[7] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to unfavorable conformational flexibility.[9] The "this compound" linker has a defined length that would need to be empirically tested for a given target and E3 ligase combination to determine its optimal performance.

Experimental Protocols for Activity Validation

To validate the activity of a PROTAC synthesized with a this compound linker, a series of in vitro experiments are essential.

Western Blot Analysis for Protein Degradation

This is the most common method to directly measure the degradation of the target protein.[10][11]

Protocol:

  • Cell Seeding and Treatment: Seed a relevant human cancer cell line (e.g., THP-1, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading.[10][11]

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10][11]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[5]

Cell Viability Assay (e.g., MTS or MTT Assay)

This assay assesses the downstream functional effect of target protein degradation on cell proliferation and viability.[5]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 96-well plates. After overnight adherence, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the plates for a period relevant to the biological function of the target protein (typically 48-72 hours).[5]

  • Reagent Addition and Measurement: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance of the formazan (B1609692) product using a microplate reader.[5]

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 (half-maximal inhibitory concentration).[5]

Visualizing the PROTAC Mechanism and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruits Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

References

A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG4-S-PEG4-Propargyl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules, the precise characterization of these compounds is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the bifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl, a key component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Furthermore, it benchmarks mass spectrometry against alternative analytical methods, offering a comprehensive overview to guide your characterization strategy.

Mass Spectrometry for this compound: A Head-to-Head Comparison

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of synthetic molecules like this compound. The choice of ionization technique and mass analyzer is critical and depends on the specific analytical requirements. The two most common ionization techniques for this type of molecule are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Table 1: Performance Comparison of Mass Spectrometry Techniques for this compound Analysis

ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Soft ionization of molecules in solution.Co-crystallization with a matrix followed by laser-induced desorption and ionization.
Mass Accuracy High (<5 ppm with high-resolution analyzers).Good to high (5-20 ppm, depending on the analyzer).
Resolution High, enabling isotopic resolution.Moderate to high.
Sensitivity High (femtomole to attomole range).High (femtomole to picomole range).
Sample Throughput High, especially when coupled with liquid chromatography.High, suitable for rapid screening.
Fragmentation Control Easily controlled through collision-induced dissociation (CID).Possible with post-source decay (PSD) or tandem MS.
Key Advantages Easily coupled to liquid chromatography (LC-MS) for separation of complex mixtures. Provides information on molecular weight and structure through fragmentation.Tolerant of salts and buffers. Primarily produces singly charged ions, simplifying spectra.
Key Disadvantages Can produce multiply charged ions, complicating spectra for larger molecules. Susceptible to ion suppression.Matrix selection is crucial and can be analyte-dependent. May induce fragmentation of labile molecules.

Mass Spectrometry vs. Alternative Analytical Techniques

While mass spectrometry provides unparalleled sensitivity and structural information, a multi-faceted approach to characterization is often necessary. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer complementary data.

Table 2: Comparison of Mass Spectrometry with Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Precise mass-to-charge ratio, molecular formula confirmation, structural information through fragmentation.High sensitivity, high resolution, provides detailed structural insights.Destructive technique, may not be suitable for all compounds, potential for ion suppression.
Nuclear Magnetic Resonance (NMR) Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers and impurities.Robust, reproducible, excellent for quantitative analysis and purification.Does not provide direct structural information, requires reference standards for identification.
Size-Exclusion Chromatography (SEC) Estimation of molecular weight distribution for polymers.Useful for analyzing the polydispersity of PEG chains.Low resolution for small molecules, does not provide structural information.

Experimental Protocols

Mass Spectrometry Analysis

Protocol 1: ESI-MS Analysis of this compound

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1-10 µM.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Mass Range: m/z 100-1000

  • Data Acquisition: Acquire the full scan mass spectrum. For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest and applying collision energy (typically 10-30 eV) to induce fragmentation.

  • Data Analysis: Process the acquired data to identify the molecular ion and characteristic fragment ions.

Protocol 2: MALDI-TOF MS Analysis of this compound

  • Matrix Selection and Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). For small PEG molecules, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) can also be an effective matrix.[1]

  • Sample Preparation: Mix the this compound sample (typically 1 mg/mL in a suitable solvent) with the matrix solution at a 1:1 ratio.

  • Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.

  • Instrumentation: Use a MALDI-TOF mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Positive

    • Laser Intensity: Optimize for best signal-to-noise ratio while minimizing fragmentation.

    • Mass Range: m/z 100-1500

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak, which is typically a sodiated or potassiated adduct ([M+Na]⁺ or [M+K]⁺).

Alternative Techniques

Protocol 3: NMR Spectroscopy Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Integrate and assign the peaks to the corresponding protons and carbons in the molecule to confirm its structure.

Protocol 4: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and dilute to a working concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Use a gradient of water and acetonitrile, both typically containing 0.1% formic acid or TFA.

  • Analysis: Inject the sample and monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm).

  • Data Analysis: Determine the retention time and calculate the purity of the compound based on the peak area.

Visualizing Workflows and Relationships

experimental_workflow cluster_ms Mass Spectrometry Analysis cluster_alt Alternative Characterization ms_prep Sample Preparation (Dissolution) ionization Ionization ms_prep->ionization ms_analysis Mass Analysis (TOF, Orbitrap, etc.) ionization->ms_analysis ms_data Data Acquisition & Interpretation ms_analysis->ms_data nmr_prep NMR Sample Prep (Dissolution in deuterated solvent) nmr_acq NMR Data Acquisition (1D/2D) nmr_prep->nmr_acq hplc_prep HPLC Sample Prep (Dilution) hplc_run HPLC Separation & Detection hplc_prep->hplc_run start This compound Product decision Analytical Goal? start->decision structural_elucidation Structural Elucidation decision->structural_elucidation Structure purity_quant Purity & Quantification decision->purity_quant Purity structural_elucidation->ms_prep structural_elucidation->nmr_prep purity_quant->ms_prep purity_quant->hplc_prep

Caption: Experimental workflow for the characterization of this compound.

fragmentation_pathway parent [this compound + H]⁺ frag1 Loss of C₂H₂O (-42 Da) parent->frag1 frag2 Cleavage of C-S bond parent->frag2 frag3 Cleavage of C-O bond (PEG backbone) parent->frag3 product1 [M - C₂H₂O + H]⁺ frag1->product1 product2a [Propargyl-PEG4-S]⁺ frag2->product2a product2b [Propargyl-PEG4]⁺ frag2->product2b product3 Series of ions separated by 44 Da frag3->product3

Caption: Predicted fragmentation pathways for this compound in ESI-MS/MS.

References

A Comparative Guide to HPLC Purification and Analysis of Propargyl-PEG4-S-PEG4-Propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient purification and precise analysis of linker molecules are critical for the successful synthesis of complex bioconjugates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of reactions involving Propargyl-PEG4-S-PEG4-Propargyl, a bifunctional, flexible linker molecule increasingly utilized in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The this compound linker possesses two terminal propargyl groups, enabling dual "click" chemistry reactions with azide-functionalized molecules. The central disulfide bond offers a cleavable feature within a biological context, while the polyethylene (B3416737) glycol (PEG) chains enhance solubility and reduce immunogenicity. This guide will delve into comparative data on various purification techniques, detailed experimental protocols, and visual workflows to aid in the selection and optimization of your purification and analytical strategies.

Comparative Analysis of Purification Methods

The purification of PEGylated molecules from a reaction mixture, which may contain unreacted starting materials, byproducts, and the desired product, presents a significant challenge due to the inherent polydispersity of PEG chains and the often-similar physicochemical properties of the reaction components. While several chromatographic techniques can be employed, Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the most common.

Purification Method Principle of Separation Advantages Disadvantages Typical Application
Reverse-Phase HPLC (RP-HPLC) PolarityHigh resolution, excellent for separating molecules with small differences in hydrophobicity.[1][2]Can lead to peak broadening for PEGylated compounds due to polydispersity[3]; may require optimization of temperature and mobile phase for good recovery.[1][2]High-purity purification of the final product and separation of closely related impurities.
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Mild separation conditions, preserves the integrity of large biomolecules.[4][]Lower resolution compared to RP-HPLC, may not separate species of similar size.[6]Removal of small molecule reagents and buffer exchange. Often used as a polishing step.
Ion-Exchange Chromatography (IEX) ChargeEffective for separating molecules with different net charges.[7]Not suitable for neutral molecules like this compound itself, but can be used for charged conjugates.Purification of charged bioconjugates formed from the linker.
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySeparation under less denaturing conditions than RP-HPLC.Resolution can be lower than RP-HPLC.Purification of protein conjugates where maintaining native conformation is critical.

Experimental Protocols

Analytical RP-HPLC for Reaction Monitoring

This protocol is designed to monitor the progress of a click chemistry reaction involving this compound and an azide-containing molecule.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
020
2565
2690
3090
3120
3520

Flow Rate: 1.0 mL/min Column Temperature: 45°C[1][8] Detection Wavelength: 220 nm or a wavelength suitable for the chromophore in the azide-containing reactant.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting with an equal volume of 50 mM Tris containing 1% TFA (pH ~2).[1][2]

  • Dilute the quenched sample in Mobile Phase A to a final concentration of approximately 0.1-1 mg/mL.[9]

  • Filter the sample through a 0.22 µm syringe filter before injection.[10]

Preparative RP-HPLC for Product Purification

This protocol outlines the purification of the desired product from the reaction mixture.

Instrumentation:

  • Preparative HPLC system with a fraction collector

  • C18 reverse-phase column with appropriate dimensions for the scale of the reaction.

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Program: The gradient will be similar to the analytical method but may need to be adjusted to optimize the separation of the target compound from impurities. A shallower gradient around the elution time of the product can improve resolution.

Flow Rate: Dependent on the column dimensions. Column Temperature: 45°C Detection Wavelength: As determined from the analytical run.

Procedure:

  • Prepare the crude reaction mixture by diluting it in a minimal amount of a solvent compatible with the mobile phase.

  • Filter the sample to remove any particulate matter.

  • Inject the sample onto the equilibrated column.

  • Collect fractions corresponding to the peak of the desired product.

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Workflow and Process Visualization

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

G cluster_reaction Click Chemistry Reaction cluster_monitoring Reaction Monitoring cluster_purification Product Purification Propargyl_PEG This compound Reaction_Vessel Reaction Mixture Propargyl_PEG->Reaction_Vessel Reactant 1 Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction_Vessel Reactant 2 Catalyst Cu(I) Catalyst Catalyst->Reaction_Vessel Catalyst Aliquot Take Aliquot Reaction_Vessel->Aliquot Crude_Sample_Prep Prepare Crude Sample Reaction_Vessel->Crude_Sample_Prep Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter HPLC_Analysis Analytical RP-HPLC Filter->HPLC_Analysis Prep_HPLC Preparative RP-HPLC Crude_Sample_Prep->Prep_HPLC Fraction_Collection Collect Fractions Prep_HPLC->Fraction_Collection Purity_Check Analyze Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal Purity_Check->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product G cluster_alternatives Alternative Purification Strategies Crude_Mixture Crude Reaction Mixture SEC Size-Exclusion Chromatography (SEC) Crude_Mixture->SEC Initial Cleanup (removes small molecules) IEX Ion-Exchange Chromatography (IEX) Crude_Mixture->IEX For charged conjugates Partially_Pure Partially Purified Product SEC->Partially_Pure IEX->Partially_Pure RP_HPLC Reverse-Phase HPLC (RP-HPLC) Final_Product Final Purified Product RP_HPLC->Final_Product Partially_Pure->RP_HPLC High-Resolution Polishing

References

A Comparative Guide to the NMR Characterization of Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) characteristics of Propargyl-PEG4-S-PEG4-Propargyl, a homobifunctional linker, with related PEG-based molecules. The data presented is essential for the structural verification and quality control of this versatile linker used in bioconjugation, drug delivery, and proteomics.

Structural and Pathway Visualization

To understand the structure and potential applications of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow for its characterization.

cluster_molecule This compound Propargyl1 HC≡C-CH₂-O- PEG4_1 (CH₂CH₂O)₄ S -S- PEG4_2 (CH₂CH₂O)₄ Propargyl2 -CH₂-C≡CH cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃ or D₂O) DataAcq Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcq Instrument Loading Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Raw Data Analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) Processing->Analysis Processed Spectra Verification Structural Verification Analysis->Verification Assignment Table

The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety plays a paramount role in determining the potency and overall success of the degrader. This guide provides a comprehensive comparison of PROTACs synthesized with polyethylene (B3416737) glycol (PEG) linkers of varying lengths, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

The length and composition of the linker are not merely spacers; they are critical determinants of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is crucial for productive ubiquitination and subsequent proteasomal degradation of the target protein.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1] PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][2][3]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The following tables summarize the performance of PROTACs with different PEG linker lengths against various protein targets, highlighting the impact of linker length on degradation efficiency (DC50 and Dmax) and cellular viability (IC50).

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
ERα 9>10,000~50MCF7[4]
12~5,000~75MCF7[4]
16~1,000~95MCF7[4]
19~5,000~70MCF7[4]
21>10,000~60MCF7[4]
TBK1 < 12No degradation-Various[4]
21396Various[4]
-1296Mutant K-Ras and wild-type cancer cell lines
-1596Various[5][6]
2929276Various[4]
CDK9 -3.5>99TC-71[7]
BRD4 -10,84098Various[8]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Target ProteinLinker Length (atoms)IC50 (µM)Cell LineReference
ERα 9>10MCF7[4]
12~5MCF7[4]
16~1MCF7[4]
19~5MCF7[4]
21>10MCF7[4]
CDK9 -0.0085TC-71[7]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10][11][12]

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9][10]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][12]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10][12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the percentage of degradation against the PROTAC concentration.[10]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[2][13][14][15][16]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.[2][16]

  • Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction. Similarly, determine the KD for the PROTAC-target protein interaction in a separate experiment.[2]

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.[2]

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other, can also be calculated.[15]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

  • Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.

  • Titration: Typically, the PROTAC solution is titrated into the protein (either the target or the E3 ligase) solution in the ITC sample cell.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ubiquitination Assay

TR-FRET can be used to monitor the proximity of the target protein and the E3 ligase within the ternary complex, and can be adapted to measure ubiquitination.

  • Reagent Preparation: Label the target protein and a ubiquitin-binding entity with a donor and an acceptor fluorophore, respectively.

  • Assay Setup: In a microplate, combine the cell lysate or purified proteins (target protein, E3 ligase, E1, E2, and ATP) with the labeled reagents and the PROTAC at various concentrations.

  • Incubation: Incubate the mixture to allow for ternary complex formation and subsequent ubiquitination of the target protein.

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying ubiquitination.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the extent of ubiquitination.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[17][18][19][20][21]

  • Cell Seeding: Seed cells in an opaque-walled 96-well or 384-well plate and allow them to adhere overnight.[17][18]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control.[21]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[21]

  • Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[17][18]

  • Measurement: Record the luminescence using a plate reader.[17][18]

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.

Signaling Pathways

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Recruitment Ub_POI Ubiquitinated POI Ub Ubiquitin Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Estrogen_Receptor_Alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) + HSP90 Estrogen->ERa_inactive Binding ERa_active ERα Dimer (active) ERa_inactive->ERa_active Dimerization & HSP90 dissociation ERE Estrogen Response Element (ERE) ERa_active->ERE Binding cluster_nucleus cluster_nucleus Transcription Gene Transcription ERE->Transcription

Caption: Simplified Estrogen Receptor Alpha (ERα) signaling pathway.

TBK1_Signaling_Pathway cluster_pathway TBK1 Signaling PAMPs PAMPs/DAMPs Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor Adaptor Adaptor Proteins (e.g., MAVS, STING) Receptor->Adaptor TBK1 TBK1 Adaptor->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Translocation IFN Type I Interferon Gene Expression Nucleus->IFN

Caption: Overview of the TBK1-mediated innate immune signaling pathway.

CDK9_Signaling_Pathway cluster_pathway CDK9 in Transcription PTEFb P-TEFb (CDK9/Cyclin T) PolII RNA Polymerase II PTEFb->PolII Phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Promoter_Paused Promoter-Proximal Paused Pol II PolII->Promoter_Paused DSIF_NELF->Promoter_Paused Pausing Elongating_PolII Elongating Pol II Promoter_Paused->Elongating_PolII Pause Release mRNA mRNA Transcript Elongating_PolII->mRNA

Caption: Role of CDK9 in transcriptional elongation.

BRD4_Signaling_Pathway cluster_pathway BRD4 in Gene Regulation BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T) BRD4->PTEFb Recruitment Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binding PolII RNA Polymerase II PTEFb->PolII Phosphorylation Transcription Gene Transcription (e.g., c-Myc) PolII->Transcription

Caption: BRD4-mediated regulation of gene expression.

Experimental Workflows

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

SPR_Workflow cluster_workflow SPR Workflow for Ternary Complex Start Immobilize E3 Ligase Binary1 Binary Analysis: PROTAC binding to E3 Ligase Start->Binary1 Ternary Ternary Analysis: (PROTAC + Target) binding to E3 Ligase Start->Ternary Analysis Data Analysis (Kinetics, Affinity, Cooperativity) Binary1->Analysis Binary2 Binary Analysis: PROTAC binding to Target Protein Ternary->Analysis

Caption: Workflow for SPR-based analysis of ternary complex formation.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, stability, efficacy, and overall safety profile of the ADC. This guide provides an objective comparison of these two primary linker strategies, supported by experimental data and detailed methodologies for key validation assays.

Mechanisms of Payload Release: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, while non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[1]

Cleavable Linkers: These linkers incorporate chemically or enzymatically susceptible bonds that break upon encountering specific triggers.[2] There are three main types:

  • Protease-sensitive linkers: These contain peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3]

  • pH-sensitive linkers: These utilize acid-labile groups, such as hydrazones, which hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the physiological pH of blood (pH 7.4).[3]

  • Glutathione-sensitive linkers: These employ disulfide bonds that are reduced in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3]

Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), do not have a specific cleavage site.[4] The release of the payload occurs only after the ADC is internalized and the antibody is completely degraded into amino acids within the lysosome.[2] This process releases the payload with the linker and a single amino acid attached.[4]

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC Internalization_C 1. ADC Internalization Lysosomal Trafficking_C 2. Lysosomal Trafficking ADC Internalization_C->Lysosomal Trafficking_C Specific Cleavage 3. Specific Cleavage (Enzymes, pH, GSH) Lysosomal Trafficking_C->Specific Cleavage Payload Release_C 4. Free Payload Release Specific Cleavage->Payload Release_C Bystander Effect 5. Bystander Effect (Cell Permeable Payload) Payload Release_C->Bystander Effect ADC Internalization_NC 1. ADC Internalization Lysosomal Trafficking_NC 2. Lysosomal Trafficking ADC Internalization_NC->Lysosomal Trafficking_NC Antibody Degradation 3. Full Antibody Degradation Lysosomal Trafficking_NC->Antibody Degradation Payload Release_NC 4. Payload-Linker-AA Metabolite Release Antibody Degradation->Payload Release_NC No Bystander Effect 5. No Bystander Effect (Charged Metabolite) Payload Release_NC->No Bystander Effect Start ADC in Circulation Start->ADC Internalization_C Binds Target Cell Start->ADC Internalization_NC Binds Target Cell

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Performance Comparison: A Data-Driven Analysis

The choice of linker technology significantly impacts the performance of an ADC. While direct head-to-head comparisons with the same antibody and payload are limited in published literature, the following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.[5]

Table 1: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (M)Reference
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹[5]
mil40-16Cleavable (vc)BT-474HER2Not explicitly stated, but used as a comparator for toxicity.[5]
T-vc-MMAECleavable (vc)SKBR3 (HER2+++)HER2~1 x 10⁻¹⁰[6]
T-DM1 (Kadcyla®)Non-cleavable (SMCC)SKBR3 (HER2+++)HER2~5 x 10⁻¹⁰[6]
mil40-15Non-cleavable (Cys-linker)MCF-7 (HER2-)Bystander~1 x 10⁻⁹[5]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 2: In Vivo Efficacy (Xenograft Models)

Tumor growth inhibition (TGI) is a key measure of an ADC's effectiveness in a living organism.

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Reference
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals.[5]
C16 Site A-PEG6-C2-MMADNon-cleavableBxPC3 Pancreatic CancerSingle dose (10 mg/kg)Significant tumor growth delay compared to control.[7]
1-CD79bCleavable (tandem)Granta 519 LymphomaSingle dose (10 mg/kg)6 out of 6 animals showed complete tumor responses.[8]
5-CD79bCleavable (vcMMAE)Granta 519 LymphomaSingle dose (5 mg/kg)3 out of 6 animals showed complete tumor responses.[8]

Note: Direct comparative in vivo efficacy data for cleavable vs. non-cleavable ADCs with the same antibody is scarce.[5]

Table 3: Key Characteristics and Considerations
FeatureCleavable LinkersNon-Cleavable Linkers
Plasma Stability Generally lower stability, with a risk of premature payload release, which can lead to off-target toxicity.[9]Higher stability in circulation, leading to a potentially better safety profile.[10]
Payload Release Releases the native, unmodified payload.[2]Releases a payload-linker-amino acid metabolite, which must retain cytotoxic activity.[4]
Bystander Effect Capable of inducing a potent bystander effect if the payload is membrane-permeable, which is advantageous for heterogeneous tumors.[2][11]Generally lack a significant bystander effect as the released metabolite is often charged and membrane-impermeable.[6][11]
Efficacy Can be highly effective, especially in heterogeneous tumors due to the bystander effect.[11]Can be very effective, particularly for hematological tumors or homogenous solid tumors with high antigen expression.[12]
Toxicity Higher risk of systemic toxicity due to potential premature linker cleavage.[9]Generally lower off-target toxicity due to higher plasma stability.[12]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs.

Experimental Workflow for ADC Evaluation

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Stability Plasma Stability Assay (LC-MS) Cytotoxicity Cytotoxicity Assay (MTT/CellTiter-Glo) Stability->Cytotoxicity Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander Efficacy Xenograft Efficacy Study Bystander->Efficacy Toxicity Toxicity/Tolerability Study Efficacy->Toxicity PK Pharmacokinetics (PK) Analysis Toxicity->PK ADC_Candidate ADC Candidate (Cleavable vs. Non-cleavable) ADC_Candidate->Stability

Caption: A typical experimental workflow for evaluating ADC performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This protocol is adapted from established methods for determining the IC50 of ADCs.[7][13]

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs and isotype control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and isotype control in complete medium. A typical concentration range is 0.01 ng/mL to 1000 ng/mL.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control and untreated cells as a negative control.

    • Incubate for a period of 72 to 120 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for assessing the in vivo efficacy of ADCs in a subcutaneous xenograft model.[14][15]

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line for implantation

  • Matrigel (optional)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., HBSS), optionally mixed with Matrigel to enhance tumor take rate.

    • Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice for tumor growth. Tumors are typically measured 2-3 times per week with calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, cleavable ADC, non-cleavable ADC).

  • ADC Administration:

    • Administer the ADCs and controls via the appropriate route (typically intravenous injection). Dosing can be a single administration or a multi-dose regimen.

  • Monitoring and Data Collection:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health and behavior of the mice.

    • The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Key Considerations for Linker Selection

The optimal linker strategy is not a one-size-fits-all solution and depends on several factors related to the target, the payload, and the desired therapeutic outcome.

G Decision Linker Selection Tumor_Type Tumor Type Decision->Tumor_Type Antigen_Expression Antigen Expression Decision->Antigen_Expression Payload_Properties Payload Properties Decision->Payload_Properties Therapeutic_Window Desired Therapeutic Window Decision->Therapeutic_Window Cleavable Cleavable Linker Tumor_Type->Cleavable Heterogeneous Solid Tumor NonCleavable Non-Cleavable Linker Tumor_Type->NonCleavable Hematological Malignancy Antigen_Expression->Cleavable Low or Heterogeneous Antigen_Expression->NonCleavable High and Homogeneous Payload_Properties->Cleavable Membrane Permeable Payload_Properties->NonCleavable Active as Metabolite Therapeutic_Window->Cleavable Potent Efficacy Desired Therapeutic_Window->NonCleavable Safety is a Priority

Caption: Key factors influencing the choice between cleavable and non-cleavable linkers.

Conclusion

The selection between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC. Cleavable linkers offer the potential for a potent bystander effect, making them well-suited for treating heterogeneous solid tumors. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide enhanced stability and a generally better safety profile, which can be advantageous for highly potent payloads and for treating hematological malignancies or tumors with high, uniform antigen expression. A thorough evaluation of the ADC's performance through rigorous in vitro and in vivo studies is paramount to selecting the optimal linker strategy for a given therapeutic target.

References

A Comparative Guide to the In Vitro Stability of Propargyl-PEG4-S-PEG4-Propargyl Conjugates and Alternative Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their therapeutic efficacy and safety. Premature cleavage of a linker in circulation can lead to off-target toxicity, while inadequate release at the target site can diminish therapeutic effect.[1] This guide provides a comparative overview of in vitro stability assays relevant to Propargyl-PEG4-S-PEG4-Propargyl conjugates, alongside alternative linker technologies, supported by established experimental protocols.

The this compound linker is a bifunctional polyethylene (B3416737) glycol (PEG) linker containing two propargyl groups, which can react with azide-containing molecules via copper-catalyzed "click chemistry" to form stable triazole linkages.[2] The central sulfide (B99878) bond and the PEG spacers are designed to offer a balance of stability and solubility.[3] Understanding the stability of this linker in biological matrices is essential for its application in drug delivery systems, such as antibody-drug conjugates (ADCs).

Comparative Stability of Linker Chemistries

The choice of linker chemistry is pivotal for the performance of a bioconjugate.[1][4] The stability of different linkers is commonly evaluated in plasma from various species to mimic physiological conditions.[1][4] The following table summarizes the stability characteristics of different linker types, which can serve as a benchmark for evaluating this compound conjugates.

Linker TypeCleavage MechanismStability in Human PlasmaKey Considerations
Sulfide-PEG (e.g., this compound) Generally stable; potential for oxidationExpected to be highly stableThe thioether bond is generally stable, but can be susceptible to oxidation under certain conditions. The PEG chains enhance hydrophilicity and stability.[3][5]
Maleimide-based Thioether bond formation with cysteinesVariable; prone to retro-Michael reaction leading to deconjugation and exchange with serum proteins like albumin.[6]Stability can be improved by linker design, such as using phenyloxadiazole sulfones instead of maleimides.[6]
Disulfide Reduction in the presence of thiols (e.g., glutathione)Moderately stable; cleavable in the reducing environment of the cell cytosol.[7][8]Stability can be tuned by steric hindrance around the disulfide bond.[7]
Peptide (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Generally stable in plasma, with cleavage occurring after internalization into target cells.[9][10]The specific peptide sequence determines the cleaving enzyme and cleavage rate.[10]
β-Glucuronide Enzymatic cleavage by β-glucuronidase in lysosomesHighly stable in systemic circulation.[11]Exploits the higher concentration of β-glucuronidase in the tumor microenvironment and lysosomes for targeted release.[11]
Non-cleavable (e.g., Thioether) Proteolytic degradation of the antibody backboneHighly stable in plasma.Release of the drug depends on the complete degradation of the antibody, leading to a different active metabolite.[4]

Experimental Protocols for In Vitro Stability Assays

Two primary in vitro assays are crucial for characterizing the stability of bioconjugate linkers: plasma stability and lysosomal stability.[1]

1. Plasma Stability Assay

This assay assesses the stability of the conjugate in the circulatory system to predict the likelihood of premature payload release.[1][12]

  • Objective: To determine the rate of degradation or drug deconjugation of the this compound conjugate in plasma over time.

  • Materials:

    • Test conjugate (e.g., an antibody conjugated via the this compound linker)

    • Plasma from relevant species (e.g., human, mouse, rat)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical system (e.g., LC-MS)[12][13]

  • Procedure:

    • Dilute the test conjugate to a final concentration (e.g., 1 mg/mL) in plasma from the chosen species.

    • Prepare a control sample by diluting the conjugate in PBS to assess inherent stability.

    • Incubate all samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

    • At each time point, stop the reaction by freezing the samples at -80°C.

    • Analyze the samples to quantify the amount of intact conjugate remaining. This is often done by measuring the drug-to-antibody ratio (DAR) using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][9]

2. Lysosomal Stability Assay

This assay evaluates the release of the payload from the conjugate in a simulated lysosomal environment.

  • Objective: To determine the cleavage rate of the this compound linker and the release of the active drug in the presence of lysosomal enzymes.

  • Materials:

    • Test conjugate

    • Lysosomal fraction (commercially available or isolated from cell lines)

    • Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

    • Incubator at 37°C

    • Analytical system (e.g., HPLC or LC-MS)

  • Procedure:

    • Dilute the test conjugate in the lysosomal assay buffer containing the lysosomal fraction.

    • Prepare a control sample without the lysosomal fraction to assess stability at acidic pH.

    • Incubate samples at 37°C.

    • Collect aliquots at various time points.

    • Stop the enzymatic reaction (e.g., by adding a quenching solution like acetonitrile).

    • Analyze the samples to quantify the amount of released payload.

Visualizing Experimental Workflows

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis A This compound Conjugate B Plasma (e.g., Human, Mouse) A->B Dilute C PBS (Control) A->C Dilute D Incubate at 37°C B->D C->D E Collect Aliquots (0, 6, 24, 48, 72, 168h) D->E F Freeze at -80°C to Stop Reaction E->F G LC-MS Analysis F->G H Determine Drug-to-Antibody Ratio (DAR) G->H

References

A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Propargyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the precise and efficient linking of molecules is paramount. "Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are rapid, selective, and high-yielding.[1][2] Among these, the azide-alkyne cycloaddition has emerged as a powerful tool. This guide provides a detailed comparison of the two primary modalities of this reaction when utilizing propargyl linkers: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)
Catalyst Copper(I)None required
Alkyne Reactant Terminal alkynes (e.g., propargyl groups)Strained cyclooctynes (e.g., DBCO, BCN)
Reaction Rate Generally faster (10 to 104 M-1s-1)[3]Generally slower (10-2-1 M-1s-1), but can be comparable to CuAAC with optimized cyclooctynes[4][5]
Biocompatibility Potential cytotoxicity due to copper catalyst[1][6]Highly biocompatible, suitable for in vivo applications[1][6][]
Reaction Conditions Aqueous or organic solvents, wide pH range (4-12)[8][9]Physiological conditions (temperature and pH)[10]
Selectivity Highly selective for terminal alkynes and azides[11]Highly selective for strained alkynes and azides[10]
Byproducts Minimal byproducts[]No byproducts[13]
Cost Reagents are generally less expensiveStrained cyclooctynes can be more expensive to synthesize[1]

Delving into the Mechanisms

The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which dictates their suitability for different applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne, such as a propargyl linker, and an azide (B81097) to form a stable 1,4-disubstituted triazole.[2][14] The copper catalyst plays a crucial role in lowering the activation energy of the reaction, leading to a significant rate acceleration compared to the uncatalyzed thermal reaction.[9]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Propargyl Propargyl Linker (Terminal Alkyne) Cu_I Copper(I) Propargyl->Cu_I Coordination Triazole 1,4-Disubstituted Triazole Propargyl->Triazole Azide Azide Azide->Propargyl Cycloaddition Azide->Triazole Cu_I->Azide Activation

Figure 1. Simplified workflow of the CuAAC reaction mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, a cornerstone of bioorthogonal chemistry, circumvents the need for a cytotoxic copper catalyst.[1][6] This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide through a [3+2] cycloaddition mechanism.[1] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[] While propargyl linkers themselves are not used directly in SPAAC, a molecule containing a propargyl group would first need to be functionalized with a strained cyclooctyne.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Azide Azide Cyclooctyne->Azide [3+2] Cycloaddition Triazole Triazole Product (Regioisomeric Mixture) Cyclooctyne->Triazole Azide->Triazole

Figure 2. The concerted [3+2] cycloaddition mechanism of SPAAC.

Performance Comparison: A Data-Driven Perspective

The choice between CuAAC and SPAAC often hinges on the specific experimental context, particularly the tolerance for cytotoxicity and the required reaction kinetics.

Reaction Kinetics

CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 10 to 104 M-1s-1.[3] This high reaction rate allows for rapid and efficient conjugation, even at low reactant concentrations.[15]

The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. Early generation cyclooctynes had slower reaction rates compared to CuAAC.[16] However, the development of more strained and electronically activated cyclooctynes, such as dibenzocyclooctynes (DBCO), has led to significantly faster reaction rates, with some reaching values comparable to or even exceeding those of CuAAC.[4][17] For instance, a tetra-fluorinated aromatic azide with a cyclooctyne has been reported to have a kinetic constant of 3.60 M−1 s−1.[17]

ReactionReactantsSecond-Order Rate Constant (M-1s-1)Reference
CuAACTerminal Alkyne + Azide10 - 104[3]
SPAACCyclooctyne (OCT) + Azide~10-3[18]
SPAACMonofluorinated Cyclooctyne (MOFO) + Azide~4.2 x 10-3[18]
SPAACDifluorinated Cyclooctyne (DIFO) + Azide~7.6 x 10-2[18]
SPAACDibenzocyclooctyne (DBCO) + Azide~1[5]
SPAACBicyclo[6.1.0]nonyne (BCN) + Azide~1[19]
Biocompatibility and Cytotoxicity

The primary advantage of SPAAC over CuAAC is its superior biocompatibility.[1][6] The copper(I) catalyst used in CuAAC can be toxic to living cells, limiting its application in in vivo studies and live-cell imaging.[1][6] While the use of copper-chelating ligands can mitigate this toxicity to some extent, the complete elimination of copper in SPAAC makes it the preferred method for applications involving living systems.[15] SPAAC is considered bioorthogonal, meaning the reactants do not interfere with native biological processes.[][10]

Experimental Protocols

Below are generalized protocols for performing CuAAC and SPAAC reactions for bioconjugation.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of a propargyl-functionalized molecule to an azide-containing biomolecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the propargyl-functionalized molecule in DMF or DMSO to a desired stock concentration (e.g., 10 mM).

    • Dissolve the azide-functionalized biomolecule in a suitable buffer (e.g., PBS) to the desired concentration.

    • Prepare a stock solution of CuSO4 in water (e.g., 20 mM).

    • Prepare a stock solution of sodium ascorbate in water (e.g., 100 mM). This solution should be made fresh.

    • Prepare a stock solution of the copper ligand (e.g., THPTA) in water (e.g., 50 mM).

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized biomolecule solution and the propargyl-functionalized molecule stock solution. The final concentration of the reactants will depend on the specific application.

    • Add the copper ligand to the reaction mixture. A typical molar ratio of ligand to copper is 5:1.[20]

    • Add the CuSO4 solution to the mixture. The final copper concentration is typically in the range of 50-250 µM.[21]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. A final concentration of 1-5 mM is common.[21]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a strained cyclooctyne-functionalized molecule to an azide-containing biomolecule.

Materials:

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Azide-functionalized biomolecule

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the strained cyclooctyne-functionalized molecule in DMF or DMSO to a desired stock concentration (e.g., 10 mM).

    • Dissolve the azide-functionalized biomolecule in a suitable buffer (e.g., PBS) to the desired concentration.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized biomolecule solution and the strained cyclooctyne-functionalized molecule stock solution. A molar excess of the cyclooctyne reagent is often used.

  • Incubation:

    • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.

Logical Workflow for Choosing a Click Chemistry Method

Decision_Tree Start Start: Need to conjugate a propargyl-containing molecule to an azide Live_System Is the reaction in a living system (in vivo or live cells)? Start->Live_System SPAAC Use SPAAC Live_System->SPAAC Yes Fast_Kinetics Are very fast reaction kinetics critical? Live_System->Fast_Kinetics No CuAAC Use CuAAC Cost_Concern Is cost a major concern? Fast_Kinetics->Cost_Concern No SPAAC_High_Rate Use SPAAC with a high-rate cyclooctyne (e.g., DBCO) Fast_Kinetics->SPAAC_High_Rate Yes Cost_Concern->CuAAC Yes CuAAC_Ligand Use CuAAC with a biocompatible ligand Cost_Concern->CuAAC_Ligand No

Figure 3. Decision tree for selecting between CuAAC and SPAAC.

Conclusion

Both copper-catalyzed and copper-free click chemistry offer powerful and versatile methods for conjugating molecules containing propargyl linkers (or their cyclooctyne derivatives) with azides. The choice between CuAAC and SPAAC is a critical decision that should be based on the specific requirements of the application. For in vitro applications where speed and cost are primary considerations, CuAAC remains an excellent choice. However, for applications in living systems where biocompatibility is non-negotiable, the bioorthogonality of SPAAC makes it the superior and often necessary alternative. The continuous development of new and more reactive strained cyclooctynes is further expanding the utility of SPAAC, bridging the kinetic gap with CuAAC and solidifying its role as an indispensable tool in chemical biology and drug development.

References

The Strategic Advantage of Propargyl-PEG4-S-PEG4-Propargyl in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component influencing the efficacy of a PROTAC is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comparative analysis of Propargyl-PEG4-S-PEG4-Propargyl, a bifunctional linker, highlighting its utility in PROTAC synthesis through click chemistry and comparing its structural features to alternative linkers.

This compound is a hydrophilic, flexible linker featuring two terminal propargyl groups, which are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This linker is particularly valuable in the modular assembly of PROTACs, allowing for the efficient and specific conjugation of a target protein-binding moiety and an E3 ligase-recruiting element, each functionalized with an azide (B81097) group. The central tetraethylene glycol (PEG4) units, bridged by a sulfur atom, enhance the aqueous solubility of the resulting PROTAC, a crucial property for improving cell permeability and overall bioavailability.[1]

Comparison with Alternative Linker Chemistries

The choice of linker chemistry significantly impacts the synthetic strategy and the ultimate biological activity of a PROTAC. While various linker types are employed in PROTAC design, the comparison below focuses on the practical advantages of the click chemistry-enabled this compound linker versus traditional amide bond formation.

FeatureThis compound (Click Chemistry)Traditional Amide Linkers
Reaction Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Amide bond formation (e.g., using EDC, HATU)
Efficiency & Yield High to quantitative yieldsVariable, can be moderate to high
Reaction Conditions Mild, often performed at room temperature in aqueous solutionsCan require anhydrous conditions and coupling reagents
Versatility Highly versatile for modular synthesis of PROTAC librariesWell-established but can be less amenable to high-throughput synthesis
Byproducts Minimal to no byproductsCan generate byproducts that require extensive purification
Bioorthogonality The reaction is bioorthogonal, meaning it does not interfere with biological processesNot bioorthogonal

Structural and Functional Considerations of Linker Composition

The composition and length of the linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Linker TypeKey CharacteristicsImpact on PROTAC Performance
PEG-based (e.g., this compound) Hydrophilic, flexible, variable lengthsEnhances solubility and cell permeability. The flexibility can accommodate optimal ternary complex formation.
Alkyl Chains Hydrophobic, flexibleCan be synthetically straightforward but may decrease aqueous solubility.
Rigid Linkers (e.g., incorporating cyclic structures) Constrained conformationCan pre-organize the PROTAC into a bioactive conformation, potentially increasing potency, but may also introduce steric hindrance.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound and Click Chemistry

This protocol outlines a general procedure for the synthesis of a PROTAC by conjugating an azide-functionalized target protein ligand and an azide-functionalized E3 ligase ligand to this compound.

Materials:

  • Azide-functionalized target protein ligand

  • Azide-functionalized E3 ligase ligand

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF/H₂O or DMSO/H₂O mixture)

Procedure:

  • Dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (0.5 equivalents) in the chosen solvent system.

  • Add a freshly prepared solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion of the first coupling, add the azide-functionalized E3 ligase ligand (1 equivalent) to the reaction mixture.

  • Add a fresh portion of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

  • Continue stirring at room temperature and monitor the reaction by LC-MS until the formation of the final PROTAC is complete.

  • Purify the resulting PROTAC using preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz depict the PROTAC synthesis workflow and the logical relationship of its components.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) Azide-Target Ligand Azide-Target Ligand Step 1 First Coupling Azide-Target Ligand->Step 1 Propargyl-Linker This compound Propargyl-Linker->Step 1 Azide-E3 Ligand Azide-E3 Ligand Step 2 Second Coupling Azide-E3 Ligand->Step 2 Intermediate Intermediate Step 1->Intermediate Intermediate->Step 2 Final PROTAC Final PROTAC Step 2->Final PROTAC

Caption: Workflow for the two-step synthesis of a PROTAC using a bifunctional propargyl linker.

PROTAC_Component_Logic PROTAC PROTAC Target Protein Ligand Target Protein Ligand PROTAC->Target Protein Ligand binds to Linker This compound PROTAC->Linker contains E3 Ligase Ligand E3 Ligase Ligand PROTAC->E3 Ligase Ligand recruits

Caption: Logical relationship of the core components of a PROTAC molecule.

References

Review of bifunctional crosslinkers for protein studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Bifunctional Crosslinkers for Protein Studies

For researchers, scientists, and drug development professionals, bifunctional crosslinkers are indispensable chemical tools for elucidating protein-protein interactions (PPIs), defining protein structures, and constructing novel bioconjugates.[1][2] These reagents possess two reactive groups, typically connected by a spacer arm, capable of forming stable covalent bonds with specific functional groups on amino acid residues.[1] By capturing proteins in close proximity, these reagents effectively freeze transient or stable complexes, allowing for their isolation and analysis.[1][3]

This guide provides an objective comparison of common bifunctional crosslinkers, supported by data on their chemical properties and applications. It also includes detailed experimental protocols for key techniques and visual diagrams to illustrate complex workflows and concepts.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be classified based on several key features: the similarity of their reactive groups, the functional groups they target, the nature of their spacer arm, and their cleavability.[1][4][5]

  • Homobifunctional Crosslinkers : These reagents have two identical reactive groups and are typically used in single-step reactions to connect similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl.[6][7] They are often employed to study protein conformation or to polymerize monomers.[1][5] However, their use can sometimes lead to unwanted self-conjugation or polymerization.[7]

  • Heterobifunctional Crosslinkers : Containing two different reactive groups, these crosslinkers are ideal for linking distinct molecules and allow for controlled, two-step conjugation reactions.[7] This sequential approach minimizes undesirable side reactions, making them highly valuable for creating specific bioconjugates like antibody-drug conjugates (ADCs).[7][8]

  • Zero-Length Crosslinkers : These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the formation of a direct covalent bond between two molecules without introducing a spacer arm.[9][10] EDC activates carboxyl groups to react with primary amines, forming a stable amide bond.[9][11] This provides the most stringent distance constraints for structural studies.[12]

  • Photoreactive Crosslinkers : As a type of heterobifunctional crosslinker, these reagents have one thermoreactive group and one photoreactive group (e.g., an aryl azide) that becomes reactive only upon exposure to UV light.[6][13] This feature allows for temporal control of the crosslinking reaction and is useful for capturing interactions in complex biological systems.[6][14]

The choice of crosslinker is also heavily influenced by its spacer arm, which determines the distance between the linked functional groups.[15] Furthermore, crosslinkers can be cleavable or non-cleavable . Cleavable linkers contain a bond (e.g., a disulfide bond) that can be broken under specific conditions, which is particularly advantageous for applications like crosslinking-mass spectrometry (XL-MS) as it simplifies data analysis.[4][16] Non-cleavable linkers form a permanent, stable bond, which is beneficial for applications requiring high stability, such as co-immunoprecipitation (Co-IP).[4][17]

G cluster_main Classification of Bifunctional Crosslinkers cluster_reactivity Based on Reactive Groups cluster_spacer Based on Spacer Arm cluster_cleavability Based on Cleavability Homobifunctional Homobifunctional (A-A) Heterobifunctional Heterobifunctional (A-B) Spaced Spaced Arm ZeroLength Zero-Length Cleavable Cleavable NonCleavable Non-Cleavable cluster_reactivity cluster_reactivity cluster_spacer cluster_spacer cluster_cleavability cluster_cleavability

Figure 1. Key classification criteria for bifunctional crosslinkers.

Comparison of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker depends on the specific application, the target functional groups, and the required spacer arm length. The following tables summarize the properties of commonly used crosslinkers.

Table 1: Homobifunctional Crosslinkers
CrosslinkerReactive Group(s)Target(s)Spacer Arm (Å)Cleavable?Water Soluble?
DSS (Disuccinimidyl suberate)NHS EsterPrimary Amines11.4NoNo
BS3 (Bis[sulfosuccinimidyl] suberate)Sulfo-NHS EsterPrimary Amines11.4NoYes
DSP (Dithiobis[succinimidyl propionate])NHS EsterPrimary Amines12.0Yes (Thiol)No
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])Sulfo-NHS EsterPrimary Amines12.0Yes (Thiol)Yes
BMH (Bismaleimidohexane)MaleimideSulfhydryls16.1NoNo
BMOE (Bismaleimidoethane)MaleimideSulfhydryls8.0NoNo

Data compiled from multiple sources.[6][14][18]

Table 2: Heterobifunctional Crosslinkers
CrosslinkerReactive Group 1Target 1Reactive Group 2Target 2Spacer Arm (Å)Cleavable?Water Soluble?
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS EsterPrimary AminesMaleimideSulfhydryls8.3NoNo
Sulfo-SMCC Sulfo-NHS EsterPrimary AminesMaleimideSulfhydryls8.3NoYes
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS EsterPrimary AminesPyridyl-dithiolSulfhydryls6.8Yes (Thiol)No
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideCarboxyls(forms intermediate)Primary Amines0NoYes
Sulfo-SANPAH Sulfo-NHS EsterPrimary AminesPhenyl AzidePhotoreactive18.2NoYes

Data compiled from multiple sources.[5][8][13][19]

Key Applications and Experimental Workflows

Bifunctional crosslinkers are used in a wide array of applications, from fundamental protein research to the development of therapeutics.

  • Protein-Protein Interaction Studies : Crosslinkers are used to covalently trap interacting proteins, which can then be identified using techniques like Co-IP and mass spectrometry.[2][4] Non-cleavable crosslinkers like DSS and BS3 are widely used to stabilize complexes before immunoprecipitation.[4]

  • Crosslinking-Mass Spectrometry (XL-MS) : This powerful technique uses crosslinkers to create distance constraints between amino acid residues.[1] Analysis of the crosslinked peptides by mass spectrometry provides valuable information about protein topology and interaction interfaces.[1][20] Cleavable crosslinkers are often preferred for XL-MS because they simplify the identification of crosslinked peptides.[4]

  • Antibody-Drug Conjugates (ADCs) : Heterobifunctional crosslinkers, such as SMCC, are crucial for linking cytotoxic drugs to monoclonal antibodies.[8][21] The stability of the linker is critical; non-cleavable linkers offer greater stability in circulation, potentially reducing off-target toxicity, while cleavable linkers allow for controlled payload release within the tumor microenvironment.[16][21][22]

G P Protein Complex (e.g., in cell lysate or purified) CL Add Bifunctional Crosslinker (e.g., DSS, BS3) P->CL 1. Crosslinking Q Quench Reaction (e.g., Tris buffer) CL->Q 2. Quenching D Protein Digestion (e.g., Trypsin) Q->D 3. Digestion LCMS LC-MS/MS Analysis D->LCMS 4. Mass Spectrometry DA Data Analysis (Identify crosslinked peptides) LCMS->DA 5. Identification M Structural Modeling & Interaction Mapping DA->M 6. Modeling

Figure 2. A general experimental workflow for Crosslinking-Mass Spectrometry (XL-MS).

Detailed Experimental Protocols

Proper experimental design is critical for successful crosslinking. The following are generalized protocols that should be optimized for specific experimental systems.

Protocol 1: In Vitro Crosslinking of Purified Proteins with DSS

This protocol describes the use of the homobifunctional, amine-reactive crosslinker DSS to stabilize a purified protein complex.[1]

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).

  • Disuccinimidyl suberate (B1241622) (DSS).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Sample Preparation : Ensure the protein concentration is appropriate, typically in the range of 0.1–1 mg/mL.[23]

  • Prepare DSS Stock Solution : Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.[1]

  • Crosslinking Reaction : Add the DSS stock solution to the protein sample to achieve a final concentration of 1-2 mM. The optimal molar excess of crosslinker to protein must be determined empirically.[1]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.[1][23]

  • Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted DSS.[1][23]

  • Final Incubation : Incubate for an additional 15 minutes at room temperature to ensure the reaction is fully quenched.[1]

  • Analysis : The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[20]

Protocol 2: General Workflow for Zero-Length Crosslinking with EDC

This protocol outlines a two-step procedure for using EDC to crosslink interacting proteins, which minimizes self-conjugation.[24]

Materials:

  • Protein 1 (containing carboxyl groups) and Protein 2 (containing primary amines).

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS).

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0).

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0).

  • Quenching/Wash Buffer.

Procedure:

  • Activate Protein 1 : Dissolve Protein 1 in Activation Buffer. Add EDC and NHS to the solution to activate the carboxyl groups, forming reactive NHS esters. Incubate for 15-30 minutes at room temperature.

  • Remove Excess Reagent : Remove unreacted EDC and NHS by buffer exchange (e.g., using a desalting column) into the Coupling Buffer.

  • Crosslinking Reaction : Add the activated Protein 1 to Protein 2 in the Coupling Buffer.

  • Incubation : Incubate the mixture for 1-2 hours at room temperature to allow the activated carboxyls on Protein 1 to react with the primary amines on Protein 2.[24]

  • Quench and Analyze : Quench any remaining reactive groups with an amine-containing buffer if necessary. The resulting conjugate is ready for purification and analysis.

Conclusion

The selection of a bifunctional crosslinker is a critical decision that significantly impacts the outcome of protein studies.[4] A thorough understanding of their chemical properties—including reactivity, spacer arm length, and cleavability—is essential for choosing the right tool. Homobifunctional reagents are excellent for capturing a snapshot of all potential interactions, while heterobifunctional reagents provide greater control for creating specific conjugates.[13] Furthermore, the choice between a cleavable and non-cleavable linker depends heavily on the downstream analysis, with cleavable linkers simplifying XL-MS data and non-cleavable linkers providing maximum stability for applications like Co-IP.[4] By carefully matching the crosslinker to the biological question, researchers can effectively stabilize protein complexes, map interaction networks, and engineer novel biomolecules for therapeutic and diagnostic purposes.

References

A Comparative Guide to the Structural Analysis of Bifunctional Propargyl-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural analysis of Propargyl-PEG4-S-PEG4-Propargyl conjugates against alternative bifunctional polyethylene (B3416737) glycol (PEG) linkers. The selection of a linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), influencing the stability, solubility, and overall efficacy of the therapeutic. This document outlines the key analytical techniques for structural characterization, presents comparative data, and provides detailed experimental protocols to aid researchers in making informed decisions.

Introduction to Propargyl-PEG Linkers

Propargyl-terminated PEG linkers are essential tools in bioconjugation, primarily utilized for their ability to participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction forms a stable triazole linkage, efficiently connecting the linker to a molecule of interest. The PEG component of these linkers enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties.[2] The specific linker under consideration, this compound, is a homobifunctional linker featuring two terminal alkyne groups, making it suitable for crosslinking applications or for the synthesis of molecules requiring two points of attachment.[1] Its central thioether bond is a key structural feature that differentiates it from other bifunctional linkers.

Structural and Analytical Data Comparison

The structural integrity, purity, and identity of these linkers are paramount for reproducible and effective bioconjugation. The primary techniques for confirming these parameters are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Comparison of Physicochemical and Spectroscopic Data for Bifunctional Propargyl-PEG Linkers
ParameterThis compoundPropargyl-PEG8-Propargyl (Alternative 1)Amide-Linked Bis-Propargyl PEG (Alternative 2)
Molecular Formula C22H38O8S[1]C23H40O9 (Representative)C21H37NO8 (Representative)
Molecular Weight 462.6 g/mol [1]~448.5 g/mol ~447.5 g/mol
Purity ≥ 98%[1]Typically ≥ 95%Typically ≥ 95%
Expected ¹H NMR Chemical Shifts (δ, ppm) ~2.5 (t, 2H, C≡CH), ~2.75 (t, 4H, -CH2-S-CH2-), ~3.65 (m, 24H, PEG -CH2-), ~4.2 (d, 4H, -O-CH2-C≡CH)~2.4 (t, 2H, C≡CH), ~3.65 (m, 32H, PEG -CH2-), ~4.2 (d, 4H, -O-CH2-C≡CH)~2.4 (t, 2H, C≡CH), ~3.4 (t, 2H, -CO-NH-CH2-), ~3.65 (m, PEG -CH2-), ~4.2 (d, 4H, -O-CH2-C≡CH), ~7.8 (t, 1H, -CO-NH-)
Expected ESI-MS (m/z) ~485.6 [M+Na]⁺~471.5 [M+Na]⁺~470.5 [M+Na]⁺
Table 2: Qualitative Comparison of Linker Central Linkage Stability
Linkage TypeRelative StabilityNotes
Thioether (-S-) HighGenerally stable to hydrolysis and enzymatic cleavage.
Ether (-O-) HighVery stable and commonly used as the backbone of PEG chains.
Amide (-CO-NH-) Moderate to HighSusceptible to enzymatic cleavage by proteases, which can be a design feature for cleavable linkers. Generally stable to hydrolysis.[3]
Triazole Very HighFormed via click chemistry, this linkage is exceptionally stable to hydrolysis and enzymatic degradation.[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate structural characterization of PEG linkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for confirming the chemical structure and purity of PEG conjugates.

  • Sample Preparation:

    • Dissolve 5-10 mg of the PEG linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6).

    • Vortex the sample until the linker is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Solvent: CDCl3.

    • Temperature: 25 °C.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

    • Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental composition of the linker.

  • Sample Preparation:

    • Prepare a stock solution of the PEG linker at 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.

    • Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

    • Ionization Mode: Positive ion mode is typically used to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

    • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of the linker. The high resolution allows for the confirmation of the elemental formula.

Visualizations

Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a bifunctional PEG linker.

Structural_Analysis_Workflow Workflow for Structural Analysis of Bifunctional PEG Linkers cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS) Purification->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Product Qualified Linker Purity_Assessment->Final_Product

Caption: A general workflow for the synthesis, purification, and structural validation of bifunctional PEG linkers.

Comparison of Linker Structures

The diagram below visually compares the molecular structures of this compound and its alternatives, highlighting the different central linkages.

Linker_Structures Comparison of Bifunctional PEG Linker Structures cluster_thioether This compound cluster_ether Alternative 1: Ether Linkage cluster_amide Alternative 2: Amide Linkage cluster_triazole Alternative 3: Triazole Linkage Thioether_Structure Propargyl-PEG4-[S]-PEG4-Propargyl Ether_Structure Propargyl-PEG4-[O]-PEG4-Propargyl Amide_Structure Propargyl-PEG4-[CO-NH]-PEG4-Propargyl Triazole_Structure Propargyl-PEG4-[Triazole]-PEG4-Propargyl

Caption: Molecular structures of bifunctional PEG linkers with different central linkages.

Objective Comparison and Conclusion

The choice of a bifunctional linker depends heavily on the intended application.

  • This compound offers a stable and relatively flexible spacer due to the thioether bond. The sulfur atom is generally less prone to metabolic oxidation compared to some other functionalities, making it a robust choice for in vivo applications where linker stability is paramount.

  • Ether-linked bis-propargyl PEGs (Alternative 1) represent the most common and synthetically straightforward alternative. The ether bonds are highly stable, and the absence of the sulfur atom may be advantageous in applications where potential interactions with sulfur-sensitive components are a concern.

  • Amide-linked bis-propargyl PEGs (Alternative 2) introduce a point of potential enzymatic cleavage.[3] This can be a desirable feature for prodrug strategies where the release of a payload is triggered by specific proteases. However, for applications requiring high stability in biological media, this linkage may be less suitable.

  • Triazole-linked bis-propargyl PEGs (Alternative 3), formed via click chemistry, provide exceptional stability.[4] This makes them ideal for applications demanding the most robust connection between two molecular entities.

References

Safety Operating Guide

Navigating the Disposal of Propargyl-PEG4-S-PEG4-Propargyl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal, it is critical to consult your institution's specific chemical hygiene plan and environmental health and safety (EHS) office. In the absence of a specific Safety Data Sheet (SDS) for Propargyl-PEG4-S-PEG4-Propargyl, treat the substance as a potentially hazardous chemical.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is necessary to protect clothing.

All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound requires a careful assessment of its form and any potential contaminants. Polyethylene (B3416737) glycol and its derivatives are generally not classified as hazardous waste; however, the presence of two terminal propargyl groups necessitates caution due to their reactivity.[1]

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[1]

    • Quantity Assessment: Evaluate the volume of waste. Small research-generated quantities (typically under 100 mL) may have different disposal routes than larger, bulk quantities.[1]

  • Waste Collection and Storage:

    • Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container.[1] Using the original container is good practice if it is in good condition.

    • Labeling: The label must clearly state "this compound Waste," include the date of accumulation, and list all components of the waste mixture.[2]

    • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[1] It is particularly important to keep it separate from incompatible materials such as acids, acid anhydrides, and acid chlorides.[3]

  • Disposal Route:

    • Uncontaminated, Small Quantities: For small amounts of uncontaminated waste, consult your institution's EHS office. It may be permissible to dispose of it as regular chemical waste, which will then be handled by a licensed waste disposal contractor.[1]

    • Contaminated or Large Quantities: For larger volumes or contaminated waste, disposal through a licensed chemical waste disposal contractor is mandatory.[1][4] Arrange for collection through your institution's EHS department.

Quantitative Data for Disposal

While specific quantitative data for this compound is not available, the following table summarizes general handling parameters for related PEG and propargyl-containing compounds.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent splashing and aerosolization.[5]
Working Concentration As low as experimentally requiredTo minimize the volume of waste generated.[5]
Storage of Waste Segregated, labeled, sealed containerTo prevent accidental mixing with incompatible chemicals and ensure clear identification.[5]
pH of Aqueous Waste Neutral (6-8)To minimize reactivity and potential corrosion of plumbing if local regulations permit drain disposal of neutralized, non-hazardous components.[5][6]
Storage Temperature (for unused product) -20°CAs recommended for similar propargyl-PEG compounds to ensure stability.[7][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start Disposal Process assess Assess Waste: - Contaminated? - Quantity? start->assess contaminated Contaminated? assess->contaminated small_quantity Small Quantity (<100mL)? contaminated->small_quantity No collect_hazardous Collect in Labeled, Segregated Hazardous Waste Container contaminated->collect_hazardous Yes small_quantity->collect_hazardous No (Large Quantity) collect_non_hazardous Collect in Labeled, Segregated Chemical Waste Container small_quantity->collect_non_hazardous Yes contact_ehs Contact EHS for Licensed Contractor Pickup collect_hazardous->contact_ehs collect_non_hazardous->contact_ehs end End of Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Propargyl-PEG4-S-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Propargyl-PEG4-S-PEG4-Propargyl. The following procedures for handling and disposal are based on best practices for managing laboratory chemicals with similar functional groups, ensuring a safe and compliant laboratory environment.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Appropriate PPE is essential to minimize exposure and ensure personal safety.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always use powder-free gloves.[4] Double gloving is advised when handling concentrated solutions.
Body Protection Laboratory Coat or GownA long-sleeved, polyethylene-coated, disposable gown is preferred to prevent skin contact.[4]
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[5]
Foot Protection Closed-Toe ShoesRequired in all laboratory areas where chemicals are handled.[6]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation and Area Setup :

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

    • Prepare all necessary equipment and reagents before bringing the compound into the work area.

    • Cover the work surface with absorbent, disposable bench paper.

  • Compound Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Carefully weigh the required amount of the solid compound within the fume hood to minimize the generation of dust.

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in aqueous media, DMSO, DCM, and DMF.[7][8]

    • Keep containers of the compound and its solutions tightly sealed when not in use.

  • Spill Management :

    • Small Spills : In case of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[9] Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[9] Clean the spill area with an appropriate solvent, followed by soap and water.[9] All cleaning materials should be disposed of as hazardous waste.[9]

    • Large Spills : For larger spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.[9]

III. Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[10]

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed, and chemically resistant container.[9]

    • Liquid Waste : Dispose of solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure cap.[9] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling and Storage :

    • All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and any associated hazard symbols.

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[9] Secondary containment is recommended to prevent the spread of any potential leaks.[9]

  • Final Disposal :

    • The final disposal of all waste containing this compound must be handled through your institution's EHS office or a licensed hazardous waste disposal contractor.[9]

IV. Experimental Workflow and Safety Protocol Visualization

The following diagrams illustrate the key relationships and workflows for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood gather_materials Gather Materials & PPE prep_area->gather_materials 1. weigh Weigh Compound gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve 2. reaction Perform Reaction dissolve->reaction 3. segregate_waste Segregate Waste reaction->segregate_waste decontaminate Decontaminate Area segregate_waste->decontaminate 4. dispose Dispose via EHS decontaminate->dispose 5.

Caption: A workflow diagram for the safe handling of this compound.

PPE_Requirements cluster_eye_face Eye & Face cluster_hand Hand cluster_body Body cluster_respiratory Respiratory ppe Personal Protective Equipment (PPE) goggles Safety Goggles ppe->goggles face_shield Face Shield (as needed) ppe->face_shield gloves Nitrile/Neoprene Gloves ppe->gloves lab_coat Lab Coat/Gown ppe->lab_coat fume_hood Fume Hood ppe->fume_hood

Caption: Required Personal Protective Equipment for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.